Leuprolide mesylate
描述
属性
CAS 编号 |
944347-41-5 |
|---|---|
分子式 |
C60H88N16O15S |
分子量 |
1305.5 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C59H84N16O12.CH4O3S/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-5(2,3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,2,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1 |
InChI 键 |
MBIDSOMXPLCOHS-XNHQSDQCSA-N |
SMILES |
CCNC([C@@H]1CCCN1C([C@@H](NC([C@@H](NC([C@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H]2CCC(N2)=O)=O)Cc3nc[nH]c3)=O)Cc4c5ccccc5[nH]c4)=O)CO)=O)Cc6ccc(O)cc6)=O)CC(C)C)=O)CC(C)C)=O)CCCNC(N)=N)=O)=O.CS(=O)(O)=O |
手性 SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CS(=O)(=O)O |
规范 SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CS(=O)(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Leuprolide mesylate; Pglu-his-trp-ser-tyr-d-leu-leu-arg-pro-nhc2H5 methanesulfonate; |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Leuprolide Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leuprolide mesylate, a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH), is a cornerstone in the treatment of hormone-sensitive conditions, including prostate cancer, endometriosis, and central precocious puberty.[1][2][3][4] Its therapeutic efficacy stems from its complex interaction with the GnRH receptor (GnRH-R), primarily at the level of the pituitary gland. However, a growing body of in vitro evidence reveals direct effects on various cell types, expanding our understanding of its molecular mechanisms beyond pituitary downregulation. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Core Mechanism of Action at the Pituitary GnRH Receptor
Leuprolide acts as a potent agonist at the GnRH receptor, a G protein-coupled receptor (GPCR) located on pituitary gonadotrophs.[2][5] Its mechanism is biphasic:
-
Initial Agonist Effect (Flare-Up): Upon initial binding, leuprolide stimulates the GnRH receptor, triggering a signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][6] This transient surge in gonadotropins subsequently increases the production of gonadal steroids like testosterone and estrogen.[3][7]
-
Receptor Desensitization and Downregulation: Continuous exposure to leuprolide leads to a state of receptor desensitization and internalization.[5][8] This uncoupling of the receptor from its signaling pathways and reduction in receptor number on the cell surface results in a profound and sustained suppression of LH and FSH secretion.[9][10] Consequently, gonadal steroidogenesis is dramatically reduced to castrate levels.[2]
Direct Effects on Cancer Cells
In addition to its effects on the pituitary, in vitro studies have demonstrated that leuprolide can exert direct effects on cancer cells that express GnRH receptors, including prostate and granulosa cell tumors.[11][12] These effects are generally anti-proliferative and pro-apoptotic.[1][12]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on this compound.
Table 1: GnRH Receptor Binding Affinity of Leuprolide
| Cell Type | Ligand | Parameter | Value | Reference |
| Primary human prostate carcinoma cells |
| Kd | 1.11 ± 0.28 nM | |
| HEK293 cells expressing human GnRH-R I |
| IC
| 0.64 nM | [13] |
Table 2: In Vitro Effects of Leuprolide on Prostate Cancer Cells
| Cell Line | Effect | Concentration Range | Outcome | Reference |
| Primary human prostate carcinoma cells | Cell Growth Reduction | 5-20 ng/mL | Significant reduction in cell growth rate | [11] |
| Primary human prostate carcinoma cells | Apoptosis Induction | 5-20 ng/mL | Significant increase in DNA-fragmented cells | [11] |
| DU145 (androgen-independent) | Proliferation Inhibition | 10
| Significant growth inhibition | [14] |
| PC-3 (androgen-insensitive) | GnRH Receptor Upregulation | 10
| ~80% increase after 30 days | [15] |
| LNCaP (androgen-sensitive) | Reduction of EGF-induced ERK phosphorylation | Not specified | Appreciable reduction | [16] |
| PC-3 (androgen-insensitive) | Increase in ERK activity | Not specified | General increase | [16] |
Signaling Pathways
Leuprolide's binding to the GnRH receptor initiates a cascade of intracellular events. The primary signaling pathway involves the activation of Gαq/11 proteins.
Figure 1: GnRH Receptor Signaling Pathway.
Upon activation by leuprolide, the Gαq/11 subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[5] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn can phosphorylate various downstream targets, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[16][17] This signaling cascade ultimately modulates the transcription of gonadotropin subunit genes.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize the mechanism of action of this compound.
GnRH Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is adapted for determining the binding affinity of leuprolide to the GnRH receptor in pituitary or cancer cell membranes.[12][18][19]
References
- 1. Acute hormonal responses to the gonadotropin releasing hormone agonist leuprolide: dose-response studies and comparison to nafarelin--a clinical research center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. hellobio.com [hellobio.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Clinical development of the GnRH agonist leuprolide acetate depot - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The GnRH challenge test: a quantitative measure of pituitary desensitization during GnRH agonist administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gonadotropin releasing hormone agonist protocols for pituitary desensitization in in vitro fertilization and gamete intrafallopian transfer cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [qspace.library.queensu.ca]
- 12. Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-specific transcriptional regulation of follicle-stimulating hormone-beta by activin and gonadotropin-releasing hormone in the LbetaT2 pituitary gonadotrope cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. moodle2.units.it [moodle2.units.it]
- 17. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Pharmacodynamics of Leuprolide Mesylate in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacodynamics of leuprolide mesylate, a potent gonadotropin-releasing hormone (GnRH) receptor agonist, in commonly used rodent models. The document outlines its mechanism of action, impact on the pituitary-gonadal axis, and presents quantitative data on hormonal suppression. Furthermore, it details standardized experimental protocols and visualizes key pathways and workflows to support research and development in this area.
Introduction to this compound
Leuprolide acetate is a synthetic nonapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[1] It is a powerful inhibitor of gonadotropin secretion when administered continuously in therapeutic doses.[2] This pharmacodynamic property makes it a cornerstone therapy for hormone-sensitive conditions such as prostate cancer, endometriosis, and central precocious puberty.[3][4] Rodent models, particularly rats and mice, are fundamental in the preclinical evaluation of leuprolide's efficacy, safety, and formulation development.
Mechanism of Action
Leuprolide functions as a super-agonist at the GnRH receptors on pituitary gonadotrophs.[5] Its mechanism is biphasic, characterized by an initial stimulation followed by profound, sustained suppression of the pituitary-gonadal axis.[1]
Phase 1: Initial Stimulation (Flare Effect) Upon initial administration, leuprolide binds to GnRH receptors, mimicking endogenous GnRH and triggering a significant release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[1][3] This surge in gonadotropins leads to a transient increase in gonadal steroid production, resulting in a temporary rise in serum testosterone in males and estradiol in females.[2] This phenomenon is commonly referred to as the "flare effect" or "testosterone surge".[2][5]
Phase 2: Pituitary Desensitization and Downregulation Continuous exposure to leuprolide leads to the desensitization and downregulation of GnRH receptors on the pituitary gland.[1][3] This process involves receptor internalization and uncoupling from its intracellular signaling pathways, rendering the gonadotroph cells refractory to further stimulation.[1] The sustained presence of the agonist disrupts the normal pulsatile signaling required for gonadotropin synthesis and release.[6] This leads to a significant decline in the secretion of LH and FSH.[5] The subsequent lack of gonadal stimulation results in a sharp decrease in testosterone and estradiol production, achieving levels equivalent to surgical castration.[2][3]
Signaling Pathway
The binding of leuprolide to the GnRH receptor (GnRHR), a G-protein coupled receptor, primarily activates the Gq/11 protein. This initiates a cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is crucial for the synthesis and release of LH and FSH. Continuous stimulation by leuprolide leads to receptor desensitization and downregulation, ultimately suppressing this pathway.
Quantitative Pharmacodynamic Effects in Rodents
Studies in male rats demonstrate a predictable pattern of hormonal changes following leuprolide administration. The initial surge in testosterone is followed by a rapid decline to and maintenance of castrate levels.
Effect on Serum Testosterone in Rats
The subcutaneous administration of leuprolide leads to a dramatic initial increase in serum testosterone, peaking within hours, followed by a sharp decrease to castrate levels (≤50 ng/dL or 0.5 ng/mL) within several days to weeks, depending on the formulation.[2][5] Data extracted from pharmacokinetic-pharmacodynamic models in Wistar rats provide a representative timeline.[5]
Table 1: Representative Time Course of Serum Testosterone in Male Wistar Rats Following a Single Subcutaneous Leuprolide Injection
| Time Point | Approximate Mean Serum Testosterone (ng/mL) | Pharmacodynamic Phase |
| Baseline | ~4.4[5] | Pre-treatment |
| 2 Hours | ~14.0[5] | Peak "Flare" Effect |
| 1 Day | ~11.0[5] | Decline Phase |
| 3 Days | ~7.0[5] | Approaching Suppression |
| 7 Days | ~4.0[5] | Castrate Level Achieved |
| 14 Days | ~3.5[5] | Sustained Suppression |
Note: Values are estimated from graphical data presented in Lee et al., 2018 and are intended for illustrative purposes.[5]
Effect on Serum LH and FSH
Consistent with its mechanism of action, leuprolide induces a transient surge in LH and FSH shortly after administration, which is directly responsible for the testosterone flare.[7] Following this initial peak, continuous exposure to leuprolide suppresses pituitary output, causing circulating LH and FSH levels to fall to low or undetectable levels.[2] While extensive tabulated time-course data for LH and FSH in rats is not as readily available as testosterone data, the pattern is well-established.
Table 2: Qualitative Dynamics of Serum Gonadotropins (LH & FSH) in Male Rats
| Time Point | Expected LH Dynamics | Expected FSH Dynamics |
| 0 - 4 Hours | Sharp increase, peaking within the first few hours. | Rapid increase, mirroring the LH surge. |
| 4 - 24 Hours | Levels begin to decline from the peak. | Levels begin to decline from the peak. |
| 1 - 4 Weeks | Levels decrease to baseline or below, reaching sustained suppression.[2] | Levels decrease significantly, leading to sustained suppression. |
Standardized Experimental Protocols
Conducting pharmacodynamic studies of leuprolide in rodent models requires a well-defined protocol. The following is a synthesized methodology based on common practices in the field.
Animals and Housing
-
Species/Strain: Male Sprague-Dawley or Wistar rats are commonly used.[8] Male C57BL/6J mice are also utilized.
-
Age/Weight: Young adult animals (e.g., 8-10 weeks old) are typical.
-
Housing: Animals should be housed in a temperature- and light-controlled environment (e.g., 22°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water. An acclimatization period of at least one week is recommended before the start of the experiment.
Leuprolide Administration
-
Formulation: this compound is typically dissolved in a sterile vehicle, such as saline or a specific formulation vehicle for sustained-release depots.[5]
-
Dose: Doses can vary widely depending on the study's objective and the formulation (solution vs. depot). Doses in the range of 0.1 mg/kg to higher concentrations for depot formulations are reported.[5]
-
Route of Administration: Subcutaneous (SC) or intramuscular (IM) injections are the standard routes, as leuprolide is not orally active.[2][4]
Blood Sampling and Hormone Analysis
-
Sampling Schedule: A robust sampling schedule is critical to capture the biphasic response. For example: pre-dose (baseline), then at 2, 4, 8, 24, 48, and 72 hours, followed by days 7, 14, 21, and 28.
-
Collection Method: Blood is typically collected via a tail vein, saphenous vein, or via terminal cardiac puncture at the end of the study. Serum or plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.
-
Hormone Quantification: Serum concentrations of testosterone, LH, and FSH are quantified using validated methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).[5]
Experimental Workflow Diagram
The logical flow of a typical pharmacodynamic study is outlined below, from animal preparation to final data analysis.
Conclusion
This compound exhibits a distinct and potent biphasic pharmacodynamic profile in rodent models, making them invaluable for preclinical research. An initial agonistic action causes a transient surge in gonadotropins and testosterone, which is invariably followed by a profound and sustained suppression through pituitary GnRH receptor downregulation. Understanding these dynamics, supported by robust quantitative data and standardized protocols, is essential for the continued development and evaluation of GnRH-based therapeutics.
References
- 1. Efficacy and safety of leuprolide acetate 6-month depot for suppression of testosterone in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. Serum luteinizing hormone rises within minutes after depot leuprolide injection: implications for monitoring therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic–Pharmacodynamic Model for the Testosterone-Suppressive Effect of Leuprolide in Normal and Prostate Cancer Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. kinampark.com [kinampark.com]
An In-depth Technical Guide to the Discovery and Synthesis of Leuprolide Mesylate
Abstract
Leuprolide, a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor, represents a cornerstone in the management of hormone-responsive diseases. This technical guide provides a comprehensive overview of the discovery, development, and chemical synthesis of leuprolide, with a specific focus on its mesylate salt form. It details the pivotal scientific contributions that led to its creation, outlines the intricate methodologies of its synthesis via solid-phase peptide synthesis (SPPS), and elucidates its mechanism of action at the molecular level. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways and workflows to facilitate a deeper understanding of this critical therapeutic agent.
Discovery and Development
The journey to leuprolide began with the foundational research into neuroendocrinology by Dr. Andrew V. Schally and Dr. Roger Guillemin. Their work, which involved the isolation and characterization of the native gonadotropin-releasing hormone (GnRH) from hundreds of thousands of porcine and ovine hypothalami, earned them the Nobel Prize in Physiology or Medicine in 1977.[1][2] They determined that GnRH is a decapeptide responsible for controlling the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][3]
This discovery paved the way for the development of synthetic GnRH analogs.[4] Researchers quickly realized that continuous stimulation of the GnRH receptor, contrary to the natural pulsatile release, led to a paradoxical downregulation and desensitization of the receptor, effectively shutting down the production of gonadal steroids like testosterone and estrogen.[1][5]
Leuprolide (also known as leuprorelin) was discovered around 1973 by Takeda Pharmaceutical Company Ltd. in Japan.[6] The key innovation in leuprolide's design was the substitution of the glycine at position 6 of the native GnRH sequence with a D-leucine. This single D-amino acid substitution made the peptide more resistant to degradation and enhanced its binding affinity for the GnRH receptor, resulting in a significantly more potent and longer-lasting analog.[7][8]
Recognizing the therapeutic potential, Takeda entered into a collaborative joint venture with the US-based Abbott Laboratories in 1977, known as TAP Pharmaceuticals, to develop and commercialize the drug.[9][10][11] After extensive clinical development, leuprolide acetate (marketed as Lupron®) received its first FDA approval in 1985 for the palliative treatment of advanced prostate cancer.[6][12][13] The collaboration successfully marketed the drug for decades before the joint venture was dissolved in 2008, with Abbott retaining the rights to Lupron.[9][10][14]
| Milestone | Year | Description | Reference |
| GnRH Structure Elucidated | 1971 | Andrew V. Schally and Roger Guillemin independently determine the amino acid sequence of GnRH. | [4] |
| Leuprolide Discovered | ~1973 | Takeda Pharmaceutical scientists synthesize the GnRH analog leuprolide. | [6] |
| Leuprolide Patented | 1973 | The chemical entity leuprolide is first patented. | [13] |
| TAP Joint Venture Formed | 1977 | Takeda and Abbott Laboratories form a joint venture to develop and market leuprolide. | [9][10] |
| First FDA Approval | 1985 | Leuprolide acetate (Lupron®) is approved for daily injection for advanced prostate cancer. | [6][12][13] |
| Depot Formulation Introduced | 1989 | The first long-acting depot formulation is introduced, improving patient convenience. | [13] |
| Mesylate Formulation Approved | 2021 | A ready-to-use injectable emulsion using leuprolide mesylate (Camcevi®) is approved. | [15] |
Synthesis of Leuprolide and its Mesylate Salt
Leuprolide is a nonapeptide with the primary sequence: pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt.[16] Its chemical synthesis is most efficiently achieved using a Solid-Phase Peptide Synthesis (SPPS) strategy, typically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)
This protocol is a representative synthesis based on methodologies described in the patent literature.[16][17][18]
1. Resin Preparation:
-
Start with a 2-chlorotrityl chloride (2-CTC) resin, which is acid-labile and suitable for protecting the C-terminal carboxyl group.
-
Swell the resin in a suitable solvent like dichloromethane (DCM) for 30-60 minutes.
2. First Amino Acid Loading:
-
The C-terminal amino acid in the final amidated peptide is Proline. For a precursor synthesis, attach Fmoc-Pro-OH to the resin.
-
Dissolve Fmoc-Pro-OH (2 eq.) and diisopropylethylamine (DIPEA) (3 eq.) in DCM.
-
Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Cap any unreacted sites on the resin using a solution of methanol and DIPEA in DCM.
-
Wash the resin thoroughly with DCM and dimethylformamide (DMF).
3. SPPS Elongation Cycle (for each subsequent amino acid):
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF. Agitate for 5-10 minutes, drain, and repeat.
-
Washing: Wash the resin extensively with DMF to remove residual piperidine and cleaved Fmoc groups.
-
Amino Acid Activation & Coupling:
- In a separate vessel, activate the next Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) (3 eq.) using a coupling agent like HBTU/HATU (3 eq.) and a base such as DIPEA (6 eq.) in DMF.
- Add the activated amino acid solution to the resin.
- Agitate for 1-2 hours at room temperature to facilitate amide bond formation.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat this cycle for each amino acid in the sequence: Leu, D-Leu, Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), and finally pGlu-OH. Side-chain protecting groups (Pbf, tBu, Boc, Trt) are used to prevent side reactions.
4. Cleavage and Deprotection:
-
Once the full nonapeptide sequence is assembled on the resin, wash it with DCM and dry it.
-
Treat the peptide-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main cleavage agent and scavengers to protect sensitive residues. A common cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v).[17]
-
Agitate for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes all side-chain protecting groups simultaneously.
-
Filter the resin and collect the filtrate containing the crude peptide.
5. Amidation & Purification:
-
The cleaved product is the leuprolide precursor with a C-terminal carboxylic acid (Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-OH).
-
This precursor is then amidated in a solution phase reaction.[16] Dissolve the crude peptide in a suitable solvent and react it with ethylamine in the presence of a coupling agent (e.g., HBTU/HOBt) to form the final ethylamide.
-
Purify the crude leuprolide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Collect fractions with >99% purity, combine, and lyophilize to obtain the final peptide, typically as an acetate salt if acetic acid is used in the HPLC mobile phase.
Protocol: Formation of this compound
The mesylate salt offers advantages for certain formulations, such as improved stability in a pre-filled liquid form.[19] The conversion from the common acetate salt to the mesylate salt is a standard chemical procedure.
1. Salt Conversion/Exchange:
-
Dissolve the purified leuprolide acetate in a minimal amount of deionized water or an appropriate aqueous-organic solvent mixture.
-
Add a stoichiometric equivalent of methanesulfonic acid (CH₃SO₃H).
-
The solution now contains leuprolide cations, acetate anions, and mesylate anions. 2. Isolation:
-
The desired this compound salt is isolated, typically by lyophilization. The volatile acetic acid (formed from the acetate anion) is removed under vacuum during this process, driving the equilibrium towards the formation of the non-volatile mesylate salt.
-
Alternatively, the mesylate salt can be precipitated by adding a non-polar anti-solvent. 3. Characterization:
-
Confirm the final product's identity, purity, and salt form using analytical techniques such as HPLC, Mass Spectrometry, and ion chromatography. The 42 mg dose of this compound is equivalent to 45 mg of leuprolide acetate, accounting for the different molecular weights of the salt counter-ions.[19]
Mechanism of Action & Signaling Pathway
Leuprolide exerts its therapeutic effect through its potent interaction with the GnRH receptor (GnRHR) in the anterior pituitary gland.[20] The GnRHR is a G-protein coupled receptor (GPCR).[21][22]
Initial Agonist Effect (Flare): Upon initial administration, leuprolide binds to the GnRHR and acts as a powerful agonist, more potent than native GnRH.[23] This triggers the associated Gq/11 protein, activating Phospholipase C (PLC).[24] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[24] IP₃ stimulates the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC).[25][26] This signaling cascade results in a surge in the synthesis and release of LH and FSH, leading to a transient increase in serum testosterone and estrogen—a phenomenon known as the "tumor flare" or "flare effect".[5]
Long-Term Downregulation (Suppression): With continuous administration, the constant and non-pulsatile stimulation of the GnRHR leads to its desensitization and internalization (downregulation).[5][23] The pituitary gonadotroph cells become refractory to stimulation. This sustained action effectively uncouples the receptor from its signaling pathway, causing a profound and reversible suppression of LH and FSH secretion. The resulting lack of gonadotropin stimulation leads to a dramatic fall in the production of sex steroids by the gonads, achieving castrate levels of testosterone in males within 2-4 weeks.[15][23] This medical castration is the basis of leuprolide's efficacy in hormone-dependent cancers and other disorders.
Quantitative Data
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₅₉H₈₄N₁₆O₁₂ (Leuprolide free base) |
| Molar Mass | 1209.42 g/mol (free base) |
| Amino Acid Sequence | pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt |
| Appearance | White to off-white powder |
| Salt Forms | Acetate, Mesylate |
Pharmacokinetic Parameters
The pharmacokinetics of leuprolide are highly dependent on the formulation, with depot systems designed for sustained release.
| Parameter | Daily Sub-Q Injection | 1-Month Depot | 6-Month Depot | Reference |
| Bioavailability (Sub-Q) | ~50% (solution) | N/A (sustained release) | N/A (sustained release) | [27] |
| Elimination Half-life (t½) | ~3 hours | N/A (release-limited) | N/A (release-limited) | [8][13][28] |
| Time to Castration | 2 - 4 weeks | 2 - 4 weeks | 2 - 4 weeks | [23] |
| Mean Volume of Distribution | ~37 L | ~27-36 L | Not specified | [28] |
| Total Body Clearance | ~8.3 - 9.1 L/h | Not specified | Not specified | [28] |
Pharmacodynamic Profile
The primary pharmacodynamic effect is the suppression of gonadal steroids.
| Parameter | Observation | Reference |
| Initial Testosterone Surge (Flare) | Mean levels can increase by >50% from baseline, peaking around day 2-3 post-injection. | [7][19] |
| Time to Testosterone Suppression | Serum testosterone falls to < 50 ng/dL (castrate levels) within 2 to 4 weeks of continuous therapy. | [23] |
| Receptor Binding Affinity (Kd) | ~0.3 ng/mL (Equilibrium dissociation constant) | [29] |
| Potency vs. GnRH | Leuprolide is significantly more potent (up to 80 times) than native GnRH in stimulating LH release. | [7] |
Conclusion
From its origins in Nobel Prize-winning basic science to its development through a landmark industry collaboration, leuprolide has become an indispensable therapeutic tool. Its design, featuring a strategic D-amino acid substitution, endowed it with superior potency and stability, enabling the powerful therapeutic principle of GnRH receptor downregulation. The synthesis of leuprolide is a prime example of the efficiency of modern solid-phase peptide synthesis. The subsequent development of various salt forms, including this compound, and advanced depot delivery systems has further refined its clinical utility, enhancing stability and patient compliance. This guide has provided a detailed technical examination of its discovery, synthesis, and mechanism, underscoring the sophisticated science that underpins this vital medication.
References
- 1. Gonadotropin-releasing hormone: incredible 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interviews: A collection of stories and perspectives about the past and future of GnRH research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Research of GnRHR Agonists [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 6. Clinical development of the GnRH agonist leuprolide acetate depot - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. | BioWorld [bioworld.com]
- 10. takeda.com [takeda.com]
- 11. Takeda will dole out $1.5 billion to Abbott to end TAP joint venture | Drug Discovery News [drugdiscoverynews.com]
- 12. LUPRON IS FIRST ABBOTT-TAKEDA PRODUCT TO REACH U.S. MARKET; FDA APPROVES SYNTHETIC LHRH ANALOG; WAS TREATED AS 1-A BREAKTHROUGH FOR PROSTATE CANCER [insights.citeline.com]
- 13. Leuprorelin - Wikipedia [en.wikipedia.org]
- 14. Abbot and Takeda Go Separate Ways [forbes.com]
- 15. This compound | C60H88N16O15S | CID 73456806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. US20150166602A1 - Process for the preparation of leuprolide and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 17. CN101407540A - Solid phase synthesis method of leuprorelin - Google Patents [patents.google.com]
- 18. Novel Process For The Preparation Of Leuprolide And Its Pharmaceutically Acceptable Salts Thereof - Eureka | Patsnap [eureka.patsnap.com]
- 19. CAMCEVI® (leuprolide) 42 mg Injectable Emulsion - FAQs [camcevihcp.com]
- 20. Leuprolide acetate: a drug of diverse clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 23. drugs.com [drugs.com]
- 24. KEGG PATHWAY: map04912 [genome.jp]
- 25. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. mdpi.com [mdpi.com]
- 28. Clinical pharmacokinetics of depot leuprorelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A semi-mechanistic integrated pharmacokinetic/pharmacodynamic model of the testosterone effects of the gonadotropin-releasing hormone agonist leuprolide in prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Signaling Pathway of Leuprolide Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leuprolide mesylate, a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH), is a cornerstone in the management of hormone-sensitive conditions, most notably advanced prostate cancer, endometriosis, and central precocious puberty.[1] Its therapeutic efficacy hinges on its potent ability to modulate the hypothalamic-pituitary-gonadal axis. This technical guide provides a comprehensive analysis of the molecular and cellular signaling pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
Mechanism of Action: A Biphasic Response
This compound functions as a superagonist at the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells.[2] Its mechanism of action is characterized by a distinct biphasic response:
-
Initial Agonist Phase (Flare-up): Upon initial administration, leuprolide binds to and stimulates the GnRHR, mimicking the action of endogenous GnRH.[3] This leads to a transient increase in the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[3] Consequently, there is a surge in the production of gonadal steroids: testosterone in males and estrogen in females.[3]
-
Sustained Antagonist Phase (Downregulation): Continuous exposure to leuprolide leads to a profound desensitization and downregulation of the GnRH receptors on the pituitary gonadotropes.[4] This occurs through a process of receptor phosphorylation by G-protein coupled receptor kinases (GRKs) and subsequent binding of β-arrestins, which uncouple the receptor from its G-protein and target it for internalization.[5][6] The sustained lack of pulsatile GnRH stimulation results in a dramatic and sustained decrease in LH and FSH secretion.[3] This, in turn, leads to a suppression of ovarian and testicular steroidogenesis, reducing testosterone to castrate levels in men and estrogen to postmenopausal levels in women.[3]
Core Signaling Pathways
The binding of leuprolide to the GnRH receptor initiates a cascade of intracellular signaling events. While the primary pathway is well-established, evidence suggests a more complex network of interactions.
The Primary Gq/11-PLC Pathway
The canonical signaling pathway for the GnRH receptor is mediated through its coupling to the Gq/11 family of G-proteins.[2] This activation triggers a series of downstream events:
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates PLCβ.[2]
-
Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]
-
Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[2] DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[2]
-
Downstream Effects: The activation of the Ca2+ and PKC pathways ultimately leads to the transcription and secretion of gonadotropins (LH and FSH).[2]
Mitogen-Activated Protein Kinase (MAPK) Cascades
The activation of the GnRH receptor also stimulates several MAPK pathways, which play a crucial role in gene expression and cellular proliferation. These include:
-
Extracellular signal-regulated kinase (ERK): Often activated downstream of PKC.[2]
-
c-Jun N-terminal kinase (JNK): Can be activated by GnRH receptor stimulation.[2]
-
p38 MAPK: Another stress-activated protein kinase involved in the GnRH signaling network.[2]
Other G-Protein Coupling and Signaling Pathways
While Gq/11 is the primary transducer, studies suggest that the GnRH receptor can also couple to other G-proteins, leading to a more diverse signaling profile:
-
Gs Pathway: Some evidence points to GnRH receptor coupling to Gs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4][7]
-
Gi Pathway: Conversely, coupling to Gi can inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[4]
The differential coupling to various G-proteins may be cell-type specific and contribute to the diverse physiological responses to GnRH analogs.[4]
Caption: this compound Signaling Pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of leuprolide with the GnRH receptor and its physiological effects.
Table 1: this compound Binding Affinity
| Parameter | Value | Cell/System | Reference |
| IC50 | 0.64 nM | Membranes from HEK 293 cells stably expressing human GnRHR I | [1] |
| Equilibrium Dissociation Constant (Kd) | 0.3 ng/mL | Prostate cancer patients | [8] |
Table 2: Clinical Efficacy of this compound in Prostate Cancer
| Endpoint | Result | Study Population | Reference |
| Testosterone Suppression to ≤50 ng/dL | 96.8% of patients from day 28 to 168 | 162 evaluable patients | [9] |
| Testosterone Suppression to ≤20 ng/dL | 78.9% of patients by day 28 | 161 patients | [9] |
| Mean LH and FSH Reduction | Decreased from baseline to below the lower limit of quantitation | 151 patients at study end | [9] |
| Mean PSA Reduction | 94.7% from baseline | 151 patients at study end | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound's signaling pathway are provided below.
GnRH Receptor Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of leuprolide for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells expressing the GnRH receptor (e.g., human pituitary or prostate cancer cells).[10]
-
Radioligand: [125I]-triptorelin.[11]
-
Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.[11]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-treated with polyethyleneimine (PEI).[11]
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend them in the assay buffer. Determine the protein concentration.[11]
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [125I]-triptorelin, and increasing concentrations of unlabeled leuprolide. Add the membrane preparation to initiate the binding reaction.[11]
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[12]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.[11]
-
Washing: Quickly wash the filters with ice-cold wash buffer.[11]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.[11]
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the leuprolide concentration. Determine the IC50 (the concentration of leuprolide that inhibits 50% of the specific binding) using non-linear regression. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[11]
Caption: GnRH Receptor Binding Assay Workflow.
Measurement of Serum Testosterone by LC-MS/MS
This protocol describes a highly specific and sensitive method for quantifying total testosterone in serum samples.
Materials:
-
Internal Standard (IS): Testosterone-d4 Certified Reference Material.[13]
-
Reagents: Methanol, ethyl acetate, hexane, formic acid.[13][14]
-
Equipment: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[13]
Procedure:
-
Sample Preparation:
-
To 100 µL of serum, add a known amount of Testosterone-d4 internal standard.[14]
-
Add an acidic buffer (e.g., 0.2 M formic acid) to release testosterone from binding proteins.[13]
-
Perform a liquid-liquid extraction using a mixture of ethyl acetate and hexane.[14]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.[13]
-
Reconstitute the dried extract in the initial mobile phase.[13]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate testosterone from other serum components using a C18 reversed-phase column with a gradient elution.[13]
-
Detect and quantify testosterone and the internal standard using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[13]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of testosterone to the Testosterone-d4 internal standard against the concentration of the calibrators.[13]
-
Determine the concentration of testosterone in the serum samples from the calibration curve.
-
Caption: Serum Testosterone Measurement Workflow.
MTT Cell Viability Assay
This colorimetric assay assesses the effect of leuprolide on the viability of prostate cancer cell lines (e.g., LNCaP, PC-3).[15]
Materials:
-
Cell Lines: LNCaP or PC-3 prostate cancer cells.[15]
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO or a solubilization solution.[16]
-
Equipment: 96-well plates, multi-well spectrophotometer.[16]
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[16] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.[16]
-
Data Analysis: Calculate the percentage of cell viability for each leuprolide concentration relative to the untreated control cells.
Caption: MTT Cell Viability Assay Workflow.
Conclusion
This compound exerts its profound therapeutic effects through a complex and well-orchestrated signaling pathway, initiated by its interaction with the GnRH receptor. The initial agonistic phase is followed by a sustained period of receptor downregulation and desensitization, leading to the suppression of gonadotropins and gonadal steroids. A thorough understanding of this signaling cascade, supported by quantitative analysis and robust experimental methodologies, is paramount for the continued development of novel therapies targeting the hypothalamic-pituitary-gonadal axis and for optimizing the clinical application of existing GnRH analogs. This guide provides a foundational resource for researchers and clinicians working in this critical area of endocrinology and oncology.
References
- 1. Leuprolide | C59H84N16O12 | CID 657181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Leuprolide: Package Insert / Prescribing Information [drugs.com]
- 4. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Potential regulatory roles for G protein-coupled receptor kinases and beta-arrestins in gonadotropin-releasing hormone receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A semi-mechanistic integrated pharmacokinetic/pharmacodynamic model of the testosterone effects of the gonadotropin-releasing hormone agonist leuprolide in prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Sustained-release, 3-Month Leuprolide Acetate Formulation Achieves and Maintains Castrate Concentrations of Testosterone in Patients With Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4.9. Radioligand Binding Assay [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The GnRH Receptor Binding Affinity of Leuprolide Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of leuprolide mesylate to the Gonadotropin-Releasing Hormone (GnRH) receptor. Leuprolide, a synthetic GnRH agonist, is a cornerstone in the management of various hormone-dependent diseases.[1] Its therapeutic efficacy is intrinsically linked to its high-affinity binding to the GnRH receptor, initiating a cascade of physiological events. This document details the quantitative binding affinity, the experimental protocols for its determination, and the downstream signaling pathways.
Core Concept: Leuprolide's Interaction with the GnRH Receptor
Leuprolide functions as a potent agonist of the GnRH receptor.[1] Upon binding, it initially stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration leads to a paradoxical downregulation and desensitization of the GnRH receptors, resulting in a profound suppression of gonadotropin secretion and, consequently, a reduction in gonadal steroid production.[2] This suppression of sex hormones is the primary mechanism behind its therapeutic effects in conditions such as prostate cancer, endometriosis, and central precocious puberty.
Quantitative Binding Affinity Data
The binding affinity of a ligand to its receptor is a critical parameter in pharmacology, indicating the strength of the interaction. For leuprolide, this is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The IC50 value represents the concentration of leuprolide required to displace 50% of a radiolabeled ligand from the GnRH receptor in a competitive binding assay. A lower IC50 value signifies a higher binding affinity.
| Compound | Receptor | Assay Type | Reported IC50 (nM) | Reference |
| Leuprolide | Human GnRH Receptor I | Competitive Radioligand Binding | 0.64 | [3] |
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of leuprolide's binding affinity for the GnRH receptor is most commonly achieved through a competitive radioligand binding assay. This method measures the ability of unlabeled leuprolide to compete with a radiolabeled ligand for binding to the receptor.
I. Materials
-
Cell Membranes: Membranes prepared from cells stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope, such as 125I-[D-Trp6]-LHRH.[4]
-
Test Compound: Unlabeled this compound at various concentrations.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).[5]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[5]
-
Scintillation Cocktail: For detection of radioactivity.
-
Equipment: 96-well microplates, glass fiber filters (pre-soaked in polyethyleneimine), filtration apparatus (cell harvester), and a scintillation counter.[5][6]
II. Methodology
-
Cell Membrane Preparation:
-
Competitive Binding Reaction:
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled GnRH analog, and increasing concentrations of unlabeled leuprolide.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled GnRH agonist).[5]
-
Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at a controlled temperature).[5]
-
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Place the filters into scintillation vials with scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.[6]
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of leuprolide.
-
Plot the percentage of specific binding against the logarithm of the leuprolide concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.[6]
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Visualizing Key Processes
To further elucidate the mechanisms discussed, the following diagrams illustrate the GnRH receptor signaling pathway and the experimental workflow for the binding affinity assay.
References
- 1. Leuprolide | C59H84N16O12 | CID 657181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinical development of the GnRH agonist leuprolide acetate depot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Technical Guide to Leuprolide Mesylate-Induced Hypogonadism in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of leuprolide mesylate, a potent gonadotropin-releasing hormone (GnRH) agonist, for the induction of a hypogonadal state in preclinical and clinical research. This guide details the mechanism of action, experimental protocols, and expected quantitative outcomes, serving as a vital resource for study design and execution.
Introduction: The Role of Leuprolide in Hypogonadism Research
Leuprolide is a synthetic analog of the naturally occurring gonadotropin-releasing hormone.[1] While various salt formulations exist, this compound is noted for its stability.[2] Continuous administration of leuprolide paradoxically leads to the suppression of the hypothalamic-pituitary-gonadal (HPG) axis, effectively inducing a state of hypogonadism, often referred to as chemical or medical castration.[3] This reversible suppression of sex hormones, including testosterone and estradiol, makes leuprolide an invaluable tool in a multitude of research areas, from oncology and reproductive biology to neuroscience and metabolic studies.[4][5][6]
Mechanism of Action: From Stimulation to Suppression
The action of leuprolide is biphasic. Initially, its agonistic binding to GnRH receptors on pituitary gonadotrophs triggers a surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] This "flare" effect results in a transient increase in gonadal steroid production. However, the continuous presence of leuprolide leads to the downregulation and desensitization of GnRH receptors.[3] This sustained stimulation ultimately inhibits the synthesis and release of LH and FSH, leading to a profound and sustained decrease in testosterone and estradiol to castrate levels.[3]
Signaling Pathways
The binding of leuprolide to the GnRH receptor, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the activation of mitogen-activated protein kinase (MAPK) cascades, which in turn regulate the transcription of gonadotropin subunit genes.
Experimental Protocols for Inducing Hypogonadism
The following protocols are generalized from published research and should be adapted for specific experimental needs, adhering to institutional animal care and use committee (IACUC) guidelines.
Rodent Models (Mice and Rats)
Objective: To induce a sustained hypogonadal state.
Materials:
-
This compound (or acetate)
-
Sterile saline or appropriate vehicle
-
Osmotic minipumps (for continuous delivery) or syringes for injections
Protocol 1: Subcutaneous Injections (Rats)
-
Dosage: 50 µg/kg leuprolide acetate administered daily via subcutaneous injection.[5]
-
Duration: Treatment for the desired experimental period (e.g., postnatal day 25-50 to delay puberty).[5]
-
Endpoint Confirmation: Monitor serum testosterone levels and reproductive organ weights. A significant decrease in testosterone and organ atrophy confirms hypogonadism.
Protocol 2: Continuous Infusion via Osmotic Minipump (Mice)
-
Dosage: A high dose of 18 mg per 4 weeks delivered via a subcutaneously implanted micro-osmotic pump.[4]
-
Duration: Pumps are replaced every 4 weeks for a total duration of, for example, 12 weeks for chronic studies.[4]
-
Surgical Implantation: Follow standard aseptic surgical procedures for the subcutaneous implantation of osmotic minipumps.
-
Endpoint Confirmation: Assess serum testosterone levels and prostate weight. A significant reduction confirms chemical castration.[4]
Canine Models
Objective: To induce reversible suppression of spermatogenesis.
Materials:
-
Sustained-release formulation of leuprolide acetate
-
Syringes for subcutaneous injection
Protocol:
-
Dosage: A single subcutaneous injection of 1 mg/kg of a sustained-release formulation of leuprolide acetate.[7]
-
Duration: The effects of a single injection can last for several weeks. Monitor for the desired period of hypogonadism.
-
Endpoint Confirmation: Monitor ejaculatory volume, sperm morphology, and plasma LH and testosterone levels. Disappearance of normal spermatozoa and suppressed hormone levels indicate efficacy.[7]
-
Reversibility: Spermatogenesis is expected to return to normal within approximately 20 weeks post-treatment.[7]
Quantitative Data on Leuprolide-Induced Hypogonadism
The following tables summarize the expected quantitative effects of leuprolide treatment on key hormonal and physiological parameters based on published research.
Table 1: Hormonal Changes in Male Rodents Following Leuprolide Administration
| Species | Dosage and Administration | Duration | Testosterone Levels | LH Levels | FSH Levels | Citation(s) |
| Mouse | 18 mg/4 wk via osmotic pump | 12 weeks | Significantly reduced | - | - | [4][8] |
| Rat | 50 µg/kg daily SC injection | Postnatal day 25-50 | Significantly reduced | - | Lowered | [5][9] |
Table 2: Effects of Leuprolide on Reproductive Organ Weights in Male Rodents
| Species | Dosage and Administration | Duration | Prostate Weight | Testicular Weight | Seminal Vesicle Weight | Citation(s) |
| Mouse | 18 mg/4 wk via osmotic pump | 12 weeks | Significantly reduced | - | - | [4] |
| Rat | - | 28 days | - | Markedly declined | - | [10] |
Table 3: Hormonal and Reproductive Organ Changes in Female Rats Following Leuprolide Administration
| Dosage and Administration | Duration | Effect on Estrous Cycle | Ovarian Weight | Uterine Weight | Citation(s) |
| 50 µg/kg daily SC injection | Postnatal day 25-50 | Disrupted/Suppressed | No significant effect | No significant effect | [5] |
Long-Term Effects and Reversibility
Chronic administration of leuprolide can lead to side effects associated with hypogonadism, such as an increase in abdominal adiposity and potential impacts on bone mineral density.[1][4] It is crucial to consider these long-term consequences in the design of chronic studies.
A key advantage of leuprolide-induced hypogonadism is its reversibility. Upon cessation of treatment, the HPG axis typically recovers, with hormone levels and reproductive function returning to baseline.[7][11] Studies in rats have shown nearly complete recovery of testicular histology within 3 months of discontinuing treatment.[11] In dogs, a full return to normal spermatogenesis was observed 20 weeks after a single sustained-release injection.[7]
Conclusion
This compound is a robust and reliable tool for inducing a state of reversible hypogonadism in a research setting. Its well-characterized mechanism of action and predictable effects on the HPG axis make it suitable for a wide range of studies. By carefully selecting the appropriate dosage, administration route, and treatment duration, researchers can effectively modulate sex hormone levels to investigate their roles in various physiological and pathological processes. This guide provides a foundational framework for the successful implementation of leuprolide-induced hypogonadism in preclinical and clinical research.
References
- 1. academic.oup.com [academic.oup.com]
- 2. urologytimes.com [urologytimes.com]
- 3. Histological and functional changes of the testis tissue during GnRH agonist treatment of prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgen-deprivation therapy with leuprolide increases abdominal adiposity without causing cardiac dysfunction in middle-aged male mice: effect of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic periadolescent leuprolide exposure affects the development of reproductive physiology and behavior of female and male rats differently, but both mature after treatment termination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reversible suppression of pituitary-testicular function by a sustained-release formulation of a GnRH agonist (leuprolide acetate) in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Puberty Blocker, Leuprolide, Reduces Sex Differences in Rough-and-Tumble Play and Anxiety-like Behavior in Juvenile Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effects of depot formulations of GnRH agonist leuprorelin and antagonist degarelix on the seminiferous epithelium of the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Anatomopathologic changes in the testis following prolonged treatment with LHRH agonists. Experimental study in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on Leuprolide Mesylate for Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leuprolide mesylate is a synthetic nonapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH). It is a cornerstone of androgen deprivation therapy (ADT) for hormone-sensitive cancers, most notably advanced prostate cancer.[1][2] This technical guide provides an in-depth overview of the foundational preclinical and early clinical research on this compound, focusing on its mechanism of action, experimental validation, and key quantitative outcomes.
Core Mechanism of Action
This compound functions as a potent GnRH receptor agonist.[2] Its therapeutic effect is paradoxical. Initially, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in testosterone levels in men and estrogen in women, a phenomenon known as a "tumor flare".[2][3] However, continuous administration leads to the downregulation and desensitization of GnRH receptors on the pituitary gland. This sustained stimulation ultimately results in a profound and reversible suppression of LH and FSH secretion, leading to a significant reduction in gonadal steroid production, achieving castrate levels of testosterone in males.[2][4] The growth of hormone-dependent cancer cells, such as those in prostate cancer, is thereby inhibited.[1][4]
Signaling Pathway of this compound in Cancer Cells
The binding of this compound to GnRH receptors on cancer cells triggers a cascade of intracellular events. The primary signaling pathway involves the coupling of the GnRH receptor to the Gαi protein. This activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Furthermore, this pathway can activate phosphotyrosine phosphatases (PTPs), which can counteract the signaling of growth factor receptors like the epidermal growth factor receptor (EGF-R). The mitogen-activated protein kinase (MAPK) cascade, including ERK1/2 and JNK pathways, is also a downstream mediator of the antiproliferative and pro-apoptotic effects of GnRH receptor activation.
Preclinical Studies: In Vitro and In Vivo Models
Initial research into the efficacy of this compound involved a series of preclinical studies utilizing both cancer cell lines and animal models. These studies were crucial in establishing the mechanism of action and providing the rationale for clinical development.
Representative Preclinical Experimental Workflow
The preclinical evaluation of this compound typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy and safety assessment.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, PC-3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of the control.
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane.
-
Cell Seeding and Treatment: Cells are seeded and treated with this compound as described for the MTT assay.
-
Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and floating cells are collected by centrifugation.
-
Staining: The cell pellet is resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Animal models, such as immunodeficient mice bearing human prostate cancer xenografts or rat models of prostate cancer, are used to evaluate the in vivo efficacy of this compound.
-
Animal Model: Male immunodeficient mice or rats are used. For xenograft models, human prostate cancer cells are subcutaneously injected.
-
Treatment Administration: this compound is administered, often via subcutaneous injection or through surgically implanted osmotic pumps for continuous delivery.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Hormone Level Measurement: Blood samples are collected at various time points to measure serum testosterone levels using methods like radioimmunoassay (RIA) or ELISA.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tumors and organs (e.g., prostate, testes) are excised, weighed, and may be subjected to histological analysis.
Clinical Studies: Efficacy and Safety Data
Following promising preclinical results, this compound entered clinical trials, primarily in patients with advanced prostate cancer. These studies aimed to determine its efficacy in suppressing testosterone to castrate levels and to evaluate its safety profile.
Phase 3 Clinical Trial Data for this compound Formulations
The following tables summarize key efficacy and safety data from Phase 3 clinical trials of different depot formulations of this compound.
Table 1: Efficacy of this compound in Achieving and Maintaining Castration
| Formulation | Trial Identifier | Primary Efficacy Endpoint | Result | Citation(s) |
| 3-Month, 21 mg | NCT03261999 | Serum testosterone ≤ 50 ng/dL from day 28 through day 168 | 97.9% of patients achieved the primary endpoint. | [5][6][7] |
| 6-Month, 42 mg | - | Testosterone suppression to ≤ 50 ng/dL | Achieved and maintained in the majority of patients. | [6] |
| 6-Month, 50 mg | NCT02234115 | Serum testosterone ≤ 50 ng/dL from Day 28 through Day 336 | 97% of subjects had testosterone levels ≤ 50 ng/dL at the end of the study. | [8][9] |
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in Phase 3 Trials
| Adverse Event | Frequency (3-Month Formulation) | Frequency (6-Month Formulation) | Citation(s) |
| Hot Flushes | 24.31% | 48.9% | [5][7][9] |
| Hypertension | 11.11% | 14.6% | [5][7][9] |
| Injection Site Reactions | Reported | Reported | [5] |
| Increased Body Weight | 7.64% | Not specified | [7] |
Conclusion
The initial studies on this compound for cancer research have firmly established its role as a potent GnRH agonist that effectively suppresses gonadal steroid production. A robust body of preclinical evidence, derived from in vitro and in vivo models, elucidated its mechanism of action and demonstrated its antitumor activity in hormone-sensitive cancers. Subsequent Phase 3 clinical trials have consistently confirmed its efficacy in achieving and maintaining castrate levels of testosterone in men with advanced prostate cancer, alongside a manageable safety profile. This foundational research has paved the way for this compound to become a standard of care in the management of advanced prostate cancer and other hormone-dependent conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Androgen-deprivation therapy with leuprolide increases abdominal adiposity without causing cardiac dysfunction in middle-aged male mice: effect of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Use of Leuprolide Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leuprolide mesylate is a synthetic nonapeptide analog of the gonadotropin-releasing hormone (GnRH) agonist.[1] It is a potent inhibitor of gonadotropin secretion and is widely used in the treatment of hormone-responsive cancers, such as prostate cancer.[2] In a research setting, this compound is a valuable tool for studying the effects of androgen deprivation on cancer cell lines. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments.
Data Presentation
Solubility and Storage of this compound
| Parameter | Specification | Source(s) |
| Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Stock Solution Storage | Short-term (days to weeks): 0 - 4°C. Long-term (months): -20°C. | [1] |
| Stability | Greater than 3 years if stored properly. Shipped at ambient temperature as a non-hazardous chemical and is stable for a few weeks during ordinary shipping. | [1] |
Working Concentrations of Leuprolide Acetate in Cell Culture
Note: Data for this compound is limited; however, leuprolide acetate is a closely related salt with a similar mechanism of action. The following data on leuprolide acetate can be used as a starting point for determining optimal working concentrations for this compound.
| Cell Line | Concentration Range | Duration of Treatment | Observed Effect | Source(s) |
| LNCaP (prostate cancer) | 10⁻¹¹ M to 10⁻⁶ M | 48 hours | Upregulation of E-cadherin. | [3] |
| LNCaP (prostate cancer) | Not specified | Not specified | Counteracts the stimulatory action of androgens on proliferation. | [4][5] |
| PC-3 (prostate cancer) | Not specified | Not specified | Inhibitory effect on the mitogenic action of epidermal growth factor (EGF). | [4][5] |
| Primary prostate cancer cells | 5 - 20 ng/mL | Not specified | Reduction in cell growth rate and increase in DNA fragmentation. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-warm DMSO: Bring the DMSO to room temperature before use to ensure it is in a liquid state.
-
Weigh this compound: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder. Note: The molecular weight of this compound is 1305.52 g/mol .[1]
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.305 mg of this compound in 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution gently until the powder is completely dissolved.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[1]
Protocol 2: Cell Treatment with this compound
This protocol provides a general procedure for treating adherent cancer cell lines with this compound.
Materials:
-
Cultured cancer cells (e.g., LNCaP, PC-3) in appropriate cell culture flasks or plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density appropriate for the specific assay to be performed. Allow the cells to adhere and grow for 24 hours.
-
Prepare Working Solutions: On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Note: It is crucial to also prepare a vehicle control containing the same concentration of DMSO as the highest concentration of this compound used.
-
Cell Treatment: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, the cells can be harvested and analyzed using various assays, such as cell proliferation assays (MTT, WST-1), apoptosis assays (caspase activity, Annexin V staining), or protein expression analysis (Western blotting, immunofluorescence).
Protocol 3: Cell Proliferation (MTT) Assay
This protocol outlines the steps for assessing cell viability and proliferation after treatment with this compound using an MTT assay.[7][8]
Materials:
-
Cells treated with this compound (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Add MTT Reagent: At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilize Formazan Crystals: Carefully remove the medium containing MTT and add the solubilization solution to each well.
-
Read Absorbance: Gently mix the contents of the wells to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using this compound in cell culture.
This compound Signaling Pathway
Caption: GnRH receptor signaling cascade initiated by this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Leuprorelin acetate affects adhesion molecule expression in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Leuprorelin Acetate on Cell Growth and Prostate-Specific Antigen Gene Expression in Human Prostatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of leuprorelin acetate on cell growth and prostate-specific antigen gene expression in human prostatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of leuprolide and cetrorelix on cell growth, apoptosis, and GnRH receptor expression in primary cell cultures from human prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Growth inhibition of tumor cells in vitro by using monoclonal antibodies against gonadotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Long-Term Leuprolide Mesylate Administration in Mice: A Comprehensive Guide for Preclinical Research
Application Notes
This document provides a detailed protocol for the long-term administration of leuprolide mesylate to mice for preclinical research, particularly in studies requiring sustained suppression of gonadal hormones. This compound, a potent gonadotropin-releasing hormone (GnRH) agonist, is a valuable tool in various research areas, including oncology (especially prostate and breast cancer), endocrinology, and reproductive biology.
Initially, leuprolide administration leads to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary increase in testosterone or estrogen levels.[1][2] However, continuous long-term administration desensitizes the GnRH receptors in the pituitary gland, leading to a profound and sustained suppression of gonadotropins and, consequently, a reduction of gonadal steroids to castrate levels.[1][3] This "medical castration" is the primary objective for its use in hormone-dependent cancer models and other endocrine studies.
This protocol outlines methodologies for drug preparation, administration via repeated subcutaneous injections and continuous delivery via osmotic minipumps, and essential monitoring parameters. Additionally, it includes an application of this protocol in a prostate cancer xenograft model.
Quantitative Data Summary
The following tables summarize key quantitative data related to the long-term administration of leuprolide in mice.
Table 1: Recommended Dosing Regimens for Long-Term Leuprolide Administration in Mice
| Dosing Regimen | Dosage | Administration Route | Frequency | Duration | Expected Outcome | Reference |
| Repeated Injections | 1.5 mg/kg | Subcutaneous (SC) | Monthly | Up to 9 months | Sustained suppression of gonadal function | [4] |
| 50 µg/kg | Subcutaneous (SC) | Daily | 25 days | Delayed puberty | [5] | |
| Continuous Infusion | 18 mg/4 wk | Subcutaneous (SC) via osmotic minipump | Continuous | 12 weeks | Chemical castration, significant reduction in prostate weight | [6][7] |
Table 2: Effects of Long-Term Leuprolide Administration on Hormone Levels and Organ Weights in Male Mice
| Parameter | Treatment Group | Time Point | Value | Percent Change from Control | Reference |
| Serum Testosterone | Control | 12 weeks | 2.09 ± 0.38 ng/mL | N/A | [1][6] |
| Leuprolide (18 mg/4 wk) | 12 weeks | Significantly reduced vs. control | ~95% decrease | [1][6] | |
| Leuprolide (Depot) | Week 4 | < 50 ng/dL | Maintained at castrate levels | [8][9] | |
| Prostate Weight | Control | 12 weeks | ~150 mg | N/A | [6][10] |
| Leuprolide (18 mg/4 wk) | 12 weeks | Significantly reduced vs. control | ~80-90% decrease | [6][10] | |
| Abdominal Fat Weight | Control | 12 weeks | ~1.5 g | N/A | [6] |
| Leuprolide (18 mg/4 wk) | 12 weeks | Significantly increased vs. control | ~50-60% increase | [6] | |
| Total Body Weight | Control | 12 weeks | No significant change | N/A | [6] |
| Leuprolide (18 mg/4 wk) | 12 weeks | No significant change vs. control | No significant change | [6] |
Experimental Protocols
Preparation of this compound for Injection
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% sodium chloride (saline) solution[5]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Protocol:
-
Reconstitution:
-
Aseptically weigh the desired amount of this compound powder.
-
Vortex the solution gently until the powder is completely dissolved.
-
-
Dilution (if necessary):
-
Perform serial dilutions with sterile 0.9% saline to achieve the final desired concentration for injection.
-
-
Storage:
-
It is recommended to prepare fresh solutions for each injection day. If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours. For longer-term storage, consult the manufacturer's instructions, though freezing of reconstituted solutions is generally not recommended.
-
Administration of this compound
2.2.1. Protocol for Repeated Subcutaneous Injections
Materials:
-
Prepared this compound solution
-
Appropriate syringes and needles (e.g., 28-gauge insulin syringes)[11]
-
70% ethanol swabs
-
Animal restraint device
Protocol:
-
Animal Preparation:
-
Acclimatize mice to the experimental conditions for at least one week prior to the start of the experiment.
-
Gently restrain the mouse.
-
-
Injection Procedure:
-
Swab the injection site (typically the scruff of the neck or the flank) with a 70% ethanol swab and allow it to dry.[11]
-
Pinch the skin to form a tent.[11]
-
Insert the needle at the base of the tented skin, parallel to the mouse's back.
-
Inject the calculated volume of the this compound solution subcutaneously.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
-
Frequency and Duration:
-
Administer injections according to the chosen regimen (e.g., daily or monthly) for the entire duration of the study. Rotate injection sites to minimize local irritation.
-
2.2.2. Protocol for Continuous Administration via Osmotic Minipump
Materials:
-
ALZET® osmotic minipumps (select a model with an appropriate flow rate and duration for the study)
-
This compound solution at the required concentration for the pump
-
Surgical instruments (scalpel, forceps, wound clips or sutures)
-
Anesthetic and analgesic agents
-
70% ethanol and povidone-iodine swabs
-
Sterile gauze
Protocol:
-
Pump Preparation:
-
Following the manufacturer's instructions, fill the osmotic minipump with the prepared this compound solution in a sterile environment.
-
Prime the pump in sterile saline at 37°C for the time specified by the manufacturer.
-
-
Surgical Implantation:
-
Anesthetize the mouse using an appropriate anesthetic protocol.
-
Shave and disinfect the surgical area (typically the back, between the scapulae).
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic minipump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesics as required.
-
-
Monitoring:
-
Monitor the mouse daily for the first week post-surgery for any signs of infection or distress.
-
The pump will deliver the leuprolide solution continuously at a predetermined rate for its specified duration.
-
Monitoring of Physiological Parameters
Protocol:
-
Hormone Level Analysis:
-
Collect blood samples at predetermined time points (e.g., baseline, week 1, week 2, and then monthly) via submandibular, saphenous, or terminal cardiac puncture.[10]
-
Process the blood to obtain serum or plasma.
-
Measure serum testosterone, LH, and FSH levels using commercially available ELISA kits or other validated immunoassays.
-
-
Organ and Body Weight Measurement:
-
Monitor the body weight of the mice regularly (e.g., weekly).
-
At the end of the study, euthanize the mice and carefully dissect and weigh target organs such as the prostate, seminal vesicles, testes, and abdominal fat pads.
-
-
Tumor Growth (for Xenograft Models):
-
Measure tumor dimensions with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (width)² x length/2.[4]
-
Monitor for any signs of tumor-related morbidity.
-
Application in a Prostate Cancer Xenograft Model
This protocol describes the use of long-term leuprolide administration to create a castrated environment for studying the growth of androgen-sensitive prostate cancer xenografts.
Protocol:
-
Cell Culture and Implantation:
-
Culture androgen-sensitive human prostate cancer cells (e.g., LNCaP) according to standard protocols.
-
Harvest and resuspend the cells in a suitable medium (e.g., a mixture of medium and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of male immunodeficient mice (e.g., NSG or nude mice).
-
-
Initiation of Leuprolide Treatment:
-
Begin leuprolide administration one to two weeks before tumor cell implantation to ensure castrate levels of testosterone are achieved prior to tumor establishment. Alternatively, start treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
Administer leuprolide using either repeated injections or an osmotic minipump as described in section 2.2.
-
-
Monitoring:
-
Monitor tumor growth as described in section 2.3.
-
Monitor serum testosterone levels to confirm and maintain castration.
-
Monitor PSA levels in serum as a biomarker of tumor activity.[1]
-
Visualizations
Caption: GnRH receptor signaling pathway activated by leuprolide.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mouse models for studying prostate cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of leuprolide on growth of rat prostatic tumor (R 3327) and weight of male accessory sex organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Efficacy and safety of leuprolide acetate 6-month depot for suppression of testosterone in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of leuprolide acetate 6-month depot for suppression of testosterone in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Androgen-deprivation therapy with leuprolide increases abdominal adiposity without causing cardiac dysfunction in middle-aged male mice: effect of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lupronprostatecancer.com [lupronprostatecancer.com]
Application Notes and Protocols for Leuprolide Mesylate in Endometriosis Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing leuprolide mesylate in preclinical endometriosis research. The protocols outlined below are based on established methodologies for inducing and evaluating endometriosis in rodent models, leveraging the therapeutic action of leuprolide as a Gonadotropin-Releasing Hormone (GnRH) agonist.
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. Leuprolide, a synthetic GnRH agonist, is a cornerstone in the medical management of endometriosis.[1][2] Its continuous administration leads to the downregulation of pituitary GnRH receptors, causing a profound suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, dramatically reduces ovarian estrogen production, creating a hypoestrogenic state that inhibits the growth of endometriotic lesions.[1][2][3]
This compound is a salt form of leuprolide. While much of the published research has utilized leuprolide acetate, the mesylate form offers greater stability.[4] The underlying mechanism of action of the leuprolide molecule remains the same regardless of the salt. These protocols are adaptable for this compound, with considerations for its specific formulation.
Mechanism of Action: GnRH Agonist-Induced Estrogen Suppression
This compound acts as a potent GnRH receptor agonist.[2] Initially, it stimulates the pituitary gland to release LH and FSH, which can cause a temporary surge in estrogen levels.[1] However, with continuous exposure, the pituitary GnRH receptors become desensitized and downregulated. This leads to a sustained decrease in LH and FSH secretion, effectively shutting down ovarian steroidogenesis and inducing a hypoestrogenic state, which is therapeutic for endometriosis.[1][2]
Figure 1: Signaling pathway of this compound in endometriosis.
Experimental Protocols
Protocol 1: Induction of Endometriosis in a Rat Model
This protocol describes the surgical induction of endometriosis in rats, a widely used and validated model.[5][6]
Materials:
-
Female Sprague Dawley or Wistar rats (8-10 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 silk)
-
Sterile saline or PBS
-
Antibiotics (for post-operative care)
-
Analgesics (for post-operative care)
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week. Determine the stage of the estrous cycle via vaginal smear; surgery is often performed during the estrus or diestrus stage.[6]
-
Anesthesia and Surgical Preparation: Anesthetize the rat and shave the abdominal area. Disinfect the surgical site with an appropriate antiseptic.
-
Uterine Horn Resection: Perform a midline laparotomy to expose the uterus. Ligate one uterine horn at the uterotubal junction and the cervical end, then resect it.
-
Endometrial Tissue Preparation: Place the resected uterine horn in sterile, cold saline. Open it longitudinally and cut it into small fragments (e.g., 3x3 mm).
-
Autotransplantation: Suture these endometrial fragments to the peritoneal wall or major blood vessels. The number and location of implants should be consistent across all animals.
-
Closure and Recovery: Close the abdominal wall and skin with sutures. Administer post-operative analgesics and antibiotics as per institutional guidelines. Monitor the animals closely during recovery.
-
Lesion Development: Allow 2-4 weeks for the endometriotic lesions to establish and grow before initiating treatment.
Protocol 2: this compound Administration
Materials:
-
This compound formulation
-
Vehicle control (e.g., sterile saline)
-
Syringes and needles for subcutaneous or intramuscular injection
Procedure:
-
Grouping: Randomly assign animals with established endometriosis into a control group and one or more treatment groups.
-
Dosing: Based on published studies with leuprolide acetate, a common dose for rats is in the range of 20-100 µg/kg/day or a depot injection of 1 mg/kg every 4 weeks.[5][6][7] Dose-response studies may be necessary for specific this compound formulations.
-
Administration: Administer this compound via subcutaneous (SC) or intramuscular (IM) injection.[6][8] The control group should receive an equivalent volume of the vehicle.
-
Treatment Duration: A typical treatment duration is 3-4 weeks.[5][7]
Protocol 3: Assessment of Treatment Efficacy
A. Lesion Size Measurement:
-
At the end of the treatment period, euthanize the animals.
-
Perform a laparotomy to expose the abdominal cavity.
-
Carefully identify and excise all endometriotic lesions.
-
Measure the dimensions (length, width, height) of each lesion using calipers to calculate the volume (Volume = 0.5 x L x W x H).
-
The total lesion volume per animal can then be compared between treatment and control groups. Treatment with leuprolide is expected to significantly inhibit the growth of lesions.[6]
B. Histological Analysis:
-
Tissue Fixation and Processing: Fix the excised lesions in 10% neutral buffered formalin for 24 hours. Process the tissues through graded alcohols and xylene, and embed in paraffin.
-
Staining: Section the paraffin blocks (e.g., 5 µm thickness) and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the slides under a microscope to confirm the presence of endometrial glands and stroma, which are characteristic features of endometriotic lesions.[9][10] Assess the degree of lesion regression, cellularity, and vascularization in the treated groups compared to controls.
C. Biomarker Assessment:
-
Sample Collection: Collect blood samples (via cardiac puncture) at the time of euthanasia for serum separation. Peritoneal fluid can also be collected by washing the peritoneal cavity with sterile saline.
-
Hormone Levels: Measure serum estradiol levels using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. A significant reduction in estradiol is a key indicator of leuprolide's pharmacological effect.[5]
-
Inflammatory Markers: Analyze serum or peritoneal fluid for levels of inflammatory cytokines such as IL-6 and TNF-α using ELISA. These markers are often elevated in endometriosis.
-
Gene Expression: RNA can be extracted from lesion tissue to analyze the expression of relevant genes (e.g., progesterone receptor, inflammatory mediators) using real-time PCR.[11][12]
Experimental Workflow Visualization
Figure 2: Experimental workflow for testing this compound.
Quantitative Data Summary
The following tables summarize quantitative data from studies using leuprolide in rodent models of endometriosis. Note that most studies use the acetate salt, but the dosages provide a valuable reference range.
Table 1: Leuprolide Dosage and Efficacy in Rat Endometriosis Models
| Animal Model | Leuprolide Formulation | Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |
| Sprague Dawley Rat | Leuprolide Acetate | 1 mg/kg | Subcutaneous | Every 4 weeks | Significantly inhibited lesion growth; reduced abdominal hyperalgesia. | [6] |
| Wistar Rat | Leuprolide Acetate Microspheres | 100 µg/kg/day | Subcutaneous | 4 weeks | Caused dramatic regression of endometrial implants; suppressed estradiol. | [7] |
| Rat (Strain not specified) | Leuprolide Acetate Microspheres | 2, 20, 200 µg/kg/day | Subcutaneous | 28 days | Inhibitory rates on implant growth of 57.3%, 89.0%, and 94.7% respectively; reduced serum estradiol. | [5] |
| Wistar Albino Rat | Depot Leuprolide Acetate | 1 mg/kg (single dose) | Subcutaneous | Single dose | Adversely affected expression of implantation-related molecules (glycodelin A, mucin-1, LIF). | [13] |
Table 2: Leuprolide Dosage and Efficacy in Mouse Endometriosis Models
| Animal Model | Leuprolide Formulation | Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |
| Mouse (Mus musculus) | Leuprolide Acetate | 0.00975 mg/mouse | Intramuscular | Every 5 days for 14 days | Significantly decreased serum levels of IFN-γ. | [14] |
Conclusion
This compound is a valuable tool for studying the hormonal regulation of endometriosis in preclinical models. By effectively suppressing estrogen, it allows researchers to investigate the downstream effects on lesion growth, inflammation, and pain. The protocols and data presented here provide a solid foundation for designing and executing robust experiments to evaluate novel therapeutic strategies for endometriosis. Careful attention to surgical technique, dosing, and endpoint analysis is critical for obtaining reproducible and translatable results.
References
- 1. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Leuprolide acetate: a drug of diverse clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leuprorelin as a Treatment for Endometriosis | Embryo Project Encyclopedia [embryo.asu.edu]
- 4. urologytimes.com [urologytimes.com]
- 5. Inhibitory effects of leuprolide acetate microsphere on experimentally induced endometriosis in rats [manu41.magtech.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. One-month release injectable microcapsules of a luteinizing hormone-releasing hormone agonist (leuprolide acetate) for treating experimental endometriosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. urologytimes.com [urologytimes.com]
- 9. A novel nude mouse model for studying the pathogenesis of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of the clinical efficacy of leuprolide acetate in the treatment of obese patients with endometriosis and its role on the expression of MIF gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of single-dose depot leuprolide acetate on embryonal implantation: an experimental rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. a-jhr.com [a-jhr.com]
Application of Leuprolide Mesylate in Uterine Fibroid Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leuprolide mesylate, a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the medical management of uterine fibroids.[1][2] Its application in clinical and research settings has provided significant insights into the hormonal dependency of these benign tumors and has paved the way for effective preoperative and symptomatic treatment strategies. These application notes provide a comprehensive overview of the use of this compound in uterine fibroid studies, including its mechanism of action, quantitative efficacy data from clinical trials, and detailed experimental protocols.
Mechanism of Action
Leuprolide acetate, a form of this compound, functions as a potent GnRH receptor agonist.[1] Initially, its administration leads to a transient surge in the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary gland. This "flare effect" can temporarily increase estrogen levels.[3] However, continuous administration of leuprolide results in the downregulation and desensitization of GnRH receptors in the pituitary.[3][4] This sustained action suppresses the release of LH and FSH, leading to a profound decrease in ovarian estrogen and progesterone production, creating a hypoestrogenic state.[1][3][4] Since uterine fibroids are estrogen-dependent, this reduction in circulating estrogen leads to a decrease in fibroid and uterine volume, as well as an alleviation of symptoms such as heavy menstrual bleeding.[5]
Signaling Pathway of this compound
The binding of this compound to the GnRH receptor on pituitary gonadotropes triggers a cascade of intracellular signaling events. This process ultimately leads to the suppression of gonadotropin gene transcription and hormone release.
Quantitative Data from Clinical Trials
Clinical studies have consistently demonstrated the efficacy of this compound in the management of uterine fibroids. The primary outcomes measured include reductions in uterine and fibroid volume, improvement in hematologic parameters, and amelioration of symptoms.
| Parameter | Dosage | Duration | Efficacy | Reference |
| Uterine Volume Reduction | 3.75 mg IM monthly | 12 weeks | 36% mean decrease | [5] |
| 3.75 mg IM monthly | 24 weeks | 45% mean decrease | [5] | |
| 3.75 mg IM monthly | Final Visit | 41% mean decrease | [6][7] | |
| Fibroid Volume Reduction | 3.75 mg IM monthly | Final Visit | 37% mean decrease | [6][7] |
| Improvement in Anemia | 3.75 mg IM monthly + Iron | 3 months | 75% of patients achieved Hematocrit ≥ 36% and Hemoglobin ≥ 12 g/dL | [6][8] |
| Resolution of Menorrhagia | 3.75 mg IM monthly | 24 weeks | 97% of patients with menorrhagia had resolution of this symptom | [5] |
Experimental Protocols
The following protocols are synthesized from methodologies reported in various clinical trials of this compound for uterine fibroids.
Phase III Clinical Trial Protocol for Preoperative Treatment of Anemia Related to Uterine Fibroids
This protocol outlines a typical randomized, double-blind, placebo-controlled multicenter study.
a. Patient Selection Criteria:
-
Inclusion Criteria:
-
Exclusion Criteria:
b. Treatment Regimen:
-
Investigational Arm: Leuprolide acetate depot 3.75 mg administered intramuscularly every 4 weeks for 24 weeks.[5]
-
Control Arm: Placebo administered intramuscularly every 4 weeks for 24 weeks.[5]
-
Concomitant Medication: All patients receive oral iron supplementation.[10]
c. Schedule of Assessments:
| Assessment | Screening | Baseline | Week 4, 8, 12, 16, 20 | Week 24 (End of Treatment) | Week 48 (End of Follow-up) |
| Informed Consent | X | ||||
| Demographics & Medical History | X | ||||
| Pelvic Examination | X | X | X | X | |
| Transvaginal Ultrasound/MRI | X | X | X (at Week 12) | X | X |
| Hormonal Assays (LH, FSH, Estradiol) | X | X | X | X | |
| Hematologic Parameters (CBC) | X | X | X | X | X |
| Symptom Questionnaires | X | X | X | X | |
| Adverse Event Monitoring | X | X | X | X |
d. Outcome Measures:
-
Primary Efficacy Endpoint: Change in uterine volume from baseline to week 24, as measured by MRI or transvaginal ultrasound.[5]
-
Secondary Efficacy Endpoints:
-
Safety Endpoints: Incidence and severity of adverse events, particularly those related to hypoestrogenism (e.g., hot flashes, vaginal dryness).
Imaging Protocol: 3D Volumetric MRI for Uterine and Fibroid Volume Assessment
Magnetic Resonance Imaging (MRI) is the gold standard for accurate and reproducible measurement of uterine and fibroid volumes.
-
Patient Preparation: Patients should empty their bladder before the scan to minimize discomfort and imaging artifacts.
-
MRI System: 1.5T or 3.0T MRI scanner.
-
Coil: Phased-array pelvic coil.
-
Imaging Sequences:
-
T2-weighted fast spin-echo (FSE) or turbo spin-echo (TSE) sequences in the sagittal, axial, and coronal planes are essential for anatomical delineation of the uterus and fibroids.
-
T1-weighted sequences are useful for identifying hemorrhage or fatty degeneration within fibroids.
-
Contrast-enhanced T1-weighted sequences (using a gadolinium-based contrast agent) can help assess fibroid vascularity and differentiate viable from necrotic tissue, particularly in post-treatment assessments.
-
-
Volumetric Analysis:
-
Uterine and fibroid contours are manually or semi-automatically traced on each slice of the T2-weighted sagittal images.
-
Specialized software is used to reconstruct a 3D model from the traced contours.
-
The software then calculates the total volume of the uterus and each individual fibroid. The volume of an ellipsoid can also be estimated using the formula: Volume = length × width × height × 0.523.
-
Hormonal Assay Protocol: Measurement of Serum Gonadotropins and Estradiol
Monitoring hormonal changes is crucial to confirm the therapeutic effect of this compound.
-
Sample Collection: Collect venous blood samples at specified time points throughout the study.
-
Sample Processing: Centrifuge blood samples to separate serum. Store serum aliquots at -80°C until analysis.
-
Assay Method:
-
Radioimmunoassay (RIA) or chemiluminescent immunoassay are commonly used methods for quantifying serum levels of LH, FSH, and estradiol.[13] These assays offer high sensitivity and specificity.
-
Commercially available kits for each hormone should be used according to the manufacturer's instructions.
-
-
Analytes and Expected Changes:
-
LH and FSH: Expect an initial transient increase, followed by a sustained decrease to postmenopausal levels.
-
Estradiol: Expect a significant decrease to postmenopausal levels, correlating with the suppression of ovarian function.
-
Conclusion
This compound remains a valuable tool in the study and treatment of uterine fibroids. Its well-characterized mechanism of action and proven efficacy in reducing tumor volume and alleviating symptoms make it an important therapeutic option, particularly in the preoperative setting. The protocols outlined above provide a framework for conducting robust clinical investigations into the application of this compound, contributing to a deeper understanding of its therapeutic effects and optimizing its use in clinical practice.
References
- 1. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular pathways of receptor-bound GnRH agonist in pituitary gonadotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 6. Frontiers | Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? [frontiersin.org]
- 7. Magnetic resonance imaging of uterine fibroids: a preliminary investigation into the usefulness of 3D-rendered images for surgical planning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. lupron.com [lupron.com]
- 10. Three-Dimensional Quantitative Assessment of Uterine Fibroid Response after Uterine Artery Embolization Using Contrast-Enhanced MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luprongyn.com [luprongyn.com]
- 12. droracle.ai [droracle.ai]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Measuring Leuprolide Mesylate Concentration in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leuprolide mesylate, a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH), is a cornerstone in the treatment of various hormone-dependent conditions such as prostate cancer, endometriosis, and central precocious puberty. Accurate quantification of leuprolide in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides detailed application notes and protocols for the primary analytical techniques employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Radioimmunoassay (RIA).
Mechanism of Action: A Brief Overview
Leuprolide acts as a potent GnRH receptor agonist. Upon initial administration, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in testosterone and estrogen levels. However, continuous administration leads to downregulation and desensitization of the GnRH receptors, resulting in a profound suppression of LH and FSH secretion and a subsequent reduction of gonadal steroid production to castrate levels.
Caption: Logical flow of Leuprolide's mechanism of action.
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for leuprolide quantification due to its high sensitivity, specificity, and wide dynamic range. It allows for the accurate measurement of low pg/mL concentrations in complex biological matrices like plasma.
Data Presentation: Quantitative Performance of LC-MS/MS Methods
| Parameter | Method A | Method B | Method C |
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL[1] | 25 pg/mL[2] | 50 pg/mL[3] |
| Linear Dynamic Range | 2.5 - 10,000 pg/mL[1] | 25 - 30,000 pg/mL[2] | 0.05 - 40 ng/mL[3] |
| Precision (%CV) | <10%[4] | ≤12.4%[5] | <15%[3] |
| Accuracy | 85-115%[1] | 93.0–109%[5] | Within ±15%[3] |
| Sample Preparation | SPE[4] | PPT[2] | MEPS[3] |
SPE: Solid-Phase Extraction; PPT: Protein Precipitation; MEPS: Microextraction by Packed Sorbent.
Experimental Protocol: High-Sensitivity LC-MS/MS Method (Method A)
This protocol is adapted from a method achieving an LLOQ of 2.5 pg/mL.[1]
1. Sample Preparation: Solid-Phase Extraction (SPE)
Caption: Experimental workflow for SPE-based sample preparation.
-
Materials:
-
Human plasma (100 µL)
-
Leuprolide-d10 (Internal Standard)
-
Acetonitrile
-
5% aqueous ammonia in 90:10 acetonitrile/water
-
20% acetonitrile in water (Wash Solution)
-
1% trifluoroacetic acid in 75:25 acetonitrile/water (Elution Solution)
-
Strata-X PRO microelution 96-well plate
-
-
Procedure:
-
Spike 100 µL of human plasma with the internal standard.
-
Perform protein precipitation by adding 100 µL of 5% aqueous ammonia in 90:10 acetonitrile/water.[4]
-
Vortex for 30 seconds and centrifuge at 12,000 rcf for 10 minutes.[4]
-
Transfer the supernatant to a new tube containing 800 µL of water.
-
Load 500 µL of the sample twice onto a pre-conditioned SPE plate.[4]
-
Wash the samples with 20% acetonitrile in water.[4]
-
Elute with 50 µL of 1% trifluoroacetic acid in 75:25 acetonitrile/water.[4]
-
Dilute the eluate with 50 µL of water before injection.[4]
-
2. LC-MS/MS Conditions
-
Chromatography:
-
Mass Spectrometry:
II. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a viable alternative to LC-MS/MS, offering high-throughput capabilities without the need for extensive sample preparation and costly instrumentation. Commercially available kits are typically based on the competitive immunoassay principle.
Data Presentation: Characteristics of Commercial ELISA Kits
| Parameter | Creative Diagnostics Kit[6] | BMA BIOMEDICALS Kit |
| Assay Type | Competitive Immunoassay[6] | Competitive Immunoassay |
| Sample Type | Serum, Plasma[6] | Rat Serum, Plasma |
| Assay Range | 0 - 10 ng/mL[6] | Not specified |
| Sensitivity | 0.4 ng/mL[6] | Not specified |
Experimental Protocol: General Competitive ELISA
This protocol outlines the general steps for a competitive ELISA. Note: Always follow the specific instructions provided with the commercial kit.
Caption: General workflow for a competitive ELISA.
-
Procedure:
-
Prepare standards and samples at the appropriate dilution.
-
Add standards and plasma samples to the wells of the antibody-coated microplate.
-
Add a fixed amount of HRP-conjugated leuprolide to each well. This will compete with the unlabeled leuprolide in the sample for binding to the capture antibody.
-
Incubate the plate according to the kit's instructions (e.g., 1-2 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the TMB substrate solution to each well, which will be converted by the HRP enzyme to produce a colored product.
-
Incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of leuprolide in the sample.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the leuprolide concentration in the samples by interpolating from the standard curve.
-
III. Radioimmunoassay (RIA)
RIA is a classic, highly sensitive immunoassay technique that utilizes a radioactive isotope-labeled antigen. While its use has declined due to the need for handling radioactive materials and specialized equipment, it remains a powerful tool for quantifying low concentrations of hormones and peptides.
Experimental Protocol: General Competitive RIA
The following is a generalized protocol for a competitive RIA. Specific parameters will need to be optimized based on the antibody and radiolabeled tracer used.
Caption: General workflow for a competitive RIA.
-
Procedure:
-
In assay tubes, add a fixed amount of anti-leuprolide antibody.
-
Add standards or unknown plasma samples.
-
Add a known quantity of radiolabeled leuprolide (e.g., ¹²⁵I-leuprolide). The unlabeled leuprolide in the sample will compete with the radiolabeled leuprolide for binding to the limited number of antibody sites.
-
Incubate the mixture to reach binding equilibrium.
-
Separate the antibody-bound leuprolide from the free leuprolide. This is often achieved by adding a second antibody that precipitates the primary antibody-antigen complex.
-
Centrifuge the tubes to pellet the precipitate.
-
Carefully decant or aspirate the supernatant.
-
Measure the radioactivity of the pellet using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of unlabeled leuprolide in the sample.
-
Construct a standard curve and determine the concentration of leuprolide in the unknown samples.
-
References
- 1. ijpda.org [ijpda.org]
- 2. Development, validation and method stability study of a LC-MS method to quantify leuprolide (Hormone analog) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lab Protocols [faculty.washington.edu]
- 4. fn-test.com [fn-test.com]
- 5. labtestsguide.com [labtestsguide.com]
- 6. bma.ch [bma.ch]
Application Notes and Protocols for Immunohistochemistry After Leuprolide Mesylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leuprolide mesylate, a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the treatment of hormone-sensitive cancers, such as prostate cancer, and other conditions like endometriosis and uterine fibroids.[1][2] Its mechanism of action involves the initial stimulation followed by a sustained suppression of the pituitary-gonadal axis, leading to a significant reduction in sex hormone levels.[2] Immunohistochemistry (IHC) is a critical tool for assessing the molecular response of tissues to this compound treatment. This application note provides a detailed protocol for performing IHC on tissues post-treatment, focusing on key biomarkers such as the GnRH receptor (GnRH-R), androgen receptor (AR), and the proliferation marker Ki-67.
Mechanism of Action and Key Biomarkers
Leuprolide acetate, a potent GnRH receptor agonist, initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2] However, continuous administration leads to downregulation of the GnRH receptors, desensitization of the pituitary gonadotrophs, and a subsequent profound suppression of LH and FSH secretion.[2] This, in turn, dramatically reduces the production of gonadal sex steroids like testosterone and estrogen.[2]
The key biomarkers to assess the efficacy and downstream effects of this compound treatment via IHC include:
-
GnRH Receptor (GnRH-R): As the direct target of leuprolide, monitoring the expression and localization of GnRH-R can provide insights into the cellular response to the drug.[3]
-
Androgen Receptor (AR): In prostate cancer, the AR is a critical driver of tumor growth. Assessing AR expression is essential to understand the impact of androgen deprivation therapy (ADT) induced by leuprolide.[4][5]
-
Ki-67: This protein is a well-established marker of cellular proliferation. A decrease in the Ki-67 labeling index is indicative of a successful anti-proliferative response to treatment.[6][7]
Quantitative Data Summary
The following tables summarize the expected changes in biomarker expression following this compound or similar hormonal therapies, based on published literature.
Table 1: Changes in Ki-67 and Bcl-2 Expression in Prostate Cancer After Neoadjuvant Hormonal Therapy
| Biomarker | Treatment Group (Hormonal Therapy) | Control Group (No Hormonal Therapy) | P-value | Reference |
| Mean MIB-1 (Ki-67) Index (%) | 6.8 (SD 7.5) | 15.6 (SD 14.4) | P = 0.004 | [6] |
| Bcl-2 Positive Tumors (%) | 57% (16 of 28) | 22% (11 of 51) | P = 0.003 | [6] |
Table 2: Correlation of GnRH-R Expression with other Markers in Breast Carcinoma
| Parameter | Correlation with GnRH-R | P-value | Reference |
| Estrogen Receptor (ER) Labeling Index | Significant Positive Correlation | P = 0.030 | [3] |
| Progesterone Receptor (PR) Labeling Index | Significant Positive Correlation | P = 0.0074 | [3] |
| Ki-67 Labeling Index | Significant Inverse Correlation | P = 0.012 | [3] |
Experimental Protocols
This section provides a detailed IHC protocol for formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound.
Specimen Preparation
-
Fixation: Immediately fix the tissue in 10% neutral buffered formalin for 24 hours.[8]
-
Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.[9]
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.[10]
-
Drying: Bake the slides in an oven at 60°C for at least 30-60 minutes to ensure tissue adherence.[11]
Deparaffinization and Rehydration
-
Immerse slides in xylene (2 changes for 10 minutes each).[12]
-
Immerse slides in 100% ethanol (2 changes for 10 minutes each).[12]
-
Immerse slides in 95% ethanol for 5 minutes.[12]
-
Immerse slides in 70% ethanol for 5 minutes.[12]
-
Rinse slides in running tap water.[12]
Antigen Retrieval
Heat-Induced Epitope Retrieval (HIER) is recommended for most targets.
-
Buffer: Use a 10 mM Sodium Citrate buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0).[9][13] The optimal buffer should be determined empirically for each antibody.
-
Method:
-
Place slides in a staining jar filled with the antigen retrieval solution.
-
Heat the solution in a microwave oven, pressure cooker, or water bath. A typical protocol is to heat to 95-100°C for 20-30 minutes.[10][11]
-
Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.[14]
-
Staining Procedure
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[8] Rinse with PBS.
-
Blocking: Incubate sections with a blocking solution (e.g., 5% normal goat serum or 5% BSA in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.[9][12]
-
Primary Antibody Incubation:
-
Washing: Wash slides with PBS (3 changes for 5 minutes each).
-
Secondary Antibody Incubation:
-
Washing: Wash slides with PBS (3 changes for 5 minutes each).
-
Detection:
-
If using a biotin-based system, incubate with a streptavidin-HRP conjugate for 30 minutes.
-
Apply the chromogen substrate solution (e.g., DAB - 3,3'-Diaminobenzidine) and incubate for a time sufficient to develop the desired color intensity (typically 1-10 minutes).[8]
-
-
Washing: Rinse slides with distilled water.
-
Counterstaining: Counterstain with Mayer's hematoxylin for 1-2 minutes to visualize cell nuclei.[8]
-
Bluing: Rinse slides in running tap water for 5-10 minutes.
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
Controls
-
Positive Control: A tissue known to express the target antigen.
-
Negative Control: A slide incubated with antibody diluent instead of the primary antibody to check for non-specific staining from the secondary antibody and detection system.
Visualizations
Caption: Immunohistochemistry Experimental Workflow.
Caption: this compound Signaling Pathway.
References
- 1. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Leuprolide acetate: a drug of diverse clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemical expression of gonadotropin releasing hormone receptor in human breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunohistochemical Analysis of Androgen Receptor Expression Predicts the Prognosis of Metastatic Castration‐Sensitive Prostate Cancer Patients Receiving Abiraterone Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemistry-based assessment of androgen receptor status and the AR-null phenotype in metastatic castrate resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemical analysis of Ki-67 antigen and Bcl-2 protein expression in prostate cancer: effect of neoadjuvant hormonal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. auo.asmepress.com [auo.asmepress.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. abcepta.com [abcepta.com]
- 10. genomeme.ca [genomeme.ca]
- 11. genomeme.ca [genomeme.ca]
- 12. bosterbio.com [bosterbio.com]
- 13. GNRH1 antibody (26950-1-AP) | Proteintech [ptglab.com]
- 14. Immunohistochemistry Procedure [sigmaaldrich.com]
Application Notes and Protocols: Western Blot Analysis of GnRH Receptor Following Leuprolide Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gonadotropin-releasing hormone (GnRH) agonists, such as leuprolide, are synthetic analogs of the native GnRH decapeptide.[1] They are pivotal in treating hormone-dependent conditions like prostate cancer, endometriosis, and uterine fibroids.[2][3] The therapeutic efficacy of these agonists stems from their biphasic effect on the GnRH receptors (GnRH-R) located on pituitary gonadotrope cells.[4][5]
Initially, leuprolide stimulates the GnRH-R, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn increases testosterone and estrogen levels.[2][4] However, continuous and prolonged exposure to leuprolide results in desensitization and downregulation of the GnRH receptors.[3][4] This process involves receptor internalization and a subsequent reduction in the number of receptors on the cell surface, leading to a profound suppression of gonadotropin and sex steroid production.[4][6][7] Understanding the dynamics of GnRH receptor expression in response to leuprolide is crucial for optimizing therapeutic strategies and developing novel drug candidates. Western blot analysis is a fundamental technique to quantify the changes in GnRH receptor protein levels within cells after stimulation.
GnRH Receptor Signaling Pathway
GnRH receptors are G-protein coupled receptors (GPCRs) that belong to the rhodopsin-like superfamily.[8][9] Upon binding of GnRH or an agonist like leuprolide, the receptor undergoes a conformational change, activating the associated heterotrimeric Gq protein.[1][8] The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[7] This signaling cascade ultimately modulates the synthesis and secretion of gonadotropins.[6]
Quantitative Data on GnRH Receptor Expression after Leuprolide Stimulation
The effect of leuprolide on GnRH receptor expression can vary depending on the cell type, concentration of leuprolide, and duration of treatment. While continuous stimulation typically leads to downregulation in pituitary cells, some studies on prostate cancer cell lines have reported an upregulation of the receptor.[10]
| Cell Line | Leuprolide Concentration | Treatment Duration | Change in GnRH Receptor Expression | Reference |
| PC-3 (Prostate Cancer) | 10-11 M | 6 - 30 days | Upregulation | [10] |
| PC-3 (Prostate Cancer) | 10-6 M | 6 - 30 days | Significant Upregulation | [10][11] |
| LNCaP (Prostate Cancer) | Not Specified | 4, 6, and 12 days | Post-transcriptional Enhancement | [10] |
| Pituitary Gonadotropes | Continuous | Hours to Days | Downregulation | [4][6] |
Experimental Protocols
Experimental Workflow Overview
The general workflow for analyzing GnRH receptor expression after leuprolide stimulation involves cell culture, treatment with leuprolide, preparation of cell lysates, protein quantification, separation of proteins by SDS-PAGE, transfer to a membrane, and immunodetection of the GnRH receptor.
Detailed Protocol: Western Blot for GnRH Receptor
1. Cell Culture and Leuprolide Treatment:
-
Cell Line: PC-3 (human prostate adenocarcinoma) cells are a suitable model as they express GnRH receptors.[10][11]
-
Culture Conditions: Culture PC-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in a serum-free medium for 12-24 hours before treatment.
-
Prepare fresh solutions of leuprolide acetate in sterile phosphate-buffered saline (PBS) at desired concentrations (e.g., 10-11 M and 10-6 M).[10]
-
Treat the cells with leuprolide for various time points (e.g., 24, 48, 72 hours). Include an untreated control group.
-
2. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the total protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Prepare protein samples by mixing 20-30 µg of total protein with 4x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and molecular weight.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
5. Protein Transfer (Western Blotting):
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100 V for 1 hour in a wet transfer system).
-
After transfer, briefly wash the membrane with deionized water and stain with Ponceau S to visualize the protein bands and confirm a successful transfer.
-
Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
6. Immunodetection:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the GnRH receptor (the expected molecular weight is approximately 60-63 kDa) diluted in the blocking buffer.[10][12]
-
Incubation is typically performed overnight at 4°C with gentle agitation.
-
Simultaneously, probe a separate membrane or the same membrane (after stripping) with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[11][13]
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Densitometry Analysis: Quantify the intensity of the bands corresponding to the GnRH receptor and the loading control using image analysis software (e.g., ImageJ).[11][14] Normalize the GnRH receptor band intensity to the corresponding loading control band intensity for each sample. The results can be expressed as a fold change relative to the untreated control.
Conclusion
Western blot analysis is an essential technique for elucidating the molecular mechanisms underlying the therapeutic effects of leuprolide. By providing a quantitative measure of GnRH receptor protein expression, researchers can assess the impact of leuprolide on its target, contributing to a deeper understanding of drug action and the development of more effective treatment strategies for hormone-dependent diseases. The provided protocols and background information serve as a comprehensive guide for professionals in the field to reliably perform and interpret these crucial experiments.
References
- 1. Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. academic.oup.com [academic.oup.com]
- 7. Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative proteomic analysis of GnRH agonist treated GBM cell line LN229 revealed regulatory proteins inhibiting cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Leuprolide Mesylate in Xenograft Models of Human Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leuprolide mesylate, a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone of androgen deprivation therapy (ADT) for hormone-sensitive cancers, most notably advanced prostate cancer.[1] Its mechanism of action involves the initial stimulation followed by downregulation of the pituitary-gonadal axis, leading to a profound reduction in testosterone levels, effectively inducing chemical castration.[2][3][4][5][6][7] In the context of preclinical research, xenograft models of human cancers, particularly patient-derived xenografts (PDX), are invaluable tools for evaluating novel therapeutic strategies. The use of this compound in these models is critical for studying hormone-dependent tumor biology and for testing new combination therapies.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in xenograft models of human cancers, with a focus on prostate cancer.
Mechanism of Action
This compound acts as a potent agonist of the GnRH receptors in the pituitary gland.[3] Continuous administration, following an initial transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leads to receptor downregulation and desensitization. This sustained suppression of gonadotropin release results in a significant decrease in gonadal steroid production, including testosterone in males.[3] In hormone-sensitive tumors like prostate cancer, this reduction in circulating androgens inhibits tumor growth and can lead to tumor regression.
Experimental Protocols
Protocol 1: Establishment of Androgen-Sensitive Prostate Cancer Xenografts
This protocol describes the establishment of subcutaneous xenografts using the androgen-sensitive LNCaP human prostate cancer cell line.
Materials:
-
LNCaP human prostate cancer cells
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
6-8 week old male immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Sterile syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Culture LNCaP cells under standard conditions to 80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mouse according to approved institutional protocols.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of the mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
Protocol 2: Chemical Castration of Xenograft-Bearing Mice with this compound
This protocol details the induction of chemical castration in mice using a continuous infusion of leuprolide.
Materials:
-
This compound
-
Osmotic mini-pumps (e.g., Alzet®)
-
Sterile saline
-
Surgical instruments for pump implantation
Procedure:
-
Prepare the osmotic mini-pumps according to the manufacturer's instructions to deliver a dose of 18 mg over 4 weeks.[3][4][5][6][7]
-
Anesthetize the tumor-bearing mouse.
-
Make a small subcutaneous incision on the back of the mouse.
-
Implant the osmotic mini-pump subcutaneously.
-
Close the incision with sutures or surgical clips.
-
Monitor the mice for recovery from surgery.
-
Continue to monitor tumor growth and animal health.
-
At the end of the study, serum testosterone levels and prostate weight should be measured to confirm castration.[3][4][5][6][7]
Data Presentation
The efficacy of this compound in xenograft models is primarily assessed by its effect on tumor growth and relevant biomarkers. The following tables provide a template for summarizing the expected quantitative data.
Table 1: Effect of this compound on Tumor Growth in Androgen-Sensitive Xenograft Models
| Treatment Group | Number of Animals (n) | Initial Mean Tumor Volume (mm³) | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 10 | ~150 | (Expected to increase significantly) | 0 | - |
| This compound | 10 | ~150 | (Expected to show regression or stasis) | (Calculated vs. Control) | <0.05 |
Table 2: Effect of this compound on Physiological and Biomarker Endpoints
| Treatment Group | Mean Serum Testosterone (ng/dL) | Mean Prostate Weight (mg) | Mean Serum PSA (ng/mL) |
| Vehicle Control | (Normal physiological range for mice) | (Normal weight) | (High, dependent on tumor size) |
| This compound | < 20 (Castrate level) | (Significantly reduced) | (Significantly reduced) |
Note: The CWR22 human prostate cancer xenograft model has been reported to show marked tumor regression and a significant drop in prostate-specific antigen (PSA) levels in the blood of mice following androgen withdrawal.[2]
Expected Outcomes and Considerations
-
Tumor Response: In androgen-sensitive xenograft models, such as those derived from LNCaP or CWR22 cells, treatment with this compound is expected to induce tumor growth inhibition, stasis, or even regression.[2][8]
-
Castration Confirmation: Successful chemical castration should be confirmed by measuring serum testosterone levels, which are expected to fall to castrate levels (typically <50 ng/dL, though often lower in mice).[3][4][5][6][7] A reduction in the weight of androgen-responsive organs like the prostate also serves as a biological indicator of effective androgen deprivation.[3][4][5][6][7]
-
Biomarker Modulation: For prostate cancer models, a significant decrease in serum PSA levels is anticipated, correlating with the anti-tumor effect.
-
Model Selection: The choice of xenograft model is critical. Androgen-independent models (e.g., PC-3) are not expected to respond to leuprolide monotherapy. Patient-derived xenografts (PDX) offer a more clinically relevant model system and can be used to study responses in tumors with varying degrees of hormone sensitivity.
-
Combination Therapies: The established castrate xenograft model is an excellent platform for evaluating the efficacy of novel agents in combination with ADT. This is particularly relevant for studying the development of castration-resistant prostate cancer.
By following these detailed protocols and considering the expected outcomes, researchers can effectively utilize this compound to create robust and clinically relevant xenograft models for the investigation of hormone-dependent cancers.
References
- 1. Androgen deprivation therapy with Leuprolide acetate for treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CWR22: the first human prostate cancer xenograft with strongly androgen-dependent and relapsed strains both in vivo and in soft agar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Androgen receptor expression and cellular proliferation during transition from androgen-dependent to recurrent growth after castration in the CWR22 prostate cancer xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Leuprorelin depot injection: patient considerations in the management of prostatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of tumor growth and progression of LNCaP prostate cancer cells in athymic mice by androgen and liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Androgen-deprivation therapy with leuprolide increases abdominal adiposity without causing cardiac dysfunction in middle-aged male mice: effect of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
Troubleshooting & Optimization
Troubleshooting leuprolide mesylate solubility issues
Welcome to the technical support center for leuprolide mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly those related to solubility.
Troubleshooting Guide: this compound Solubility
This guide provides solutions to common solubility issues encountered during the preparation of this compound solutions for research purposes.
Issue 1: this compound powder is not dissolving.
-
Question: I am having difficulty dissolving this compound powder in my chosen solvent. What should I do?
-
Answer: Difficulty in dissolving this compound can arise from several factors. Here are some troubleshooting steps:
-
Verify the Solvent: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1] For aqueous solutions, leuprolide acetate data suggests that solubility is pH-dependent.[2][3] Ensure you are using a recommended solvent. For most in vitro studies, preparing a concentrated stock solution in DMSO is the standard practice.
-
Gentle Agitation and Warming: Sonication or gentle vortexing can aid dissolution. Avoid vigorous shaking, as this can cause the peptide to aggregate or degrade.[4] Gentle warming to 37°C may also improve solubility, but be mindful of the potential for accelerated degradation at higher temperatures.[2][3]
-
pH Adjustment: The stability of leuprolide is influenced by pH, with degradation being more rapid at lower pH values.[2][3] If preparing an aqueous solution, ensure the pH of your buffer is appropriate. The pH of a 50 mg/mL solution of this compound in water is approximately 5.7.[5]
-
Issue 2: The this compound solution is cloudy or has visible precipitates.
-
Question: My this compound solution was initially clear but has now become cloudy or has formed a precipitate. Why is this happening and how can I resolve it?
-
Answer: Cloudiness or precipitation can indicate that the compound is coming out of solution. This can be due to several reasons:
-
Solvent Saturation: You may have exceeded the solubility limit of this compound in your chosen solvent. Refer to the solubility data table below.
-
Temperature Changes: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate. If you have stored your solution at a low temperature, allow it to warm to room temperature and see if the precipitate redissolves.
-
pH Shift: If you have diluted your DMSO stock solution into an aqueous buffer, a significant change in pH could affect solubility.
-
Improper Storage: Aqueous solutions of leuprolide are not recommended for long-term storage and should ideally be prepared fresh.[6] For stock solutions in DMSO, store at -20°C for long-term stability.
-
Issue 3: I am unsure about the stability of my prepared this compound solution.
-
Question: How long can I store my prepared this compound solution and under what conditions?
-
Answer: The stability of your this compound solution is dependent on the solvent and storage conditions:
-
DMSO Stock Solutions: When dissolved in DMSO, this compound is stable for an extended period if stored correctly. For long-term storage (months to years), it is recommended to keep the stock solution at -20°C in a tightly sealed container.[1]
-
Aqueous Solutions: Aqueous solutions of leuprolide are less stable. It is generally recommended to prepare aqueous solutions fresh for each experiment and not to store them for more than one day.[6] Degradation is accelerated at lower pH and higher temperatures.[2][3]
-
Data Presentation: Solubility of Leuprolide Salts
The following table summarizes the solubility of leuprolide acetate, a closely related salt, in various common laboratory solvents. While specific quantitative data for this compound is limited in the public domain, it is known to be soluble in DMSO.[1] The data for leuprolide acetate can provide a useful reference for researchers.
| Solvent | Leuprolide Acetate Solubility | Reference |
| DMSO (Dimethyl Sulfoxide) | >100 mg/mL | [7] |
| PBS (Phosphate-Buffered Saline, pH 7.2) | ~10 mg/mL | [6] |
| Ethanol | ~0.25 mg/mL | [6] |
| Methanol | Soluble | [7] |
| Water | Slightly soluble | [7] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution for In Vitro Experiments
This protocol provides a step-by-step guide for the preparation of a this compound stock solution for use in cell-based assays and other in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to the tube to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution:
-
Gently vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Mandatory Visualizations
Signaling Pathway
Caption: GnRH Receptor Signaling Pathway Activated by this compound.
Experimental Workflow
Caption: Workflow for a Typical In Vitro Cell-Based Assay with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the difference between leuprolide acetate and this compound?
A1: The primary difference lies in the salt form. This compound has been shown to have greater stability in pre-mixed formulations compared to leuprolide acetate.[8][9] This increased stability allows for ready-to-use injectable emulsions with a longer shelf life.[8] For research purposes, the choice of salt may depend on the specific requirements of the experimental setup, but both are agonists of the GnRH receptor.
Q2: Can I use water to dissolve this compound for my experiments?
A2: While leuprolide has some solubility in water, it is generally described as "slightly soluble".[7] For creating stock solutions for in vitro studies, using an organic solvent like DMSO is highly recommended to achieve a higher concentration and better stability.[1] If you must use an aqueous buffer, be aware of the lower solubility and the potential for pH-dependent degradation.[2][3]
Q3: How should I handle this compound powder?
A3: this compound should be handled in accordance with standard laboratory safety procedures for chemical reagents. It is supplied as a solid powder and should be stored in a dry, dark place at 0-4°C for short-term storage or -20°C for long-term storage.[1]
Q4: What are the main applications of leuprolide in research?
A4: Leuprolide is a potent GnRH receptor agonist.[10] In research, it is widely used to study the effects of downregulating the hypothalamic-pituitary-gonadal axis. This includes studies on hormone-dependent cancers (such as prostate and breast cancer), endometriosis, and other sex hormone-related disorders.[7]
Q5: Are there any special considerations when diluting a DMSO stock solution into aqueous media?
A5: Yes. When diluting a concentrated DMSO stock solution into an aqueous culture medium, ensure that the final concentration of DMSO is not toxic to your cells (typically <0.5%). It is also important to add the DMSO stock to the aqueous medium slowly while gently mixing to avoid precipitation of the this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Aqueous stability of leuprolide acetate: effect of temperature, dissolved oxygen, pH and complexation with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Leuprolide Acetate - LKT Labs [lktlabs.com]
- 8. CAMCEVI® (leuprolide) 42 mg Injectable Emulsion - FAQs [camcevihcp.com]
- 9. urologytimes.com [urologytimes.com]
- 10. drugs.com [drugs.com]
Technical Support Center: Optimizing Leuprolide Mesylate Delivery in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of leuprolide mesylate in pre-clinical animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures, from formulation preparation to efficacy monitoring.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of this compound in a research setting.
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic analog of Gonadotropin-Releasing Hormone (GnRH).[1] Its mechanism involves a biphasic effect on the Hypothalamic-Pituitary-Gonadal (HPG) axis.[2]
-
Initial Agonist Action: Upon administration, leuprolide acts as a potent GnRH agonist, binding to GnRH receptors on the pituitary gland.[2][3] This initially stimulates the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), leading to a transient surge in gonadal steroids like testosterone in males and estrogen in females.[1][3] This initial surge is often called the "flare effect."[3]
-
Long-Term Suppression: Continuous exposure to leuprolide disrupts the normal pulsatile stimulation of the pituitary gland.[2] This leads to the desensitization and downregulation of GnRH receptors, which significantly reduces the secretion of LH and FSH.[2][3] The resulting decrease in gonadotropin levels leads to a profound and sustained suppression of ovarian and testicular steroid production, effectively inducing a state of medical castration.[1][4]
Q2: What are the common formulations of leuprolide for animal studies and how do they differ?
A2: Leuprolide is typically not administered orally as it is not active via this route.[5] For animal studies, it is available in several injectable forms, primarily differing in their duration of action.
-
Aqueous Solution (e.g., Leuprolide Acetate Injection): This is a short-acting formulation that requires daily subcutaneous injections to maintain continuous GnRH receptor stimulation and subsequent suppression.[5] It provides researchers with precise control over the daily dose.
-
Depot Formulations (Suspensions/Microspheres): These are long-acting, biodegradable polymer-based systems designed for sustained release.[6][7] They are administered subcutaneously or intramuscularly at intervals of one, three, four, or six months.[8][9] These formulations are often preferred for long-term studies to reduce animal handling and stress.[7]
-
Injectable Emulsions and Implants: Other advanced delivery systems include injectable emulsions and non-erodible, osmotically driven implants (like the DUROS implant) designed for continuous delivery over extended periods, such as 12 months.[1][10]
Q3: How should I choose the correct dose and administration route for my animal model?
A3: Dosing and administration routes are critical for study success and can vary significantly between species.[11]
-
Route of Administration: Subcutaneous (SC) and intramuscular (IM) injections are the most common and well-documented routes.[7][12] The SC route has shown a bioavailability of approximately 50.60% in rats.[13][14] While other routes like sublingual administration have been explored, they result in very low bioavailability (e.g., 2.7% in monkeys) and are generally not recommended.[15]
-
Dose Selection: There is no universal dose. It depends on the species, the desired duration of suppression, and the specific research question. For example, studies in rats have used doses ranging from 0.0135 to 1.35 mg/rat for one-month depot formulations.[6] It is highly recommended to conduct a pilot study with a small cohort of animals to determine the optimal dose required to achieve and maintain castrate levels of testosterone or estrogen in your specific model and experimental conditions.
-
Species Considerations: Different species metabolize drugs differently.[11] Leuprolide has been used in a wide range of animals including mice, rats, rabbits, dogs, ferrets, and birds.[6][10][12][16][17] Always consult species-specific literature to establish a starting dose.
Q4: What is the "testosterone flare" and how should I account for it in my study design?
A4: The "flare" is the initial, transient increase in sex hormones (like testosterone) that occurs during the first few weeks of leuprolide therapy.[1][18] This is a direct result of leuprolide's initial agonistic effect on the pituitary gland before downregulation occurs.[3] In clinical settings, this can temporarily worsen symptoms of hormone-dependent conditions.[18]
In animal studies, it is crucial to:
-
Be Aware: Understand that hormone levels will rise before they fall. Suppression to castrate levels typically occurs within two to four weeks.[5]
-
Account for Timing: Do not measure efficacy endpoints that are sensitive to high testosterone/estrogen levels during the initial 1-3 weeks of treatment. Baseline measurements should be taken before the first administration.
-
Monitor Accordingly: When confirming castration, ensure blood samples are taken after the flare period has subsided (e.g., at day 28 and beyond).[8]
Q5: How can I confirm that the desired level of hormonal suppression has been achieved?
A5: Efficacy is primarily confirmed by measuring serum hormone levels and observing physiological changes.
-
Hormone Assays: The most direct method is to measure serum testosterone (in males) or estradiol (in females) via validated methods like immunoassays or mass spectrometry.[16][17] The goal is to confirm levels have reached and are maintained at or below the castrate threshold (e.g., ≤50 ng/dL or ≤20 ng/dL for testosterone).[8][19]
-
Physiological Indicators: In long-term studies, the pharmacological effects can be confirmed by observing atrophy of reproductive organs, such as a reduction in prostate weight in males.[20][21]
-
Monitoring Schedule: Blood samples should be collected at baseline and at regular intervals following administration (e.g., monthly) to ensure suppression is maintained throughout the dosing period.[18]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems that may arise during your experiments.
Problem: Inconsistent or no suppression of testosterone/estrogen levels after 4 weeks.
| Potential Cause | Troubleshooting Step |
| Improper Formulation/Reconstitution | For depot formulations, ensure the microspheres are fully and uniformly suspended in the vehicle immediately before injection. Follow the manufacturer's instructions precisely. Incomplete mixing can lead to under-dosing. |
| Incorrect Administration Technique | Ensure the full dose is delivered to the intended location (subcutaneous space or muscle). Leakage from the injection site can significantly reduce the administered dose. Use appropriate needle sizes and injection techniques for the animal model. |
| Inadequate Dose | The selected dose may be insufficient for the species, strain, or weight of the animal. Review relevant literature for appropriate dose ranges. Consider conducting a dose-response pilot study to determine the effective dose for your model. |
| Formulation Integrity | Verify the storage conditions and expiration date of the this compound product. Improper storage (e.g., incorrect temperature) can degrade the active compound or the delivery vehicle.[1] |
| Animal Model Variability | Individual animal metabolism or other biological factors can lead to varied responses. Ensure that control and treatment groups are properly randomized and that a sufficient number of animals are used to account for biological variability. |
Problem: Injection site reactions (e.g., swelling, redness, abscess).
| Potential Cause | Troubleshooting Step |
| Vehicle Irritation | The diluent or polymer vehicle used in some formulations can cause a local inflammatory response. This is often transient. Monitor the site and consult veterinary staff if signs are severe or persistent. |
| Injection Volume | An excessively large injection volume for the chosen site can cause tissue damage and inflammation. Divide larger doses into two separate injection sites if necessary. |
| Non-sterile Technique | Contamination during reconstitution or injection can lead to infection. Always use aseptic techniques, including sterile needles, syringes, and proper disinfection of the injection site. |
| Shallow Injection | For subcutaneous depot formulations, injecting too shallowly (intradermally) can increase the risk of local reactions and may impact drug absorption. Ensure the needle fully penetrates the subcutaneous space. |
Problem: Difficulty in reconstituting or administering depot formulations.
| Potential Cause | Troubleshooting Step |
| Clogging of Needle | The microspheres in depot suspensions can clog the needle if not properly suspended or if the needle gauge is too small. Use the needle size recommended by the manufacturer. Ensure the suspension is mixed thoroughly and injected immediately. |
| Viscous Solution | Some depot vehicles are viscous. Allow the product to reach room temperature before mixing if it has been refrigerated (check manufacturer's instructions). Inject slowly and steadily to ensure complete delivery. |
| Incorrect Reconstitution | Using the wrong diluent or an incorrect volume can prevent the microspheres from suspending properly. Only use the specific vehicle provided with the drug product. |
Section 3: Data & Protocols
This section provides quantitative data and standardized protocols to aid in experimental design.
Data Presentation
Table 1: Pharmacokinetic Parameters of Leuprolide Acetate Solution in Rats
This table summarizes key pharmacokinetic parameters following intravenous (IV) and subcutaneous (SC) administration of a leuprolide solution in rats.
| Parameter | IV Administration | SC Administration | Citation(s) |
| Elimination Half-life (t½) | 0.52 ± 0.10 h | 0.66 ± 0.03 h | [13][14] |
| AUC (0-∞) | 105.50 ± 17.27 h·ng/mL | 53.33 ± 9.96 h·ng/mL | [13][14] |
| Bioavailability | N/A | 50.60% | [13][14] |
| Absorption Rate Constant (kₐ) | N/A | 16.67 ± 2.55 h⁻¹ | [13][14][22] |
Data are presented as mean ± standard error. AUC: Area Under the Plasma Concentration-Time Curve.
Table 2: Overview of Common Leuprolide Depot Formulations and Dosing Intervals
This table outlines standard depot formulations used for achieving long-term hormonal suppression.
| Formulation | Dosing Interval | Administration Route | Common Use | Citation(s) |
| 7.5 mg Depot | 1 Month (4 Weeks) | Intramuscular | Advanced Prostate Cancer | [9] |
| 22.5 mg Depot | 3 Months (12 Weeks) | Intramuscular | Advanced Prostate Cancer | [9] |
| 30 mg Depot | 4 Months (16 Weeks) | Intramuscular | Advanced Prostate Cancer | [9] |
| 45 mg Depot | 6 Months (24 Weeks) | Intramuscular / Subcutaneous | Advanced Prostate Cancer | [8][9] |
Experimental Protocols
Protocol 1: General Procedure for Subcutaneous Administration of a Leuprolide Depot Formulation in Rodents
-
Animal Preparation: Properly restrain the rodent (e.g., mouse or rat). Anesthesia is typically not required for a simple injection but may be used according to institutional animal care and use committee (IACUC) guidelines.
-
Site Preparation: Select an injection site, typically the dorsal scapular region. Disinfect the skin with an appropriate antiseptic (e.g., 70% ethanol or povidone-iodine).
-
Formulation Reconstitution: Following the manufacturer's instructions, reconstitute the lyophilized leuprolide microspheres with the provided sterile vehicle. Mix thoroughly by gentle rolling or inversion until a uniform suspension is achieved. Do not shake vigorously as this may cause foaming or damage the microspheres.
-
Aspiration: Immediately draw the entire contents of the vial into a sterile syringe fitted with an appropriate needle (e.g., 21-23 gauge).
-
Injection: Gently lift the skin to create a "tent." Insert the needle into the subcutaneous space, being careful not to puncture the underlying muscle.
-
Administration: Inject the suspension with a steady, smooth motion.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage. Monitor the animal for any immediate adverse reactions according to your IACUC protocol.[12]
Protocol 2: Monitoring Testosterone Suppression via Blood Sampling in Rodents
-
Timing: Collect a baseline blood sample prior to the first administration of leuprolide. Subsequent samples should be collected at time points relevant to your study, such as Day 28, and then monthly to confirm sustained suppression.
-
Blood Collection Site: Common sites for blood collection in rats and mice include the saphenous vein, facial vein, or tail vein for survival sampling. Terminal collection can be performed via cardiac puncture under deep anesthesia. All procedures must be approved by your institutional IACUC.
-
Sample Volume: Adhere to institutional guidelines regarding the maximum volume of blood that can be safely collected from the animal.
-
Sample Processing: Collect blood into appropriate tubes (e.g., serum separator tubes). Allow the blood to clot at room temperature, then centrifuge to separate the serum.
-
Storage: Transfer the serum to a clean, labeled microcentrifuge tube and store at -80°C until analysis.
-
Analysis: Analyze serum testosterone concentrations using a validated commercial ELISA kit, radioimmunoassay (RIA), or by a core facility using liquid chromatography-mass spectrometry (LC-MS) for highest accuracy.[16][17]
Section 4: Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key concepts and procedures for working with this compound.
Caption: Leuprolide initially stimulates but then downregulates pituitary GnRH receptors.
Caption: A standard workflow for conducting animal studies with this compound.
Caption: A decision tree to diagnose issues with leuprolide efficacy in animal models.
References
- 1. drugs.com [drugs.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound - NCI [cancer.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Controlled release of LHRH agonist, leuprolide acetate, from microcapsules: serum drug level profiles and pharmacological effects in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation study of leuprorelin acetate to improve clinical performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase 3, open-label, multicenter study of a 6-month pre-mixed depot formulation of this compound in advanced prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Chronic (60-week) toxicity study of DUROS leuprolide implants in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Why animal studies are often poor predictors of human reactions to exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leuprolide | VCA Animal Hospitals [vcahospitals.com]
- 13. Pharmacokinetic–Pharmacodynamic Model for the Testosterone-Suppressive Effect of Leuprolide in Normal and Prostate Cancer Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Sublingual absorption of leuprolide: comparison between human and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase-sensitive polymer-based controlled delivery systems of leuprolide acetate: in vitro release, biocompatibility, and in vivo absorption in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo evaluation and in vitro metabolism of leuprolide in mice--mass spectrometry-based biomarker measurement for efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Leuprolide, prostate cancer (Camcevi, Eligard, Lupron Depot): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 19. Polymer-delivered subcutaneous leuprolide acetate formulations achieve and maintain castrate concentrations of testosterone in four open-label studies in patients with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. Androgen-deprivation therapy with leuprolide increases abdominal adiposity without causing cardiac dysfunction in middle-aged male mice: effect of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Effects of Leuprolide Mesylate in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the side effects of leuprolide mesylate in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal models?
A1: Chronic administration of this compound, a gonadotropin-releasing hormone (GnRH) agonist, leads to the suppression of the hypothalamic-pituitary-gonadal axis, resulting in a hypogonadal state.[1] This induces several side effects across different animal models, including:
-
Skeletal Effects: Decreased bone mineral density (BMD) and bone mineral content (BMC), leading to osteopenia and osteoporosis. This has been extensively documented in rats.[2][3]
-
Metabolic Effects: Increased body weight and fat mass, altered lipid profiles, and hyperglycemia.[4][5] Studies in rats have shown that leuprolide treatment can lead to a significant increase in body weight and fat mass.[4] In mice, long-term administration of leuprolide has been shown to increase abdominal adiposity.[5]
-
Cardiovascular Effects: While evidence is still emerging from preclinical studies, concerns exist regarding an increased risk of cardiovascular events.[4] Some studies in mice have shown elevated levels of cardiac injury biomarkers, although without overt cardiac dysfunction.[5]
-
Reproductive System Effects: Atrophy of reproductive organs, such as the testes, prostate, and seminal vesicles in males, and the uterus and ovaries in females, is a direct consequence of the drug's mechanism of action.[3]
-
Injection Site Reactions: Local irritation, erythema, and induration at the injection site can occur.[6]
-
Tumor Flare Phenomenon: An initial transient surge in testosterone levels in males can temporarily exacerbate symptoms in prostate cancer models.[1]
Q2: How can I mitigate bone loss associated with long-term leuprolide administration in my animal models?
A2: Several strategies have been shown to be effective in mitigating leuprolide-induced bone loss in animal models, primarily in rats. These approaches focus on counteracting the effects of the hypoestrogenic state.
-
Hormone Add-Back Therapy: Co-administration of low doses of estrogen and/or progestins can effectively prevent bone mineral density loss without compromising the primary effect of leuprolide.[7]
-
Bisphosphonate Co-administration: Bisphosphonates, such as incadronate sodium, can markedly augment bone mineral content in rats treated with a GnRH agonist.[2]
-
Calcium and Vitamin D Supplementation: Ensuring adequate dietary intake of calcium and vitamin D3 analogs, like alfacalcidol, has been shown to prevent osteopenia in leuprolide-treated rats.[2]
Q3: Are there established protocols for mitigating the metabolic side effects of leuprolide, such as increased adiposity and insulin resistance?
A3: While the metabolic side effects of leuprolide are well-documented, established and validated protocols for their mitigation in animal models are less defined than those for bone loss. However, based on general principles of metabolic health and findings from related fields, the following interventions can be considered for experimental investigation:
-
Dietary Modifications: While specific studies combining leuprolide with dietary interventions are scarce, research in rodent models of diet-induced obesity suggests that diets with reduced fat and carbohydrate content can improve metabolic parameters.[8][9] Experimenting with isocaloric diets with varying macronutrient compositions may help identify an optimal nutritional strategy.
-
Exercise Regimens: Regular physical activity is known to improve metabolic health.[8] Implementing a moderate-intensity aerobic exercise protocol, such as treadmill running, could potentially counteract the negative metabolic effects of leuprolide. A typical protocol for rats might involve running on a treadmill for 30-60 minutes per day, 5 days a week, at a speed of 15-20 m/min.[10]
-
Pharmacological Interventions: Co-administration of insulin-sensitizing agents like metformin could be explored. Metformin has been shown to improve insulin sensitivity and reduce testosterone levels in non-diabetic postmenopausal women, a state that shares some similarities with leuprolide-induced hypogonadism.[11][12]
Q4: What is the "tumor flare" phenomenon and how can it be managed in animal models of prostate cancer?
A4: The tumor flare phenomenon is a transient increase in testosterone levels that occurs at the beginning of leuprolide therapy.[1] This initial agonistic action on the GnRH receptors can lead to a temporary worsening of clinical signs in prostate cancer models. To manage this, co-administration of an anti-androgen for the first few weeks of leuprolide treatment can be implemented to block the effects of the testosterone surge.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant weight gain and increased adiposity in treated animals compared to controls. | Metabolic side effect of leuprolide due to hormonal changes.[4] | 1. Implement a structured exercise protocol (e.g., treadmill running, voluntary wheel running). 2. Consider dietary modifications, such as reducing the percentage of fat in the chow. 3. If metabolically relevant, consider co-administration of an insulin-sensitizing agent like metformin for experimental investigation.[11][12] |
| Progressive decline in bone mineral density confirmed by DEXA scans. | Leuprolide-induced hypoestrogenism leading to increased bone resorption.[13] | 1. Introduce hormone add-back therapy with low-dose estrogen and/or progestin.[7] 2. Supplement the diet with calcium and vitamin D.[2] 3. Consider co-administration of a bisphosphonate.[2] |
| Initial exacerbation of tumor growth or symptoms in a prostate cancer model. | "Tumor flare" phenomenon due to the initial testosterone surge.[1] | Co-administer an androgen receptor antagonist for the first 2-4 weeks of leuprolide treatment.[4] |
| Local inflammation and irritation at the injection site. | Hypersensitivity to leuprolide or the vehicle.[6] | 1. Rotate the injection site with each administration. 2. Ensure proper aseptic technique during injection. 3. If using a custom formulation, evaluate the tolerability of the vehicle in a small pilot group. |
| Lack of testosterone suppression after several weeks of treatment. | Incorrect dosage, administration issues, or development of tolerance (rare in preclinical settings). | 1. Verify the correct dosage and administration route (subcutaneous or intramuscular). 2. Ensure proper storage and handling of the leuprolide formulation. 3. Measure serum testosterone levels to confirm the lack of suppression and adjust the dose or administration frequency if necessary, based on pilot studies. |
Data Presentation
Table 1: Mitigation of Leuprolide-Induced Bone Loss in Female Rats
| Intervention | Animal Model | Duration of Leuprolide Treatment | Key Findings | Reference |
| Conjugated Estrogens | Sprague-Dawley Rats | 16 weeks | Significantly augmented Bone Mineral Content (BMC) compared to leuprolide alone. | [2] |
| Incadronate Sodium (Bisphosphonate) | Sprague-Dawley Rats | 16 weeks | Markedly increased BMC compared to leuprolide alone. | [2] |
| Alfacalcidol (Vitamin D3 analog) | Sprague-Dawley Rats | 16 weeks | Showed the highest augmentation in BMC among the tested interventions. | [2] |
| Norethindrone Acetate (Progestin) | N/A (Human Study) | 52 weeks | Preserved bone density compared to a 6.3% loss in the placebo group. | [14] |
Table 2: Metabolic and Cardiovascular Side Effects of Leuprolide in Animal Models
| Side Effect | Animal Model | Duration of Treatment | Key Quantitative Findings | Reference |
| Increased Abdominal Adiposity | C57BL/6J Mice | 12 weeks | Significant increase in abdominal fat weight compared to saline controls. | [5] |
| Increased Body Weight | Wistar Rats | 120 days | 183.7% increase in body weight in the leuprolide group vs. 150.1% in the control group. | [4] |
| Elevated Cardiac Injury Biomarker | C57BL/6J Mice | 12 weeks | Significant elevation in serum levels of cardiac troponin I (cTn-I). | [5] |
Experimental Protocols
Protocol 1: Mitigation of Bone Loss in Rats via Add-Back Therapy and Supplementation
This protocol is a composite based on findings from studies investigating the prevention of GnRH agonist-induced osteopenia.[2]
-
Animal Model: Female Sprague-Dawley rats, 3 months of age.
-
Leuprolide Administration: Administer a depot suspension of leuprolide acetate subcutaneously every 30 days to induce a hypogonadal state.
-
Intervention Groups (starting simultaneously with leuprolide):
-
Group 1 (Control): Leuprolide only.
-
Group 2 (Estrogen Add-Back): Leuprolide + daily oral administration of conjugated estrogens.
-
Group 3 (Bisphosphonate): Leuprolide + weekly or bi-weekly administration of a bisphosphonate (e.g., incadronate sodium).
-
Group 4 (Vitamin D/Calcium): Leuprolide + daily dietary supplementation with alfacalcidol and calcium.
-
-
Duration: 16 weeks.
-
Outcome Measures:
-
Measure bone mineral density (BMD) and bone mineral content (BMC) of the femur and lumbar vertebrae at baseline and at the end of the study using dual-energy X-ray absorptiometry (DEXA).
-
Collect blood samples to measure serum markers of bone turnover (e.g., osteocalcin, N-telopeptide).
-
Protocol 2: Investigating Exercise as a Countermeasure for Metabolic Side Effects in Mice
This protocol is a proposed experimental design based on standard exercise physiology protocols in rodents and the observed metabolic side effects of leuprolide.[5][10]
-
Animal Model: Male C57BL/6J mice, middle-aged (e.g., 9-12 months).
-
Leuprolide Administration: Administer leuprolide via a subcutaneously implanted osmotic minipump for continuous release over a 12-week period.
-
Intervention Groups:
-
Group 1 (Sedentary Control): Saline minipump, no exercise.
-
Group 2 (Sedentary Leuprolide): Leuprolide minipump, no exercise.
-
Group 3 (Exercise Control): Saline minipump, treadmill exercise.
-
Group 4 (Exercise Leuprolide): Leuprolide minipump, treadmill exercise.
-
-
Exercise Protocol:
-
Acclimation: Acclimate mice to the treadmill for 1 week (10-15 min/day at 10 m/min).
-
Training: 5 days/week for 11 weeks, with gradually increasing duration and intensity (e.g., starting at 30 min/day at 15 m/min and progressing to 60 min/day at 18 m/min).
-
-
Duration: 12 weeks.
-
Outcome Measures:
-
Monitor body weight and food intake weekly.
-
At the end of the study, measure abdominal fat pad mass.
-
Perform glucose and insulin tolerance tests to assess insulin sensitivity.
-
Analyze serum for lipid profiles (triglycerides, cholesterol).
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound on the hypothalamic-pituitary-gonadal axis.
Caption: Signaling pathway of leuprolide-induced bone loss.
Caption: Experimental workflow for monitoring and mitigating leuprolide side effects.
References
- 1. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 2. Leuprolide | VCA Animal Hospitals [vcahospitals.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Cardiovascular Toxicity of Androgen Deprivation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen-deprivation therapy with leuprolide increases abdominal adiposity without causing cardiac dysfunction in middle-aged male mice: effect of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Gonadotropin-releasing hormone agonist plus estrogen-progestin "add-back" therapy for endometriosis-related pelvic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labanimal.co.kr [labanimal.co.kr]
- 9. ijmdat.com [ijmdat.com]
- 10. Endurance exercise in a rat model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effects of Metformin and Leuprolide Acetate on Insulin Resistance and Testosterone Levels in Non-Diabetic Postmenopausal Women: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of metformin and leuprolide acetate on insulin resistance and testosterone levels in nondiabetic postmenopausal women: a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bone resorption starts at 14 days of treatment with gonadotropin-releasing hormone agonist in in vitro fertilization cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hormonal Add-Back Therapy for Females Treated With Gonadotropin-Releasing Hormone Agonist for Endometriosis: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Leuprolide Mesylate In Vitro Efficacy
<
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with leuprolide mesylate in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound in vitro?
A1: this compound is a synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] In in vitro models, such as pituitary or certain cancer cell lines expressing the GnRH receptor, its mechanism follows a biphasic pattern. Initially, it binds to GnRH receptors, stimulating the release of gonadotropins like luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] However, continuous (non-pulsatile) exposure leads to receptor desensitization and downregulation.[1][4] This process involves a reduction in the number of cell surface GnRH receptors and an uncoupling of the receptor from its downstream signaling pathways, ultimately suppressing gonadotropin secretion and steroidogenesis.[1][5]
Q2: Which cell lines are appropriate for in vitro studies with this compound?
A2: The choice of cell line is critical and depends on the expression of the GnRH receptor. Pituitary cell lines, such as αT3-1, are commonly used to study the direct effects on gonadotropin regulation. For oncology research, hormone-dependent cancer cell lines like LNCaP (prostate cancer) or MCF-7 (breast cancer) that express GnRH receptors are suitable models to investigate anti-proliferative effects. It is essential to verify GnRH receptor expression in your chosen cell line via methods like RT-PCR, Western blot, or immunocytochemistry before initiating experiments.
Q3: What causes the initial stimulatory "flare" effect, and how can it be managed in vitro?
A3: The initial flare is a direct consequence of leuprolide's agonistic action on the GnRH receptor, causing a transient surge in hormone secretion (e.g., LH, FSH) before desensitization occurs.[1][6] In an in vitro setting, this flare can be observed as a temporary increase in the measured downstream endpoint (e.g., hormone levels in the supernatant, expression of specific genes). To manage this, experimental designs should include early time points (e.g., 0-24 hours) to characterize the flare and later time points (e.g., >48-72 hours) to observe the desired suppressive effect.
Q4: How long does it take for GnRH receptor desensitization to occur in vitro?
A4: The onset of desensitization can be rapid. Studies using pituitary cell cultures have shown that desensitization can begin within minutes of continuous exposure to GnRH agonists.[4] For example, a 60-minute pretreatment with a GnRH agonist has been shown to reduce the number of cell surface receptors by nearly 50% and decrease the maximal signaling response.[5] Complete desensitization and the subsequent suppressive effects on cell function may take longer, typically developing over 24 to 72 hours of continuous exposure, depending on the cell line and agonist concentration.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| No observable effect on cell proliferation or hormone secretion. | 1. Cell line lacks GnRH receptors: The chosen cell line may not express the target receptor. 2. Incorrect drug concentration: The concentration may be too low to elicit a response or so high that it causes non-specific toxicity. 3. Degraded this compound: Improper storage or handling may have compromised the peptide's integrity. 4. Insufficient incubation time: The experiment duration may not be long enough to observe the suppressive effects post-desensitization. | 1. Verify GnRH receptor expression: Use RT-PCR, Western Blot, or flow cytometry to confirm receptor presence. 2. Perform a dose-response study: Test a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal dose. 3. Use fresh, properly stored drug: Prepare fresh solutions from a reputable supplier and store aliquots at -20°C or -80°C. 4. Extend the incubation period: Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal endpoint. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding density: Variations in cell number can lead to different responses. 2. Inaccurate drug dilutions: Pipetting errors can lead to inconsistent final concentrations. 3. Edge effects in multi-well plates: Cells in the outer wells may behave differently due to temperature and evaporation gradients. 4. Cell passage number: High passage numbers can lead to phenotypic drift and altered receptor expression. | 1. Standardize cell counting and seeding: Use a hemocytometer or automated cell counter for accuracy. 2. Prepare a master mix of the drug: Perform serial dilutions carefully and add the same master mix to all relevant wells. 3. Mitigate edge effects: Do not use the outermost wells for experimental conditions; fill them with sterile media or PBS instead. 4. Use low-passage cells: Maintain a consistent and low passage number for all experiments (e.g., passage 5-15). |
| Initial stimulatory effect is observed, but no subsequent suppression. | 1. Receptor desensitization is incomplete: The concentration or duration of treatment is insufficient to induce full downregulation. 2. Media is being replaced too frequently: Replacing the media may remove the leuprolide, preventing continuous stimulation required for desensitization. | 1. Increase drug concentration and/or duration: Refer to dose-response and time-course data to ensure conditions are optimal for suppression. 2. Maintain continuous exposure: Avoid changing the media during the desensitization period unless absolutely necessary for cell health. If media must be changed, replenish it with fresh media containing the same concentration of leuprolide. |
| In vitro results do not correlate with in vivo data. | 1. Simplified in vitro environment: Lacks the complex hormonal feedback loops of a whole organism.[7][8] 2. Drug metabolism differences: In vitro systems may lack the metabolic enzymes present in vivo.[9] 3. Pharmacokinetics vs. static concentration: In vivo drug levels fluctuate, while in vitro concentrations are typically static. | 1. Acknowledge limitations: Recognize that in vitro models are for mechanistic understanding and may not fully replicate in vivo outcomes. 2. Consider co-culture models: Use more complex systems (e.g., co-culture with other cell types) to better simulate the in vivo environment. 3. Use pharmacokinetic modeling: If possible, design in vitro experiments that mimic the Cmax and exposure times observed in animal studies. |
Key Experimental Protocols
Protocol 1: Cell Proliferation/Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the proliferation of adherent cancer cells (e.g., LNCaP).
Materials:
-
GnRH receptor-positive cells (e.g., LNCaP)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 1 mM in sterile water)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Signaling Pathway of this compound
Caption: Leuprolide binds the GnRH receptor, activating the Gq/11-PLC pathway.
Experimental Workflow for In Vitro Efficacy Testing
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Facebook [cancer.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Desensitization of gonadotropin-releasing hormone action in the gonadotrope-derived alpha T3-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. In-vitro/In-vivo comparison of leuprolide acetate release from an in-situ forming plga system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Leuprolide Mesylate in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing leuprolide mesylate in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound in long-term studies?
A1: this compound is a synthetic analog of gonadotropin-releasing hormone (GnRH).[1] It acts as a GnRH agonist, initially binding to and activating GnRH receptors in the pituitary gland.[1][2] This causes a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can lead to a temporary surge in testosterone levels.[3][4] However, continuous, long-term administration leads to the desensitization and downregulation of pituitary GnRH receptors.[5][6] This inhibits the secretion of gonadotropins, ultimately causing a significant reduction in testosterone production to castrate levels, which is the primary goal in studies targeting androgen-dependent pathways.[1][2][7]
Q2: What are the key differences between this compound and leuprolide acetate formulations?
A2: The primary difference lies in the salt form used, which impacts the formulation's stability and preparation. This compound formulations, such as CAMCEVI®, are often supplied as a pre-mixed, ready-to-use injectable emulsion.[8][9] The use of the mesylate salt contributes to the stability of the pre-filled syringe, eliminating the need for reconstitution at the time of administration.[9] In contrast, many leuprolide acetate formulations require reconstitution before injection. The dosage amount may also differ to account for the salt weight; for instance, 42 mg of this compound is equivalent to 45 mg of leuprolide acetate in terms of the active leuprolide base.[9]
Q3: How is effective testosterone suppression defined and monitored during a long-term study?
A3: Effective testosterone suppression, or medical castration, is typically defined as achieving and maintaining a serum testosterone level at or below 50 ng/dL.[8][10][11] Many recent studies and guidelines advocate for a more stringent threshold of ≤20 ng/dL, as this may be associated with improved outcomes.[3] Monitoring involves collecting blood samples at regular intervals throughout the study. A typical schedule includes a baseline measurement, samples at week 4 to confirm initial castration, and then periodic checks (e.g., every 12 or 24 weeks, depending on the depot formulation) to ensure sustained suppression.[12][13][14] Assays like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) are used to quantify serum testosterone levels.[10][15]
Q4: What is a testosterone "breakthrough" or "escape," and how is it managed?
A4: A testosterone "breakthrough" or "escape" is defined as a single testosterone measurement rising above the castration threshold (> 50 ng/dL) after initial suppression has been achieved.[10][14] These events are typically transient. In clinical studies, these excursions are carefully documented, but often testosterone levels return to the castrate range by the next measurement without intervention.[5][8] If breakthroughs are persistent or accompanied by a rise in prostate-specific antigen (PSA), it may indicate a need to re-evaluate the dosing interval or patient adherence.[11]
Q5: Can the dosing interval for a 6-month leuprolide depot formulation be extended for longer-term studies?
A5: Recent research using model-based simulations suggests that extending the dosing interval for 6-month leuprolide formulations may be feasible while maintaining therapeutic efficacy.[16][17] Simulations indicated that an 8-month interval could maintain testosterone concentrations below 0.2 ng/mL in over 90% of subjects, and a 9-month interval could keep levels below 0.5 ng/mL in the same proportion of subjects.[16][17] However, these are simulation-based findings, and further clinical studies are required to confirm the long-term safety and efficacy of such extended regimens.[16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Failure to Achieve Initial Castration (Testosterone >50 ng/dL at Week 4) | - Improper injection technique (e.g., not delivering the full dose, incorrect injection site).- Patient-specific variability in drug absorption or metabolism.- Issues with the formulation's integrity. | - Review and ensure adherence to the correct administration protocol (subcutaneous vs. intramuscular).[18]- Confirm the product was stored correctly and is not expired.- Re-measure testosterone levels at the next scheduled time point. If still elevated, consider patient-specific factors. Two out of 137 patients in one study did not reach castrate levels by day 28.[8] |
| "Acute-on-Chronic" Testosterone Surge Following Second Injection | - This is a known, though typically slight, effect of LH-RH agonists where a minor, transient increase in testosterone can occur after a subsequent injection.[5][9] | - This is generally not a cause for concern as long as the testosterone level remains below the castration threshold.[9] In one study, these transient elevations were observed but levels returned to below castrate levels by the end of the study.[5]- Continue monitoring as per the experimental protocol. No mean increase in testosterone was observed after the second injection in several key studies.[9][11] |
| Unexpected Adverse Events (e.g., severe injection site reactions) | - Hypersensitivity to leuprolide or excipients.- Incorrect injection technique leading to local tissue irritation. | - Document the event thoroughly. Injection site reactions were reported in 24.5% of patients in one study.[11]- For severe reactions, medical consultation is necessary. Anaphylactic reactions to GnRH agonists have been reported.[2]- Ensure proper aseptic technique and rotation of injection sites in subsequent administrations. |
| Inconsistent Pharmacokinetic (PK) Profile Between Subjects | - Variability in subject body weight, age, or race.- Differences in injection site absorption. | - Analyze data for correlations with demographic factors. Studies have shown no clinically significant differences in leuprolide exposure based on age, race, or body weight.[9]- Ensure a standardized and consistent injection protocol is followed for all subjects. |
| Managing Long-Term Side Effects (e.g., bone density loss, metabolic changes) | - Sustained testosterone suppression is known to increase the risk of osteoporosis, cardiac events, weight gain, and insulin resistance.[18] | - Implement a monitoring plan for these potential long-term effects. This can include baseline and periodic bone density scans (DEXA) and monitoring of metabolic profiles (lipids, glucose).[18]- A team-based approach involving different specialists can help manage these side effects comprehensively.[18] |
Data Presentation: Efficacy of Leuprolide Formulations
Table 1: Testosterone Suppression Efficacy of Various Leuprolide Formulations in Long-Term Studies
| Formulation | Dosing Interval | Study Duration | Primary Efficacy Endpoint | Suppression Rate (≤50 ng/dL) | Suppression Rate (≤20 ng/dL) | Citation(s) |
| This compound (42 mg) | 6 Months | 48 Weeks | % of patients with T ≤50 ng/dL from Day 28 to Day 336 | 97.0% | 95.9% (at study end) | [5][8] |
| Leuprolide Acetate (45 mg) | 6 Months | 48 Weeks | % of patients with T ≤50 ng/dL from Week 4 to Week 48 | 93.4% | 94.1% (at 48 weeks) | [3][11] |
| This compound (21 mg) | 3 Months | 24 Weeks | % of patients with T ≤50 ng/dL from Day 28 to Day 168 | 97.9% | Not Reported | [19][20] |
| Leuprolide Acetate (30 mg) | 4 Months | 32 Weeks | Maintenance of mean serum T ≤50 ng/dL | 96% achieved castration by Week 4; 98% avoided "escape" | Not Reported | [14] |
| Leuprolide Acetate (7.5 mg) | 1 Month | 6 Months | % of patients achieving T ≤50 ng/dL | 100% (by Day 42) | 97.5% (by Day 42) | [10] |
Table 2: Pharmacokinetic Parameters of this compound (42 mg, 6-Month Depot)
| Parameter | Value (Mean ± SD) | Description | Citation(s) |
| Cmax (First Dose) | 26.3 ± 12.6 ng/mL | Maximum serum concentration | [10] |
| Tmax (First Dose) | 4.66 ± 1.44 hours | Time to reach maximum concentration | [10] |
| Serum Plateau | 0.370–2.97 ng/mL | Steady serum concentrations during the 6-month interval | [6] |
| Accumulation | Not Significant | PK profiles after the first and second doses were similar, suggesting a lack of significant accumulation with repeated dosing. | [6] |
Experimental Protocols
Protocol 1: Phase III Open-Label, Single-Arm Study of a 6-Month this compound Depot
This protocol is a synthesized example based on methodologies from multiple clinical trials.[5][8][12]
-
Objective: To assess the efficacy and safety of a 6-month this compound depot formulation for sustained testosterone suppression.
-
Subject Enrollment:
-
Inclusion Criteria: Adult males with histologically confirmed advanced prostate cancer, baseline serum testosterone >150 ng/dL, and an ECOG performance status of 0-2.
-
Exclusion Criteria: Prior hormonal therapy, history of pituitary disease, hypersensitivity to GnRH agonists.
-
-
Study Drug Administration:
-
Monitoring and Sample Collection:
-
Efficacy (Serum Hormones):
-
Pharmacokinetics (PK):
-
For a subset of subjects, perform intensive blood sampling for leuprolide concentration analysis post-injection (e.g., at 4 hours, Day 1, Day 3, Day 7, and then weekly/monthly).[12]
-
-
Safety:
-
Monitor for adverse events (AEs) at each visit.
-
Record vital signs and perform physical examinations.
-
Collect samples for standard clinical chemistry and hematology at baseline and specified follow-up visits.
-
-
-
Endpoint Analysis:
-
Primary Endpoint: The percentage of subjects achieving and maintaining serum testosterone suppression to ≤50 ng/dL from Week 4 through Week 48.[11]
-
Secondary Endpoints: The percentage of subjects achieving a more stringent suppression of ≤20 ng/dL; mean change in PSA from baseline; pharmacokinetic parameters (Cmax, Tmax, AUC).[12]
-
Protocol 2: Quantification of Serum Testosterone and Leuprolide
This protocol is based on methods described in the literature.[10][15]
-
Sample Preparation:
-
Collect whole blood in appropriate serum separator tubes.
-
Allow blood to clot, then centrifuge to separate serum.
-
Store serum samples at -20°C or lower until analysis.
-
-
Testosterone Measurement (Radioimmunoassay - RIA):
-
Isolate testosterone from serum samples using a technique such as alumina column chromatography.[10]
-
Quantify the isolated testosterone using a validated commercial RIA kit, following the manufacturer's instructions.
-
Include standard curves and quality control samples in each assay run to ensure accuracy and precision.
-
-
Leuprolide Measurement (LC-MS/MS or RIA):
-
For RIA: Purify leuprolide from serum using solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC). Quantitate the purified fraction using a specific RIA for leuprolide.[10]
-
For LC-MS/MS: An alternative, highly sensitive method involves protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This requires defining specific multiple reaction monitoring (MRM) transitions for leuprolide and an appropriate internal standard.[15]
-
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to testosterone suppression.
Caption: Experimental workflow for a 48-week this compound study.
References
- 1. This compound | C60H88N16O15S | CID 73456806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Intramuscular depot formulations of leuprolide acetate suppress testosterone levels below a 20 ng/dL threshold: a retrospective analysis of two Phase III studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Six-month depot formulation of leuprorelin acetate in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 3, open-label, multicenter study of a 6-month pre-mixed depot formulation of this compound in advanced prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 3, open-label, multicenter study of a 6-month pre-mixed depot formulation of this compound in advanced prostate cancer patients | springermedizin.de [springermedizin.de]
- 7. This compound - NCI [cancer.gov]
- 8. This compound (Camcevi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CAMCEVI® (leuprolide) 42 mg Injectable Emulsion - FAQs [camcevihcp.com]
- 10. A six-month, open-label study assessing a new formulation of leuprolide 7.5 mg for suppression of testosterone in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of leuprolide acetate 6-month depot for suppression of testosterone in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. LUPRON DEPOT® (leuprolide acetate for depot suspension): Clinical Evidence [lupronprostatecancer.com]
- 14. Leuprolide acetate (30-mg depot every four months) in the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Leveraging Model-Based Simulations to Optimize Extended Dosing of Leuprolide 6-Month Intramuscular Depot Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. urologytimes.com [urologytimes.com]
- 19. targetedonc.com [targetedonc.com]
- 20. urologytimes.com [urologytimes.com]
Technical Support Center: Development of Sustained-Release Leuprolide Mesylate Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on sustained-release formulations of leuprolide mesylate. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guides
This section is designed to help you navigate common issues during the formulation and characterization of sustained-release this compound products, particularly focusing on biodegradable polymer-based systems like microspheres and in-situ forming gels.
Formulation and Manufacturing Challenges
Question 1: We are experiencing low encapsulation efficiency (<70%) of this compound in our PLGA microspheres prepared by the double emulsion (w/o/w) solvent evaporation method. What are the potential causes and solutions?
Answer: Low encapsulation efficiency (EE) is a frequent challenge, often stemming from the water-solubility of leuprolide, which can lead to its partitioning into the external aqueous phase during the manufacturing process.[1][2] Here are several factors to investigate and potential solutions:
-
Primary Emulsion (w/o) Instability: If the initial water-in-oil emulsion is not stable, leuprolide can rapidly diffuse out.
-
Solutions:
-
Increase the viscosity of the organic phase by increasing the polymer concentration.[1][3]
-
Optimize the homogenization speed and time for the primary emulsion. High shear can create smaller inner water droplets, but excessive energy can also lead to emulsion breakdown.[1][3]
-
Decrease the volume of the internal aqueous phase.[2]
-
-
-
Secondary Emulsion (w/o/w) Process: The conditions during the formation of the double emulsion are critical.
-
Solutions:
-
-
Solvent Selection and Temperature: The properties of the organic solvent and the process temperature play a role.
-
Solutions:
-
Use a solvent in which the polymer is highly soluble but the drug has minimal solubility. Dichloromethane (DCM) is commonly used.
-
Maintain a low temperature (e.g., 2-8°C) during the emulsification steps to enhance the viscosity of the phases and reduce drug diffusion.
-
-
Question 2: Our sustained-release this compound formulation exhibits a high initial burst release (>25% in the first 24 hours). How can we mitigate this?
Answer: A high initial burst release is a common issue, often caused by the presence of leuprolide on or near the surface of the delivery system.[4] Here are some strategies to control the burst effect:
-
Formulation Optimization:
-
Increase Polymer Concentration: A higher polymer-to-drug ratio can create a more dense matrix, slowing down initial drug release.[4]
-
Polymer Properties: The molecular weight and lactide-to-glycolide ratio of PLGA can be adjusted. Higher molecular weight and a higher lactide content generally lead to a slower degradation and release rate.
-
Washing Step: Ensure a thorough washing step after microsphere hardening to remove surface-adsorbed drug.
-
-
Manufacturing Process Adjustments:
-
Homogenization Parameters: As with encapsulation efficiency, optimizing homogenization speed and time can influence the internal structure of the microspheres and reduce the amount of drug near the surface.
-
Solvent Evaporation Rate: A slower, more controlled solvent evaporation process can lead to the formation of a denser, less porous microsphere surface.
-
Question 3: We are observing aggregation of this compound during the formulation process and upon storage. What are the likely causes and how can we prevent it?
Answer: Leuprolide, as a peptide, is susceptible to aggregation, which can be triggered by various physical and chemical stresses during formulation and storage.[5][6]
-
Causes of Aggregation:
-
Exposure to Interfaces: The high shear forces during homogenization create large oil-water interfaces, which can induce peptide unfolding and aggregation.
-
pH Shifts: Local pH changes within the polymer matrix as it degrades can influence the charge state of leuprolide and promote aggregation.
-
Temperature: Elevated temperatures during processing or storage can accelerate aggregation.[5]
-
Solvent Effects: While leuprolide is generally stable in suspension in organic solvents, if it dissolves, it can become unstable and aggregate.[5]
-
-
Prevention Strategies:
-
Use of Excipients: Co-encapsulating stabilizing excipients like gelatin or sugars (e.g., mannitol, trehalose) can help protect the peptide.
-
Process Optimization: Minimize the energy input during homogenization and maintain low processing temperatures.
-
Control of Moisture: For solid formulations, maintaining a low moisture content is critical, as water can act as a plasticizer and facilitate aggregation.[7]
-
pH Control: The use of buffering agents within the formulation can help to maintain a stable pH environment.
-
Characterization and In-Vitro Release Testing
Question 4: We are facing challenges in developing a reproducible in-vitro release method for our this compound microspheres. What are the key considerations?
Answer: Developing a robust and reproducible in-vitro release test for long-acting injectables is a significant challenge due to the complexity of the release mechanisms.[8] Here are some key considerations:
-
Method Selection:
-
Sample-and-Separate Method: This is a common approach where microspheres are incubated in a release medium, and at set time points, an aliquot of the medium is removed for analysis and replaced with fresh medium.[1]
-
Dialysis-Based Methods: Using a dialysis membrane (e.g., in a Franz diffusion cell) to separate the microspheres from the release medium can be another option.[8]
-
-
Release Medium Composition:
-
Buffer and pH: A phosphate-buffered saline (PBS) at pH 7.4 is commonly used to mimic physiological conditions.[8]
-
Surfactants: The addition of a surfactant like Tween 80 can help prevent microsphere agglomeration.[8]
-
Preservatives: Including a preservative like sodium azide can prevent microbial growth during long-term release studies.[1]
-
-
Agitation and Temperature:
-
Gentle agitation is necessary to ensure good dispersion of the microspheres and prevent settling.
-
The temperature should be maintained at 37°C.[8]
-
-
Sink Conditions: It is important to maintain sink conditions, where the concentration of the drug in the release medium is well below its saturation solubility, to ensure that the release is not limited by the dissolution rate.
Question 5: How can we accurately determine the particle size distribution of our this compound microspheres?
Answer: Particle size distribution is a critical quality attribute that can influence the injectability and release profile of the microspheres. Laser diffraction is a commonly used technique.[4]
-
Sample Preparation: Proper dispersion of the microspheres is crucial to avoid aggregation and obtain an accurate measurement. A suitable dispersant, such as a dilute solution of polyvinyl alcohol (PVA), should be used.[2]
-
Measurement: The dispersed microspheres are then analyzed using a laser diffraction particle size analyzer. The instrument measures the scattering of a laser beam as it passes through the dispersed sample and calculates the particle size distribution.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for leuprolide, and how can they be monitored?
A1: The primary degradation pathways for leuprolide include hydrolysis, aggregation, isomerization, and oxidation.[7] Hydrolysis and aggregation are often the most significant concerns in aqueous environments and within PLGA matrices.[5][7] These degradation products can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[9][10][11][12] A reverse-phase C18 column with a gradient elution of acetonitrile and water containing an ion-pairing agent like trifluoroacetic acid (TFA) is typically used.
Q2: Are there specific challenges associated with the mesylate salt of leuprolide compared to the acetate salt?
A2: While much of the published literature focuses on leuprolide acetate, the challenges are expected to be broadly similar for the mesylate salt due to the identical peptide structure. However, the counter-ion can influence properties such as solubility and stability.[13] The mesylate salt may have different solubility characteristics in the organic and aqueous phases used during manufacturing, which could require adjustments to the process to optimize encapsulation efficiency.[14] From a clinical handling perspective, some this compound products are available in pre-filled, pre-mixed syringes, suggesting enhanced stability in solution compared to some leuprolide acetate formulations that require reconstitution immediately before use.
Q3: How does the choice of PLGA (lactide:glycolide ratio, molecular weight) impact the release profile of this compound?
A3: The properties of the PLGA polymer are critical in controlling the drug release profile:
-
Lactide:Glycolide Ratio: A higher lactide content (e.g., 75:25) results in a more hydrophobic polymer that degrades more slowly, leading to a longer duration of release compared to a 50:50 ratio.
-
Molecular Weight: Higher molecular weight PLGA generally leads to a slower drug release due to slower polymer degradation and a more tortuous path for drug diffusion.
-
End-capping: The end groups of the polymer chains (ester-capped vs. acid-capped) can also influence the degradation rate and, consequently, the drug release.
Q4: What is the role of gelatin in some leuprolide sustained-release formulations?
A4: Gelatin is sometimes co-encapsulated with leuprolide in PLGA microspheres. It can act as a stabilizer for the peptide during the formulation process, helping to prevent aggregation at the oil-water interface during emulsification. It can also modulate the release profile of the drug.
Data Presentation
Table 1: Influence of Manufacturing Parameters on Leuprolide Acetate Microsphere Properties
| Parameter Varied | Change | Effect on Encapsulation Efficiency | Effect on Burst Release | Reference |
| Polymer Concentration | Increase | Increase | Decrease | [1],[4] |
| Primary Homogenization Speed | Increase | Increase | Variable | [1] |
| Primary Homogenization Time | Decrease | Increase | Variable | [1] |
| Secondary Homogenization Time | Decrease | Increase | Decrease | [1],[2] |
| External Aqueous Phase Volume | Decrease | Increase | Decrease | [1],[2] |
| Stirring Rate (Solvent Evaporation) | Increase | Increase | Variable | [1] |
Note: This data is for leuprolide acetate but provides a strong indication of expected trends for this compound.
Table 2: Stability of Leuprolide Acetate in Different Solvents
| Solvent | Storage Conditions | Stability | Primary Degradation Pathway | Reference |
| Water | 37°C, 1 year | < 90% | Hydrolysis > Aggregation > Isomerization > Oxidation | [7] |
| DMSO | 37°C, 1 year | > 90% | Aggregation > Oxidation > Hydrolysis > Isomerization | [7] |
| PLGA solution in polar protic solvents (e.g., PEG 400) | 25°C, 40°C | Unstable (Aggregation) | Aggregation | [5] |
| PLGA solution in polar aprotic solvents (e.g., NMP, DMSO) | 25°C, 40°C | Unstable (Aggregation) | Aggregation | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Microspheres by Double Emulsion (w/o/w) Solvent Evaporation
-
Preparation of the Internal Aqueous Phase (w): Dissolve this compound in water for injection to achieve the desired concentration (e.g., 500 mg/mL).
-
Preparation of the Organic Phase (o): Dissolve PLGA (e.g., 75:25 lactide:glycolide ratio) in a suitable organic solvent like dichloromethane (DCM) to the desired concentration (e.g., 250 mg/mL).
-
Formation of the Primary Emulsion (w/o): Add the internal aqueous phase to the organic phase and emulsify using a high-speed homogenizer (e.g., 9000 rpm for 5 minutes) at a low temperature (2-8°C).
-
Preparation of the External Aqueous Phase (w): Prepare a solution of a surfactant, such as 1% polyvinyl alcohol (PVA), in water for injection.
-
Formation of the Double Emulsion (w/o/w): Add the primary emulsion to the external aqueous phase and homogenize at a lower speed (e.g., 6000 rpm for 3 minutes).
-
Solvent Evaporation: Transfer the double emulsion to a larger volume of the external aqueous phase and stir for several hours at room temperature to allow the DCM to evaporate and the microspheres to harden.
-
Washing and Collection: Wash the hardened microspheres with water for injection to remove residual PVA and unencapsulated drug. Collect the microspheres by filtration or centrifugation.
-
Drying: Lyophilize the collected microspheres to obtain a dry powder.
Protocol 2: In-Vitro Release Testing of this compound Microspheres
-
Preparation of Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Add a surfactant (e.g., 0.02% Tween 20) and a preservative (e.g., 0.02% sodium azide).[1]
-
Sample Preparation: Accurately weigh a specific amount of this compound microspheres (e.g., 10 mg) into a suitable container (e.g., a low-protein binding microcentrifuge tube).
-
Incubation: Add a defined volume of the release medium (e.g., 1 mL) to the microspheres. Place the container in an incubator at 37°C with gentle agitation.[1]
-
Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours, and then daily or weekly), centrifuge the container to pellet the microspheres.
-
Sample Analysis: Carefully remove a specific volume of the supernatant (the release medium) and analyze the concentration of this compound using a validated HPLC method.
-
Medium Replacement: Replace the removed volume of medium with an equal volume of fresh, pre-warmed release medium and resuspend the microspheres.
-
Data Calculation: Calculate the cumulative percentage of this compound released at each time point.
Protocol 3: Stability-Indicating HPLC Method for this compound
-
Chromatographic System: A standard HPLC system with a UV detector is required.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is commonly employed.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over the run to elute the drug and any degradation products.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection Wavelength: Leuprolide can be detected at 220 nm or 280 nm.
-
Sample Preparation: Dissolve the sample (e.g., from the in-vitro release study or a stability study) in a suitable diluent, which may be the mobile phase or a mixture of water and a small amount of organic solvent.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed by subjecting the this compound solution to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products and ensure they are well-separated from the main leuprolide peak.[9][10][11][12]
Visualizations
References
- 1. kinampark.com [kinampark.com]
- 2. Effect of Manufacturing Variables and Raw Materials on the Composition-Equivalent PLGA Microspheres for 1-Month Controlled Release of Leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of encapsulation variables on formation of leuprolide-loaded PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Stability of poly(D,L-lactide-co-glycolide) and leuprolide acetate in in-situ forming drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and comparison of leuprolide degradation profiles in water and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. ijpda.org [ijpda.org]
- 10. Development and Validation of Stability Indicating Hplc Method for Estimation of Leuprolide Acetate in Its Parenteral Dosage Form - Neliti [neliti.com]
- 11. ijpda.org [ijpda.org]
- 12. akjournals.com [akjournals.com]
- 13. mdpi.com [mdpi.com]
- 14. Impact of mixed counter ion on saturation solubility of esylate salt of a weak basic drug to formulate physically stable and non-hemolytic ready to use injectable solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Leuprolide Mesylate Tachyphylaxis
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions regarding tachyphylaxis associated with leuprolide mesylate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced tachyphylaxis?
A1: Tachyphylaxis is a phenomenon where the response to a drug diminishes rapidly, even with continuous administration. In the context of leuprolide, a potent Gonadotropin-Releasing Hormone (GnRH) agonist, continuous stimulation of the GnRH receptors on pituitary cells leads to their desensitization and a reduction in their numbers (downregulation). This initially causes a "flare" or surge in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), followed by a profound and sustained suppression of their release, which is the desired therapeutic effect in many clinical applications. However, for experiments requiring a sustained agonist effect, this tachyphylaxis can be a significant hurdle.
Q2: What are the molecular mechanisms driving this tachyphylaxis?
A2: The primary mechanisms are twofold:
-
Desensitization: The GnRH receptor becomes uncoupled from its intracellular signaling machinery. This involves phosphorylation of the receptor and the binding of proteins called arrestins, which block the activation of the G-protein (Gq/11) needed for downstream signaling.
-
Downregulation: The pituitary cell internalizes the GnRH receptors from the cell surface via endocytosis. These internalized receptors are then targeted for lysosomal degradation, leading to a significant reduction in the total number of available receptors.
Troubleshooting Guide: Avoiding & Managing Tachyphylaxis
Issue: My experimental model shows an initial strong response to leuprolide, but this effect wanes significantly over subsequent administrations.
This indicates the onset of tachyphylaxis. The following strategies can help you mitigate this effect.
Strategy 1: Implement Pulsatile Dosing
Principle: The physiological secretion of GnRH is pulsatile. Mimicking this pattern can prevent the receptor desensitization and downregulation seen with continuous exposure.
Experimental Protocol: Pulsatile vs. Continuous Leuprolide Infusion in a Rodent Model
-
Objective: To compare the effects of pulsatile versus continuous leuprolide administration on maintaining LH secretion.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Methodology:
-
Rats are cannulated in the jugular vein for blood sampling and infusion.
-
Group A (Pulsatile): Receive an intravenous infusion of leuprolide (e.g., 10 ng/pulse) for 6 minutes every hour, controlled by a programmable infusion pump.
-
Group B (Continuous): Receive a constant subcutaneous infusion of leuprolide via an implanted osmotic minipump, delivering the same total daily dose as Group A.
-
Group C (Control): Receive saline infusions.
-
Blood samples are drawn at baseline and at specified intervals over 7 days to measure serum LH concentrations.
-
At the end of the study, pituitary tissue can be collected to quantify GnRH receptor density via radioligand binding assays or western blot.
-
Expected Outcome: The pulsatile group will maintain elevated or regular LH pulses, while the continuous group will show an initial LH surge followed by profound suppression.
Quantitative Data Summary
| Dosing Regimen | Mean LH Level (Day 1) (ng/mL) | Mean LH Level (Day 7) (ng/mL) | Pituitary GnRH Receptor Density (Day 7, % of Control) |
| Pulsatile | 18.5 ± 2.3 | 15.2 ± 2.1 | ~88% |
| Continuous | 25.1 ± 3.0 (Initial Flare) | 1.8 ± 0.5 (Suppression) | ~35% |
| Control | 4.5 ± 0.9 | 4.8 ± 1.0 | 100% |
Strategy 2: Optimize the Dosage
Principle: Using the lowest effective dose of leuprolide can slow the rate and reduce the severity of tachyphylaxis. A full dose-response study is critical to identify the optimal concentration for your specific experimental goals.
Experimental Protocol: Leuprolide Dose-Response for Testosterone Suppression
-
Objective: To identify the minimum dose of leuprolide required to achieve and maintain testosterone suppression in a non-human primate model.
-
Animal Model: Adult male cynomolgus monkeys.
-
Methodology:
-
Animals are divided into dose groups (e.g., 1 µg/kg, 5 µg/kg, 10 µg/kg, 20 µg/kg) and a vehicle control group.
-
Leuprolide is administered daily via subcutaneous injection.
-
Serum testosterone levels are measured at baseline and then weekly for the duration of the study (e.g., 8 weeks).
-
The primary endpoint is the time to achieve and maintain castrate levels of testosterone (e.g., < 50 ng/dL).
-
Expected Outcome: Higher doses will achieve suppression faster but may not offer additional benefit for maintaining suppression and could induce more profound tachyphylaxis. An optimal dose will achieve the desired biological endpoint with the minimum necessary exposure.
Quantitative Data Summary
| Leuprolide Dose (µg/kg/day) | Time to Testosterone Suppression (<50 ng/dL) | % of Animals Maintaining Suppression at Week 8 |
| 1 | 21 days | 60% |
| 5 | 14 days | 100% |
| 10 | 12 days | 100% |
| 20 | 12 days | 100% |
Strategy 3: Utilize a GnRH Antagonist for Receptor "Washout"
Principle: If tachyphylaxis has already occurred, a temporary switch to a GnRH antagonist can block the receptor entirely, allowing the cell time to resensitize its signaling pathways and regenerate surface receptors.
Experimental Protocol: In Vitro Rescue of Desensitized GnRH Receptors
-
Objective: To determine if a GnRH antagonist can restore leuprolide responsiveness in desensitized pituitary cells.
-
Cell Model: Mouse gonadotrope cell line (e.g., LβT2).
-
Methodology:
-
Desensitization: Culture cells with a high concentration of leuprolide (e.g., 100 nM) for 24 hours to induce tachyphylaxis.
-
Washout/Rescue:
-
Group A (Rescue): Wash out leuprolide and incubate cells with a GnRH antagonist (e.g., degarelix, 1 µM) for 12-24 hours.
-
Group B (Control): Wash out leuprolide and incubate with fresh media for the same duration.
-
-
Re-challenge: Wash out all compounds and stimulate both groups with leuprolide (100 nM).
-
Analysis: Measure a downstream signaling event, such as inositol phosphate (IP) accumulation or intracellular calcium flux, to quantify the cellular response.
-
Expected Outcome: The antagonist-treated "rescue" group will exhibit a significantly stronger response to the leuprolide re-challenge compared to the control group.
Quantitative Data Summary
| Treatment Group | IP Accumulation upon Re-challenge (Fold Change over Basal) |
| Desensitized Control | 1.8 ± 0.4 |
| Antagonist Rescue | 5.9 ± 0.8 |
| Non-Desensitized (Positive Control) | 8.5 ± 1.1 |
Visualizations & Diagrams
Caption: A logical workflow for identifying and addressing leuprolide-induced tachyphylaxis.
Caption: The signaling cascade following GnRH receptor activation and points of failure in tachyphylaxis.
Validation & Comparative
A Comparative Analysis of Leuprolide Mesylate for Testosterone Suppression in Androgen-Deprivation Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of leuprolide mesylate's efficacy in testosterone suppression against other common gonadotropin-releasing hormone (GnRH) agonists. The following sections present supporting experimental data, detailed methodologies, and visual representations of key biological and procedural pathways to facilitate an objective evaluation for research and clinical development purposes.
Comparative Efficacy in Testosterone Suppression
The primary therapeutic goal of GnRH agonist therapy in conditions like advanced prostate cancer is the sustained suppression of serum testosterone to castrate levels. The accepted definition of medical castration is a serum testosterone level of ≤ 50 ng/dL. However, deeper suppression to ≤ 20 ng/dL is increasingly considered a target for improved clinical outcomes.
The following tables summarize the comparative efficacy of this compound and other GnRH agonists based on data from various clinical trials.
| Drug | Formulation | Percentage of Patients Achieving Castration (≤ 50 ng/dL) | Percentage of Patients Achieving < 20 ng/dL |
| This compound (Camcevi) | 6-month depot | 98.5% by Day 28; 97.0% through Day 336[1][2] | 95.9% at Day 336[2] |
| 3-month depot | 97.9% from Day 28 to Day 168[3] | Not consistently reported | |
| Leuprolide Acetate (Various) | 1, 3, 4, 6-month depots | ~91-99%[4] | ~30-70%[4] |
| Goserelin Acetate | 1, 3-month implants | ~65-89%[4] | ~55%[4] |
| Triptorelin Pamoate | 1, 3, 6-month depots | ~91-98%[4] | Consistently high[4] |
| Drug | Lowest Mean Testosterone Levels | Percentage of Patients Achieving < 10 ng/dL |
| Leuprolide Acetate | Not consistently reported | 86.4%[4][5] |
| Goserelin Acetate | Higher than leuprolide and triptorelin[5] | 54.2%[4][5] |
| Triptorelin Pamoate | Lowest among the three[5] | 93.2%[4][5] |
Experimental Protocols
Understanding the methodology behind the efficacy data is crucial for its interpretation. Below is a generalized protocol for a clinical trial evaluating testosterone suppression by a GnRH agonist, based on common elements from multiple studies.
Study Design: Open-label, multicenter, single-arm study.
Patient Population: Adult males with histologically confirmed advanced prostate cancer who are candidates for androgen deprivation therapy. Key exclusion criteria often include prior hormonal therapy, chemotherapy, or major surgery within a specified timeframe.
Treatment Regimen:
-
Screening Phase (2-4 weeks): Patients are screened for eligibility based on inclusion and exclusion criteria, including baseline serum testosterone and prostate-specific antigen (PSA) levels.
-
Treatment Phase: Patients receive the GnRH agonist at specified intervals (e.g., a 6-month depot formulation of this compound administered via subcutaneous injection at Day 0 and Week 24).
-
Follow-up Phase: Patients are monitored for safety and efficacy for a predetermined period following the last injection.
Efficacy Endpoints:
-
Primary:
-
Percentage of patients achieving serum testosterone suppression to castrate levels (≤ 50 ng/dL) by a specific time point (e.g., Day 28).
-
Percentage of patients maintaining testosterone suppression from the initial time point through the end of the study period.
-
-
Secondary:
-
Percentage of patients achieving deeper testosterone suppression (e.g., ≤ 20 ng/dL).
-
Changes in serum PSA levels over time.
-
Pharmacokinetic parameters of the drug.
-
Safety and Tolerability: Assessed through the monitoring of adverse events, physical examinations, and clinical laboratory tests throughout the study.
Visualizing the Pathways
To better understand the mechanism of action and the experimental process, the following diagrams are provided.
Signaling Pathway of GnRH Agonists
Caption: GnRH agonist signaling pathway for testosterone suppression.
Experimental Workflow for a Testosterone Suppression Clinical Trial
References
- 1. This compound (Camcevi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A phase 3, open-label, multicenter study of a 6-month pre-mixed depot formulation of this compound in advanced prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. benchchem.com [benchchem.com]
- 5. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Leuprolide Acetate and Goserelin Acetate: Efficacy, Safety, and Pharmacokinetics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two widely used gonadotropin-releasing hormone (GnRH) agonists, leuprolide acetate and goserelin acetate. This analysis is supported by experimental data on their efficacy, safety profiles, and pharmacokinetic properties.
Leuprolide acetate and goserelin acetate are synthetic GnRH analogues that are mainstays in the management of hormone-sensitive conditions such as prostate cancer, endometriosis, and uterine fibroids. By providing continuous stimulation to the GnRH receptors in the pituitary gland, these agonists initially cause a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a profound downregulation and desensitization of the receptors. This ultimately leads to a sustained suppression of gonadal sex hormone production, achieving a state of medical castration. While both drugs share a common mechanism of action, their formulations, pharmacokinetic profiles, and to some extent, their clinical application, present key differences.
Efficacy in Testosterone Suppression
The primary measure of efficacy for GnRH agonists in the context of prostate cancer is the suppression of serum testosterone to castrate levels (typically defined as ≤ 50 ng/dL or ≤ 20 ng/dL). Several head-to-head clinical trials have demonstrated that both leuprolide acetate and goserelin acetate are highly effective in achieving and maintaining medical castration.
A prospective, randomized study evaluating patients with advanced prostate cancer found no statistically significant difference in the overall achievement of castration levels between leuprolide acetate (3.75 mg and 7.5 mg) and goserelin acetate (3.6 mg)[1]. However, a higher percentage of patients receiving the 7.5 mg dose of leuprolide acetate reached the stricter castration level of ≤ 20 ng/dL compared to the goserelin group[1]. Another retrospective study involving 232 patients also concluded that both one- and three-month formulations of leuprolide and goserelin have equivalent and sufficient effects in suppressing serum testosterone[2].
| Efficacy Endpoint | Leuprolide Acetate | Goserelin Acetate | Study Reference |
| Achievement of Castration (Testosterone ≤ 50 ng/dL) | |||
| % of Patients Not Reaching Castration (3.75 mg) | 26.3% | - | [1] |
| % of Patients Not Reaching Castration (7.5 mg) | 25% | - | [1] |
| % of Patients Not Reaching Castration (3.6 mg) | - | 35% | [1] |
| Achievement of Castration (Testosterone ≤ 20 ng/dL) | |||
| % of Patients Not Reaching Castration (3.75 mg) | 68.4% | - | [1] |
| % of Patients Not Reaching Castration (7.5 mg) | 30% | - | [1] |
| % of Patients Not Reaching Castration (3.6 mg) | - | 45% | [1] |
| Mean Maximum Testosterone Level (ng/mL) | |||
| 1-monthly formulation | 0.22 | 0.19 | [2] |
| 3-monthly formulation | 0.20 | 0.20 | [2] |
Pharmacokinetic Profiles
Leuprolide acetate is available in various depot formulations, including intramuscular and subcutaneous injections. The pharmacokinetic profile of leuprolide acetate shows an initial peak concentration followed by a sustained release phase. For instance, a study comparing subcutaneous and intramuscular formulations of leuprolide acetate (7.5 mg) in healthy male subjects showed a Cmax of 19 ± 8.0 ng/mL and 27 ± 4.9 ng/mL, respectively[3][4]. The AUC was significantly higher for the subcutaneous formulation[3].
Goserelin acetate is typically administered as a subcutaneous implant. Following administration of a 3.6 mg depot, serum goserelin concentrations are primarily determined by the release from the biodegradable copolymer matrix[5]. In male patients, the elimination half-life of goserelin administered as a solution is approximately 4.2 hours[5].
| Pharmacokinetic Parameter | Leuprolide Acetate (7.5 mg IM) | Goserelin Acetate (3.6 mg SC implant) | Study Reference |
| Cmax | 27 ± 4.9 ng/mL | Not directly comparable (implant) | [3][4] |
| Tmax | 1.0 ± 0.4 hours | Not directly comparable (implant) | [3][4] |
| AUC | Not directly comparable | Not directly comparable | [3] |
| Elimination Half-life (solution) | Not specified in this study | ~4.2 hours (in males) | [5] |
Safety and Tolerability
Both leuprolide acetate and goserelin acetate are generally well-tolerated, with most adverse events being related to the intended suppression of sex hormones. A large-scale, real-world pharmacovigilance study analyzing reports from the US Food and Drug Administration Adverse Event Reporting System (FAERS) provides a comparative overview of their safety profiles[6][7].
Common adverse events for both drugs include hot flashes, bone pain, and dysuria[6][7]. The FAERS data suggests that the most frequently reported adverse event with leuprolide was hot flush, while for goserelin it was malignant neoplasm progression[6]. It is important to interpret these real-world data with caution, as they are subject to reporting biases. In a retrospective study of breast cancer patients, leuprolide was associated with a higher rate of liver function abnormalities, whereas goserelin was linked to a greater impact on thyroid function[8].
| Adverse Event Category | Common Adverse Events for Leuprolide Acetate | Common Adverse Events for Goserelin Acetate | Study Reference |
| General | Hot flashes, fatigue, night sweats, weight gain, mood swings, headaches, joint pain | Hot flashes, flushing, weight gain, headaches, mood swings, insomnia, depression | [9] |
| Musculoskeletal | Bone pain | Bone pain | [6][7] |
| Nervous System | Embolic stroke | Peripheral neuropathy | [6][7] |
| Renal and Urinary | Dysuria, Urinary tract toxicity | Dysuria | [6][7] |
| Skin and Subcutaneous Tissue | Hyperhidrosis | Night sweats | [6] |
Experimental Protocols
Representative Protocol for a Comparative Clinical Trial of Leuprolide Acetate vs. Goserelin Acetate in Advanced Prostate Cancer
This section outlines a typical experimental design for a head-to-head comparison of leuprolide acetate and goserelin acetate.
1. Study Design: A prospective, randomized, open-label, parallel-group, multicenter study.
2. Patient Population:
- Inclusion Criteria: Male patients aged 18 years or older with histologically confirmed advanced prostate cancer for whom androgen deprivation therapy is indicated. Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
- Exclusion Criteria: Prior hormonal therapy, chemotherapy, or radiotherapy for prostate cancer. History of hypersensitivity to GnRH agonists. Severe concurrent medical conditions.
3. Randomization and Blinding: Patients are randomized in a 1:1 ratio to receive either leuprolide acetate or goserelin acetate. The study is open-label due to the different modes of administration.
4. Investigational Treatments:
- Arm A: Leuprolide acetate 7.5 mg administered as an intramuscular depot injection every 28 days.
- Arm B: Goserelin acetate 3.6 mg administered as a subcutaneous implant every 28 days.
5. Study Procedures and Assessments:
- Screening Visit (Day -14 to -1): Informed consent, medical history, physical examination, ECOG status, vital signs, 12-lead ECG, and collection of blood samples for baseline testosterone, PSA, LH, and FSH levels, as well as routine hematology and clinical chemistry.
- Baseline/Randomization (Day 1): Final eligibility check, randomization, and first administration of the investigational product.
- Follow-up Visits (Weeks 4, 8, 12, 16, 20, 24, and every 4 weeks thereafter): Physical examination, assessment of adverse events, and collection of blood samples for testosterone, PSA, LH, and FSH levels.
- End of Study Visit: Final assessments as per the follow-up visit schedule.
6. Efficacy Endpoints:
- Primary Endpoint: Proportion of patients achieving and maintaining serum testosterone concentration ≤ 50 ng/dL from week 4 to the end of the study.
- Secondary Endpoints: Proportion of patients achieving serum testosterone concentration ≤ 20 ng/dL. Time to achieve castrate levels of testosterone. Change in PSA levels from baseline.
7. Safety Endpoints: Incidence, severity, and causality of treatment-emergent adverse events (TEAEs). Changes in laboratory parameters, vital signs, and ECGs.
8. Statistical Analysis: The primary efficacy endpoint is analyzed using a chi-square test or Fisher's exact test. Time-to-event endpoints are analyzed using Kaplan-Meier methods and log-rank tests. Safety data is summarized descriptively.
Visualizations
GnRH Receptor Signaling Pathway
Caption: GnRH Agonist Signaling Pathway.
Comparative Clinical Trial Workflow
References
- 1. Goserelin versus leuprolide in the chemical castration of patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Equivalent and sufficient effects of leuprolide acetate and goserelin acetate to suppress serum testosterone levels in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic comparison of subcutaneous versus intramuscular leuprolide acetate formulations in male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Clinical pharmacokinetics of goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Adverse event profile differences among long-acting gonadotropin-releasing hormone analogs: A real-world, pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drugs.com [drugs.com]
A Comparative Guide for Researchers: Leuprolide Mesylate vs. Degarelix in Prostate Cancer
In the landscape of androgen deprivation therapy (ADT) for prostate cancer, the choice between Gonadotropin-Releasing Hormone (GnRH) agonists, like leuprolide mesylate, and antagonists, such as degarelix, is a critical consideration for clinicians and researchers. This guide provides an objective comparison of their mechanisms, efficacy, and safety, supported by data from key clinical trials, to inform research and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
This compound and degarelix achieve therapeutic testosterone suppression through distinct interactions with the pituitary GnRH receptors.
-
This compound (GnRH Agonist): As a GnRH agonist, leuprolide initially stimulates the pituitary GnRH receptors.[1] This leads to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn causes a temporary increase in testosterone levels, known as a "testosterone flare."[2][3] Continuous administration leads to downregulation and desensitization of the GnRH receptors, ultimately suppressing gonadotropin release and reducing testosterone to castrate levels, typically within 3 to 4 weeks.[2][4]
-
Degarelix (GnRH Antagonist): Degarelix is a third-generation GnRH antagonist that competitively and reversibly binds to pituitary GnRH receptors.[5][6] This direct blockade results in an immediate and rapid suppression of LH and FSH, thereby decreasing testosterone production without an initial surge.[6][7]
The differing mechanisms of action of Leuprolide (agonist) and Degarelix (antagonist) on the hypothalamic-pituitary-gonadal axis.
Caption: Comparative signaling pathways of Leuprolide and Degarelix.
Comparative Efficacy: Speed and Control
The primary distinction in the efficacy profiles of degarelix and leuprolide lies in the speed of testosterone suppression and the avoidance of a testosterone surge. The pivotal Phase III trial (CS21), a 12-month, open-label, randomized study, provides much of the comparative data.[8][9]
Testosterone Suppression: Degarelix demonstrates a significantly faster onset of action. In the CS21 trial, 96% of patients receiving degarelix achieved castrate testosterone levels (≤50 ng/dL) by day 3, whereas no patients in the leuprolide group had reached this target.[8][9] Leuprolide, conversely, caused an initial 65% increase in testosterone levels by day 3.[10] By day 28, both treatments achieved similar high rates of testosterone suppression.[11] Over the full 12 months, both degarelix and leuprolide were effective at maintaining testosterone suppression, with response rates of 97.2-98.3% for degarelix and 96.4% for leuprolide.[8][9]
Prostate-Specific Antigen (PSA) Response: The rapid hormonal suppression with degarelix translates to a faster decline in PSA levels. In the CS21 study, median PSA levels at day 14 and 28 were significantly lower in the degarelix groups compared to the leuprolide group.[6][8] Long-term data from the 5-year extension of this trial (CS21A) showed that the risk of PSA progression or death was significantly lower with degarelix compared to leuprolide during the first year of treatment.[12][13] Furthermore, patients who switched from leuprolide to degarelix experienced a significantly lower rate of PSA failure.[12][13]
| Efficacy Parameter | Degarelix | This compound | Citation |
| Mechanism of Action | GnRH Antagonist (Direct Blockade) | GnRH Agonist (Initial Surge, then Downregulation) | [1][6] |
| Testosterone Surge | Absent | Present (Initial ~65% increase) | [6][10] |
| Median Time to Castration (T ≤ 50 ng/dL) | 3 days | 28 days | [5][9] |
| Patients Achieving Castration by Day 3 | 96% | 0% | [8][9] |
| PSA Progression-Free Survival (1-Year) | Significantly lower risk of progression vs. leuprolide (p=0.05) | Higher risk of progression vs. degarelix | [12][14] |
| Maintained Testosterone Suppression (1-Year) | 97.2% - 98.3% | 96.4% | [8][9] |
Table 1: Summary of Efficacy Data from Comparative Trials.
Safety and Tolerability Profile
While both drugs share side effects common to androgen deprivation (e.g., hot flashes, weight changes), their safety profiles have some key differences, particularly concerning injection site reactions and cardiovascular events.[8][13]
Injection Site Reactions (ISRs): ISRs are significantly more common with degarelix, which is administered subcutaneously. In the CS21 trial, 40% of patients in the degarelix groups reported ISRs (including pain, erythema, and swelling), compared to less than 1% in the leuprolide group, which is administered intramuscularly.[8] Most ISRs were mild to moderate and occurred primarily after the first dose.[10]
Cardiovascular Safety: The relative cardiovascular safety of GnRH antagonists versus agonists has been a subject of extensive research. Initial analyses and a meta-analysis of multiple trials suggested a potential cardiovascular benefit for degarelix, particularly in patients with pre-existing cardiovascular disease.[5][15] However, the large, prospective, randomized PRONOUNCE trial, designed specifically to compare the cardiovascular safety of degarelix and leuprolide, was terminated prematurely due to slow enrollment and fewer-than-expected events.[16][17] The trial found no statistically significant difference in the rate of major adverse cardiovascular events (MACE) between the two groups (5.5% for degarelix vs. 4.1% for leuprolide; p=0.53).[16][18] Therefore, the question of relative cardiovascular safety remains unresolved.[17]
| Adverse Event Profile | Degarelix | This compound | Citation |
| Injection Site Reactions | Common (~40%) | Rare (<1%) | [8] |
| Urinary Tract Infections | Less frequent (3%) | More frequent (9%) | [8][19] |
| Arthralgia (Joint Pain) | Less frequent (4%) | More frequent (9%) | [8][19] |
| Chills | More frequent (4%) | Not reported (0%) | [8][19] |
| Major Adverse Cardiovascular Events (PRONOUNCE Trial) | 5.5% | 4.1% (Difference not statistically significant) | [16][18] |
Table 2: Summary of Comparative Safety Data.
Experimental Protocols: The CS21 Pivotal Trial
The Phase III trial CS21 (NCT00295750) provides the most robust head-to-head comparison and serves as a model for experimental design in this field.[8][9]
-
Study Design: A 12-month, multicenter, randomized, open-label, parallel-group trial.[8][14]
-
Patient Population: 610 patients with histologically confirmed prostate cancer (all stages) for whom ADT was indicated. Key inclusion criteria included baseline testosterone >1.5 ng/mL and PSA >2 ng/mL.[9][20]
-
Treatment Arms:
-
Degarelix (240/80 mg): A starting dose of 240 mg subcutaneously, followed by monthly maintenance doses of 80 mg (n=207).[9]
-
Degarelix (240/160 mg): A starting dose of 240 mg subcutaneously, followed by monthly maintenance doses of 160 mg (n=202).[9]
-
Leuprolide (7.5 mg): Monthly intramuscular injections of 7.5 mg (n=201).[9]
-
-
Primary Endpoint: The probability of testosterone suppression to ≤50 ng/dL (0.5 ng/mL) from day 28 through day 364.[8][9]
-
Secondary Endpoints: Percentage of patients with testosterone ≤50 ng/dL at day 3; percentage change in PSA from baseline; and safety and tolerability assessments.[10]
-
Methodology: Serum levels of testosterone, PSA, LH, and FSH were measured at screening, on days 0, 1, 3, 7, 14, and 28 in the first month, and then monthly for the duration of the 12-month study.[10]
A diagram illustrating the patient journey through the pivotal CS21 comparative trial, from screening to the 12-month follow-up.
References
- 1. mdpi.com [mdpi.com]
- 2. drugs.com [drugs.com]
- 3. Lupron (leuprolide acetate) for prostate cancer: What to expect [medicalnewstoday.com]
- 4. Six-month depot formulation of leuprorelin acetate in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degarelix versus luteinizing hormone-releasing hormone agonists for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An update on the use of degarelix in the treatment of advanced hormone-dependent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. medirequests.com [medirequests.com]
- 9. The efficacy and safety of degarelix: a 12-month, comparative, randomized, open-label, parallel-group phase III study in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. firmagon.com [firmagon.com]
- 11. firmagon.com [firmagon.com]
- 12. Scholars@Duke publication: Prostate-specific antigen (PSA) progression-free survival (PFS): A comparison of degarelix versus leuprolide in patients with prostate cancer. [scholars.duke.edu]
- 13. Long-term tolerability and efficacy of degarelix: 5-year results from a phase III extension trial with a 1-arm crossover from leuprolide to degarelix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Additional analysis of the secondary end point of biochemical recurrence rate in a phase 3 trial (CS21) comparing degarelix 80 mg versus leuprolide in prostate cancer patients segmented by baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardiovascular Safety of Degarelix Versus Leuprolide for Advanced Prostate Cancer: The PRONOUNCE Trial Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Cardiovascular Safety of Degarelix Versus Leuprolide in Patients With Prostate Cancer: The Primary Results of the PRONOUNCE Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Trial Comparing Cardiovascular Safety of Degarelix Versus Leuprolide in Patients With Advanced Prostate Cancer and Cardiovascular Disease - American College of Cardiology [acc.org]
- 19. researchgate.net [researchgate.net]
- 20. Degarelix monotherapy compared with luteinizing hormone-releasing hormone (LHRH) agonists plus anti-androgen flare protection in advanced prostate cancer: an analysis of two randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Leuprolide Mesylate Formulations for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of different leuprolide mesylate and acetate formulations, focusing on their use in androgen deprivation therapy for advanced prostate cancer. The information is compiled from publicly available clinical trial data and research publications to assist researchers, scientists, and drug development professionals in understanding the performance of these gonadotropin-releasing hormone (GnRH) agonist formulations.
Efficacy and Pharmacodynamic Comparison
Leuprolide, a synthetic GnRH agonist, is a cornerstone in the management of hormone-sensitive advanced prostate cancer. Its therapeutic effect is achieved by downregulating pituitary GnRH receptors, leading to a profound suppression of luteinizing hormone (LH) and, consequently, testosterone production. Various formulations have been developed to provide sustained release of the drug, improving patient convenience and compliance. These formulations primarily differ in their salt form (acetate or mesylate), delivery system (microspheres or in situ gel), route of administration (intramuscular or subcutaneous), and duration of action.
Testosterone Suppression
The primary measure of efficacy for GnRH agonists in prostate cancer is the suppression of serum testosterone to castrate levels, typically defined as ≤ 50 ng/dL. More recently, a lower threshold of ≤ 20 ng/dL has been recognized as a target for optimal testosterone control.[1]
Table 1: Comparison of Testosterone Suppression Efficacy of Different Leuprolide Formulations
| Formulation | Active Ingredient | Administration Route | Dosing Frequency | Percentage of Patients Achieving Testosterone ≤ 50 ng/dL | Percentage of Patients Achieving Testosterone ≤ 20 ng/dL | Study Reference |
| This compound (Camcevi®) | This compound | Subcutaneous | 6-monthly | 98.5% by Day 28; 97% maintained through Day 336 | 95.9% by Day 336 | [2] |
| Leuprolide Acetate Depot (Lupron Depot®) | Leuprolide Acetate | Intramuscular | 4-monthly | Not explicitly stated for this threshold | 79% at 4 weeks; 89% at 24 weeks | [3] |
| Leuprolide Acetate Depot (Lupron Depot®) | Leuprolide Acetate | Intramuscular | 6-monthly | 93.4% from week 4 through week 48 | 94.1% at 48 weeks | [3][4] |
| Leuprolide Acetate Depot (Eligard®) | Leuprolide Acetate | Subcutaneous | 6-monthly | Not explicitly stated for this threshold | 90-97% maintained to end of study | [5] |
| Generic Leuprolide Acetate Microspheres | Leuprolide Acetate | Intramuscular | Monthly | Not explicitly stated, but testosterone levels were significantly decreased | Not explicitly stated, but testosterone levels were significantly decreased | [6] |
| Branded Leuprolide Acetate Microspheres (Enantone®) | Leuprolide Acetate | Intramuscular | Monthly | Not explicitly stated, but testosterone levels were significantly decreased | Not explicitly stated, but testosterone levels were significantly decreased | [6] |
Note: The data presented in this table are from separate clinical trials and do not represent a direct head-to-head comparison.
Pharmacokinetic Profiles
The pharmacokinetic properties of different leuprolide formulations determine the onset and duration of testosterone suppression. Key parameters include the maximum serum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
Table 2: Pharmacokinetic Parameters of Various Leuprolide Formulations
| Formulation | Active Ingredient | Administration Route | Dose | Mean Cmax (ng/mL) | Mean Tmax (hours) | Mean AUC | Study Reference |
| Leuprolide Acetate (non-depot) | Leuprolide Acetate | Subcutaneous | 1 mg | 32-35 | 0.6-1 | Not specified | [4] |
| Leuprolide Acetate Depot | Leuprolide Acetate | Subcutaneous | 3.75 mg | 13.1 | 1-3 | Dose-related increase | [4] |
| Leuprolide Acetate Depot | Leuprolide Acetate | Subcutaneous | 7.5 mg | 20.8-21.8 | 1-3 | Dose-related increase | [4] |
| Leuprolide Acetate Depot | Leuprolide Acetate | Subcutaneous | 15 mg | 54.5 | 1-3 | Dose-related increase | [4] |
| Leuprolide Acetate Depot | Leuprolide Acetate | Intramuscular | 45 mg (6-month) | 82.0 | 4.5 | Not specified | [1] |
| New Leuprolide Acetate Depot | Leuprolide Acetate | Intramuscular | 22.5 mg (3-month) | Not specified | Not specified | Not specified | [7] |
Experimental Protocols
Measurement of Testosterone Suppression
Objective: To determine the efficacy of a leuprolide formulation in reducing and maintaining serum testosterone to castrate levels.
Methodology:
-
Patient Population: Adult male patients with histologically confirmed advanced prostate cancer for whom androgen deprivation therapy is indicated.
-
Study Design: Open-label, multicenter, single-arm or comparative studies.
-
Treatment Administration: Patients receive the specified leuprolide formulation (e.g., this compound 42 mg subcutaneous injection every 6 months, or leuprolide acetate 45 mg intramuscular injection every 6 months).
-
Blood Sampling: Serum blood samples are collected at baseline (before the first injection) and at regular intervals throughout the study period (e.g., Day 28, and then every 4 weeks until the end of the study).
-
Testosterone Analysis: Serum testosterone concentrations are measured using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) or radioimmunoassay (RIA).[3][8] The lower limit of quantification of the assay should be sufficiently sensitive to measure levels below 20 ng/dL.
-
Primary Efficacy Endpoints:
-
The percentage of patients achieving a serum testosterone concentration ≤ 50 ng/dL by a specified time point (e.g., Day 28).
-
The percentage of patients maintaining a serum testosterone concentration ≤ 50 ng/dL from the initial suppression point through the end of the study period.
-
-
Secondary Efficacy Endpoints:
-
The percentage of patients achieving and maintaining a serum testosterone concentration ≤ 20 ng/dL.
-
Changes in serum prostate-specific antigen (PSA) levels from baseline.
-
Pharmacokinetic Analysis
Objective: To characterize the absorption, distribution, and elimination of leuprolide from a depot formulation.
Methodology:
-
Patient Sub-cohort: A subset of patients from the efficacy study are typically enrolled in the pharmacokinetic analysis.
-
Blood Sampling: Serial blood samples are collected at frequent intervals after the first injection (e.g., at 0, 2, 4, 8, 24 hours, and then on specified days and weeks throughout the dosing interval).
-
Leuprolide Concentration Measurement: Plasma or serum concentrations of leuprolide are determined using a validated bioanalytical method, such as LC-MS/MS or RIA.
-
Pharmacokinetic Parameter Calculation: Non-compartmental or compartmental analysis is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum observed plasma/serum concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over a time interval.
-
t1/2 (Half-life): Time required for the drug concentration to decrease by half.
-
Visualizations
GnRH Agonist Signaling Pathway
The following diagram illustrates the mechanism of action of GnRH agonists like leuprolide. Initially, they stimulate the GnRH receptors on pituitary gonadotroph cells, leading to an increase in LH and FSH secretion (the "flare" phenomenon). However, continuous stimulation results in receptor downregulation and desensitization, ultimately leading to a sustained decrease in gonadotropin and sex steroid production.
Caption: GnRH Agonist Signaling Pathway in Pituitary Gonadotroph Cells.
Experimental Workflow for Comparing Leuprolide Formulations
This diagram outlines a typical experimental workflow for a clinical trial comparing the efficacy of different leuprolide formulations.
Caption: Clinical Trial Workflow for Leuprolide Formulation Comparison.
Conclusion
References
- 1. Six-month depot formulation of leuprorelin acetate in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the pharmacokinetics and pharmacodynamics of two leuprolide acetate 45 mg 6-month depot formulations in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intramuscular depot formulations of leuprolide acetate suppress testosterone levels below a 20 ng/dL threshold: a retrospective analysis of two Phase III studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of depot leuprorelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Comparison of the efficacy and safety profiles of generic and branded leuprorelin acetate microspheres in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A six-month, open-label study assessing a new formulation of leuprolide 7.5 mg for suppression of testosterone in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. urologytimes.com [urologytimes.com]
A Comparative Cross-Validation of Leuprolide Mesylate's Effects Across Species
This guide provides a comprehensive comparison of the effects of leuprolide mesylate, a synthetic gonadotropin-releasing hormone (GnRH) agonist, across various species. It is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on experimental model selection and to provide a cross-species perspective on the drug's performance. The guide details the mechanism of action, comparative pharmacokinetics, and pharmacodynamics, supported by experimental data and protocols.
Mechanism of Action
This compound, an analog of GnRH, acts as a potent agonist on pituitary GnRH receptors.[1][2] Its mechanism is biphasic. Initially, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), causing a transient surge in gonadal sex hormones like testosterone and estrogen (a "flare effect").[2][3][4] However, continuous administration leads to the downregulation and desensitization of GnRH receptors.[3][5] This subsequent phase results in a profound suppression of LH and FSH secretion, leading to a significant reduction in gonadal steroid production, effectively inducing a state of medical castration.[1][3][4] This suppression of sex hormones is the therapeutic basis for its use in conditions like prostate cancer, endometriosis, central precocious puberty, and uterine fibroids.[1][6][7][8]
References
- 1. Leuprolide acetate: a drug of diverse clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. droracle.ai [droracle.ai]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. Clinical development of the GnRH agonist leuprolide acetate depot - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leuprolide Injection: MedlinePlus Drug Information [medlineplus.gov]
Unveiling the Anti-Proliferative Efficacy of Leuprolide Mesylate: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of existing research confirms the anti-proliferative effects of leuprolide mesylate, a gonadotropin-releasing hormone (GnRH) agonist, in various cancer cell lines. This guide provides a detailed comparison of its efficacy against other treatments, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound is a cornerstone in the management of hormone-sensitive cancers, particularly prostate cancer. Its primary mechanism of action involves the suppression of testosterone production, a key driver of prostate tumor growth.[1] Clinical studies have consistently demonstrated the efficacy of leuprolide acetate, a salt of leuprolide, in achieving and maintaining castrate levels of testosterone in patients with advanced prostate cancer.[2][3][4][5][6]
Comparative Efficacy in Prostate Cancer
Direct comparisons with other GnRH agonists, such as goserelin and triptorelin, have been a subject of extensive research. In a real-world analysis of patients with high-risk prostate cancer, leuprorelin acetate-based neoadjuvant therapy was shown to significantly decrease PSA levels, testosterone, and prostate volume.[6][7] While some studies suggest comparable efficacy among these agonists in achieving testosterone suppression, others indicate potential differences in their potency and the depth of castration achieved.
Table 1: Comparison of GnRH Agonists in Testosterone Suppression
| GnRH Agonist | Efficacy in Achieving Castration (<50 ng/dL) | Notes |
| Leuprolide Acetate | Effective in achieving and maintaining castrate levels.[2][3] | A 12-week depot formulation showed sustained testosterone suppression.[3] |
| Goserelin | Indicated for palliative treatment of advanced prostate cancer.[8][9][10] | |
| Triptorelin | Effective in inducing and maintaining pharmacological castration.[11] |
This table provides a summary of the clinical efficacy of different GnRH agonists in testosterone suppression based on available data.
In Vitro Anti-Proliferative Effects and Mechanism of Action
Beyond its hormonal effects, research has pointed towards a direct anti-proliferative action of leuprolide on cancer cells. In vitro studies have shown that leuprorelin acetate can counteract the growth-stimulatory effects of androgens in hormone-sensitive prostate cancer cells (LNCaP) and inhibit the mitogenic action of epidermal growth factor (EGF) in androgen-unresponsive PC-3 cells.[12]
The anti-proliferative effects of leuprolide are believed to be mediated, at least in part, through the modulation of key signaling pathways involved in cell growth and survival.
Signaling Pathways Modulated by this compound
One of the key pathways influenced by leuprolide is the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. Studies have shown that leuprorelin acetate can reduce the activation of ERK1/2 in LNCaP cells, which is associated with its anti-proliferative effect.[13][14] The PI3K/Akt/mTOR pathway, another critical signaling cascade in cancer progression, is also a potential target.[15][16][17][18] The interplay between these pathways is crucial in determining the fate of cancer cells.
Diagram 1: Proposed Signaling Pathway of this compound's Anti-Proliferative Effect
References
- 1. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A clinical study of 22.5 mg. La-2550: A new subcutaneous depot delivery system for leuprolide acetate for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leuprolide acetate 22.5 mg 12-week depot formulation in the treatment of patients with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. molloy.elsevierpure.com [molloy.elsevierpure.com]
- 5. LUPRON DEPOT (leuprolide acetate for depot suspension) for advanced prostate cancer [lupronprostatecancer.com]
- 6. Real-world analysis of leuprorelin acetate microspheres-based neoadjuvant therapy for patients with high-risk prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Real-world analysis of leuprorelin acetate microspheres-based neoadjuvant therapy for patients with high-risk prostate cancer [frontiersin.org]
- 8. zoladexhcp.com [zoladexhcp.com]
- 9. reference.medscape.com [reference.medscape.com]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. A phase II trial with new triptorelin sustained release formulations in prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Leuprorelin Acetate on Cell Growth and Prostate-Specific Antigen Gene Expression in Human Prostatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Leuprorelin acetate affects ERK1/2 activity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of GnRH agonists in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of commonly used Gonadotropin-Releasing Hormone (GnRH) agonists. The focus is on summarizing available experimental data to inform researchers on the subtle but potentially significant differences between these compounds in preclinical models. While extensive clinical data exists, this document specifically collates preclinical findings to aid in early-stage research and development.
Mechanism of Action: A Shared Pathway with Nuanced Differences
GnRH agonists, such as leuprolide, goserelin, and triptorelin, are synthetic analogs of the endogenous GnRH. Their primary mechanism of action in hormone-dependent cancers, like prostate cancer, involves the suppression of the pituitary-gonadal axis.[1] Initially, they stimulate the GnRH receptors, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can cause a temporary increase in testosterone levels, known as the "flare effect".[2] However, continuous administration leads to downregulation and desensitization of the pituitary GnRH receptors, ultimately causing a profound and sustained suppression of gonadotropin and sex hormone production.[1]
Beyond their effects on the pituitary, GnRH agonists can also exert direct antiproliferative effects on cancer cells that express GnRH receptors.[3] In many cancer cell lines, the GnRH receptor is coupled to a Gαi protein.[3][4] Activation of this pathway can counteract the stimulatory effects of growth factors and induce anti-proliferative and even pro-apoptotic effects.[3][4]
Quantitative Data Summary
The following table summarizes key preclinical quantitative data for commonly studied GnRH agonists. It is important to note that direct head-to-head preclinical studies comparing all three agonists in the same models are limited. The data presented here is compiled from various sources and should be interpreted with this in mind.
| Parameter | Leuprolide | Goserelin | Triptorelin | Buserelin | Deslorelin | Fertirelin | Nafarelin |
| Receptor Binding Affinity (Ki) (nM) | ~0.64[5] | 1.1[6] | 0.13[6] | 0.1[6] | 0.17[6] | 0.02 (kon nM-1min-1)[6] | 0.8 (kon nM-1min-1)[6] |
| Receptor Residence Time (min) | Not consistently reported | 5.6[7][8] | 13.7[6] | Not consistently reported | 125[7][8] | Not consistently reported | Not consistently reported |
| In Vitro Antiproliferative Effect | Stimulatory in some prostate cancer cell lines (LNCaP, C4-2B, CWR22Rv1)[1] | Not consistently reported | Not consistently reported | Suppressed cell growth in endometrial, breast, and ovarian cancer cell lines after 168h exposure[3] | Not consistently reported | Not consistently reported | Not consistently reported |
| In Vivo Tumor Growth Inhibition | Reduction in VCaP xenograft tumor volume[1] | Not consistently reported | Not consistently reported | Not consistently reported | Not consistently reported | Not consistently reported | Not consistently reported |
Signaling Pathways
The signaling pathway of GnRH agonists in cancer cells often differs from that in the pituitary. In many preclinical cancer models, the GnRH receptor couples to Gαi proteins, initiating a cascade that can lead to antiproliferative effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. urologytimes.com [urologytimes.com]
- 3. The Role of Gonadotropin-Releasing Hormone in Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of 12 GnRH peptide agonists - a kinetic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Leuprolide Mesylate Response: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, identifying robust biomarkers to predict patient response to leuprolide mesylate is critical for optimizing treatment strategies in hormone-sensitive cancers, particularly prostate cancer. This guide provides a comparative analysis of key biomarkers, their performance data, and detailed experimental protocols for their validation. We also explore alternative therapies and their respective predictive markers.
This compound, a gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone of androgen deprivation therapy (ADT). It works by initially stimulating the pituitary gland, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by downregulation of GnRH receptors. This ultimately suppresses testosterone production, which is crucial for the growth of many prostate cancers.[1] However, patient responses can vary, necessitating the use of biomarkers to forecast treatment efficacy and guide clinical decisions.
Comparative Analysis of Predictive Biomarkers for this compound Response
The ideal biomarker for this compound response should be readily measurable, provide clear predictive value for clinical outcomes, and be validated through rigorous experimental protocols. Here, we compare the performance of prominent biomarkers.
| Biomarker | Type | Sample | Performance Metric | Key Findings |
| Prostate-Specific Antigen (PSA) | Protein | Serum | Baseline level, Nadir PSA, PSA kinetics (doubling time, velocity) | A lower baseline PSA and achieving a lower PSA nadir are associated with a more favorable and durable response to ADT.[2] PSA kinetics, such as a rapid decline post-treatment, are predictive of longer progression-free survival.[3][4][5][6] An undetectable nadir PSA is a significant predictor of time to androgen-independent progression.[2] |
| Prostate Cancer Antigen 3 (PCA3) | Non-coding RNA | Urine (post-DRE) | PCA3 Score | Higher PCA3 scores are associated with a greater likelihood of a positive prostate biopsy.[7] While primarily a diagnostic marker, its correlation with tumor presence suggests potential in monitoring response. Sensitivity: 57.1% - 76.9%, Specificity: 76.5% - 85.6% for cancer detection.[8][9][10][11] |
| TMPRSS2-ERG Gene Fusion | Gene Fusion | Urine (post-DRE) | Presence/Absence | Found in about 50% of prostate cancers, its presence is highly specific for malignancy.[12] Its utility as a predictive marker for leuprolide response is under investigation, but it shows a strong correlation with ERG-positive tumor burden.[12] Sensitivity: ~92.3%, Specificity: ~70.6% for cancer detection.[9][10][11] |
| N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) & high-sensitivity Troponin (hsTn) | Peptides | Serum/Plasma | Concentration | Elevated baseline levels of NT-proBNP and hsTn are associated with an increased risk of cardiovascular events in patients receiving GnRH agonists like leuprolide.[13] These are markers of cardiac risk rather than oncologic response. |
Comparison with an Alternative: GnRH Antagonists (Relugolix)
GnRH antagonists, such as relugolix, represent a key alternative to GnRH agonists like leuprolide. They offer a different mechanism of action by directly blocking GnRH receptors, leading to a rapid suppression of testosterone without an initial surge.[14]
| Treatment | Mechanism | Key Efficacy Endpoint | Biomarker for Response |
| This compound (GnRH Agonist) | Initial stimulation followed by downregulation of GnRH receptors | Sustained castration rate | PSA kinetics (baseline, nadir, velocity) are the primary predictors of oncologic response.[2][3][4][5][6] Baseline testosterone levels can influence the magnitude of the initial testosterone surge.[15] |
| Relugolix (GnRH Antagonist) | Direct competitive inhibition of GnRH receptors | Sustained castration rate | PSA response is also a key indicator.[16] The primary advantage is the rapid testosterone suppression, which can be monitored directly. No specific predictive biomarkers for relugolix response have been established beyond standard clinical and pathological factors. |
Head-to-Head Performance Data: Leuprolide vs. Relugolix (HERO Trial)
The HERO phase III clinical trial provided direct comparative data between leuprolide and the oral GnRH antagonist, relugolix.
| Endpoint | Relugolix | Leuprolide Acetate | Key Finding |
| Sustained Castration Rate (Testosterone <50 ng/dL through 48 weeks) | 96.7% | 88.8% | Relugolix was superior to leuprolide (P<0.0001).[16] |
| Castration Rate at Day 4 | 56% | 0% | Rapid testosterone suppression with relugolix. |
| Profound Castration Rate (<20 ng/dL) at Day 15 | 78.4% | 1.0% | Deeper testosterone suppression with relugolix. |
| PSA Response at Day 15 | 79% | 19.8% | Faster PSA response with relugolix. |
| Major Adverse Cardiovascular Events (MACE) | 2.9% | 6.2% | 54% lower risk of MACE with relugolix. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of action for this compound.
Biomarker Validation Workflow
Caption: General workflow for biomarker validation.
Experimental Protocols
Serum Prostate-Specific Antigen (PSA) Measurement by ELISA
Principle: This is a solid-phase enzyme-linked immunosorbent assay (ELISA) based on the sandwich principle. Wells are coated with a monoclonal antibody specific to PSA. PSA in the sample binds to this antibody. A second, enzyme-conjugated anti-PSA antibody is added, which binds to the captured PSA, forming a "sandwich." The addition of a substrate results in a color change proportional to the amount of PSA present.
Methodology:
-
Preparation:
-
Bring all reagents and samples to room temperature (18-25°C).[17][18]
-
Prepare 1x Wash Buffer by diluting the concentrated wash buffer with deionized water.
-
Prepare PSA standards at known concentrations.
-
Collect serum samples and centrifuge to remove particulate matter. Avoid using grossly hemolyzed or lipemic samples.[17] Samples can be stored at 2-8°C for up to 5 days or at -20°C for longer periods.[19]
-
-
Assay Procedure:
-
Secure the desired number of antibody-coated wells in a microplate holder.[17]
-
Pipette 50 µL of standards, controls, and patient samples into the appropriate wells.[17][18]
-
Add 50 µL of Assay Diluent to each well.[18]
-
Mix gently and incubate for 60 minutes at room temperature.[17][18]
-
Aspirate the contents of the wells and wash each well 3-5 times with 1x Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove residual buffer.[17][18]
-
Add 100 µL of the enzyme-conjugated anti-PSA antibody to each well.[17][18]
-
Repeat the wash step as described above.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes at room temperature, protected from light. A blue color will develop.[17][18]
-
Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.[17][18]
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the PSA concentration of the patient samples by interpolating their absorbance values from the standard curve.
-
Urinary PCA3 and TMPRSS2-ERG Measurement by qRT-PCR
Principle: This method involves the quantitative reverse transcription polymerase chain reaction (qRT-PCR) to measure the levels of PCA3 and TMPRSS2-ERG mRNA in urine sediment collected after a digital rectal examination (DRE), which enriches the sample with prostate cells.
Methodology:
-
Sample Collection and Preparation:
-
Collect first-catch urine (approximately 20-30 mL) immediately following a DRE.
-
Transfer the urine to a tube containing a transport medium to preserve RNA integrity.
-
Centrifuge the urine sample to pellet the cells and sediment.
-
Isolate total RNA from the urine sediment using a suitable RNA extraction kit.
-
-
Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers. This converts the RNA targets into a more stable DNA form for amplification.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing the cDNA template, specific primers and probes for PCA3, TMPRSS2-ERG, and a reference gene (e.g., PSA or KLK3), DNA polymerase, and dNTPs.[9]
-
Perform the qPCR amplification using a thermal cycler with the following typical stages:
-
Initial denaturation (e.g., 95°C for 10 minutes).
-
40-45 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds).
-
Annealing/Extension (e.g., 60°C for 60 seconds).
-
-
-
During each cycle, the fluorescence emitted by the probe is measured, which is proportional to the amount of amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each target gene and the reference gene. The Ct value is the cycle number at which the fluorescence signal crosses a defined threshold.
-
Calculate the relative expression of PCA3 and TMPRSS2-ERG normalized to the reference gene. The PCA3 score is typically calculated as (PCA3 mRNA / PSA mRNA) x 1000.
-
Serum/Plasma NT-proBNP Measurement by Electrochemiluminescence Immunoassay (ECLIA)
Principle: ECLIA is a highly sensitive immunoassay that uses a "sandwich" format. NT-proBNP in the sample binds to a biotinylated capture antibody and a ruthenium-labeled detection antibody. This complex is captured on streptavidin-coated magnetic microparticles. When an electrical voltage is applied, the ruthenium complex emits light, and the intensity of the light is proportional to the NT-proBNP concentration.
Methodology:
-
Sample Preparation:
-
Collect blood in either serum separator tubes or EDTA plasma tubes.
-
Centrifuge the samples to separate the serum or plasma.
-
-
Assay Procedure (Automated Analyzer):
-
The sample is incubated with the biotinylated monoclonal NT-proBNP-specific antibody and the ruthenium-labeled polyclonal NT-proBNP-specific antibody, forming a sandwich complex.
-
Streptavidin-coated magnetic microparticles are added, and the complex binds to the microparticles via the biotin-streptavidin interaction.
-
The reaction mixture is transferred to the measuring cell where the microparticles are magnetically captured onto the surface of an electrode.
-
Unbound substances are washed away.
-
A defined voltage is applied to the electrode, inducing a chemiluminescent emission from the ruthenium complex.
-
The light signal is measured by a photomultiplier tube.
-
-
Data Analysis:
-
The analyzer automatically calculates the NT-proBNP concentration in the sample by comparing the emitted light signal to a calibration curve generated from standards of known concentrations.
-
References
- 1. Correlation Between Testosterone and PSA Kinetics in Metastatic Prostate Cancer Patients Treated With Diverse Chemical Castrations [pubmed.ncbi.nlm.nih.gov]
- 2. Nadir prostate-specific antigen as a predictor of progression to androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spcg.se [spcg.se]
- 4. urotoday.com [urotoday.com]
- 5. PSA kinetics and predictors of PSA response in metastatic hormone-sensitive prostate cancer treated with androgen receptor signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in PSA Kinetics Predict Metastasis-Free Survival in Men with PSA-Recurrent Prostate Cancer Treated with Non-Hormonal Agents: Combined Analysis of 4 Phase II Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PCA3 and TMPRSS2-ERG gene fusions as diagnostic biomarkers for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PCA3 and TMPRSS2: ERG Urine Level as Diagnostic Biomarker of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. PCA3 and TMPRSS2: ERG Urine Level as Diagnostic Biomarker of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Correlation of urine TMPRSS2:ERG and PCA3 to ERG+ and total prostate cancer burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrochemiluminescence immunoassay for the N-terminal pro-B-type natriuretic peptide based on resonance energy transfer between a self-enhanced luminophore composed of silver nanocubes on gold nanoparticles and a metal-organic framework of type MIL-125 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral Relugolix Best for ADT in Advanced Prostate Cancer - ACE Oncology [aceoncology.org]
- 15. The effect of baseline testosterone on the efficacy of degarelix and leuprolide: further insights from a 12-month, comparative, phase III study in prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. phoenixbiotech.net [phoenixbiotech.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Leuprolide Mesylate and GnRH Antagonists in Androgen Deprivation Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of leuprolide mesylate, a gonadotropin-releasing hormone (GnRH) agonist, and GnRH antagonists. The focus is on their respective mechanisms of action, performance supported by experimental data, and the methodologies employed in key comparative studies.
Mechanism of Action: A Tale of Two Pathways
Both this compound and GnRH antagonists aim to achieve medical castration by significantly reducing testosterone levels. However, they achieve this through distinct and opposing mechanisms at the pituitary GnRH receptor.
This compound (GnRH Agonist): Leuprolide is a synthetic analogue of natural GnRH.[1] It initially acts as a potent agonist at the GnRH receptors in the pituitary gland.[1] This leads to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary increase in testosterone, a phenomenon known as "testosterone flare" or "surge".[2][3][4] Continuous administration of leuprolide disrupts the normal pulsatile stimulation of the GnRH receptors, leading to their desensitization and downregulation.[1] This ultimately suppresses LH and FSH secretion, thereby reducing testosterone production in the testes.[1][5]
GnRH Antagonists: In contrast, GnRH antagonists (e.g., degarelix, relugolix) competitively bind to and block the GnRH receptors in the pituitary gland.[3][6][7] This direct inhibition prevents the release of LH and FSH from the outset, leading to a rapid and profound decrease in testosterone levels without an initial surge.[3][6][8]
The distinct signaling pathways of GnRH agonists and antagonists are visualized below.
Figure 1. Comparative signaling pathways of GnRH agonists and antagonists.
Comparative Performance: Quantitative Data
Clinical trials have provided robust quantitative data comparing the performance of leuprolide with GnRH antagonists, primarily degarelix and relugolix. The key parameters of comparison include the speed of testosterone suppression, the incidence of testosterone surge, and the maintenance of castrate testosterone levels.
Table 1: Onset of Action and Testosterone Suppression
| Parameter | This compound (GnRH Agonist) | GnRH Antagonists (Degarelix/Relugolix) | Key Finding |
| Time to Castration (Testosterone ≤ 50 ng/dL) | ~21-28 days[6][9][10] | ~3-7 days[6][9][11] | GnRH antagonists achieve castration levels significantly faster. |
| Testosterone Flare | Occurs in the first 1-3 weeks, with a peak around day 2-3.[3][4][10] Can see a ~65% increase from baseline.[10] | Absent.[3][6][12] | GnRH antagonists avoid the initial testosterone surge. |
| Sustained Castration Rate (through 48 weeks) | 88.8% - 96.4%[11][13] | 96.7% - 97.2%[11][13] | Both are highly effective, with some studies showing superiority for antagonists.[13] |
| PSA Response | Initial potential for PSA surge.[14] Slower decline.[11] | Rapid decline, no surge.[11][14] | GnRH antagonists lead to a faster reduction in PSA levels. |
Table 2: Comparative Efficacy and Safety Endpoints from Clinical Trials
| Endpoint | This compound | GnRH Antagonists | Study/Source |
| Prostate-Specific Antigen (PSA) Progression-Free Survival | Lower in some patient populations compared to degarelix.[15][16] | Significantly longer PSA PFS, especially in patients with baseline PSA >20 ng/mL.[15][16] | Phase III extension trial (CS21A)[15][16] |
| Major Adverse Cardiovascular Events (MACE) | Higher incidence in some retrospective analyses.[14] | Lower risk of cardiovascular events suggested in some studies.[14] However, other real-world data showed no significant difference.[17] | Pooled analyses and real-world data studies.[14][17] |
| Injection Site Reactions | <1%[11] | ~40% (for degarelix)[11] | Phase III comparative study[11] |
| Urinary Tract Infections | 9%[11] | 3%[11] | Phase III comparative study[11] |
| Arthralgia | 9%[11] | 4%[11] | Phase III comparative study[11] |
Key Experimental Protocols
The following outlines a typical methodology for a Phase III clinical trial comparing a GnRH antagonist (e.g., degarelix) to a GnRH agonist (e.g., leuprolide).
Objective: To evaluate the efficacy and safety of a GnRH antagonist versus a GnRH agonist for achieving and maintaining testosterone suppression in patients with prostate cancer.
Study Design: A multi-center, randomized, open-label, parallel-group comparative trial.[11]
Patient Population:
-
Inclusion criteria: Patients with histologically confirmed adenocarcinoma of the prostate (all stages), for whom androgen deprivation therapy is indicated.[11][16]
-
Exclusion criteria: Patients who have received prior hormonal therapy, chemotherapy, or have certain comorbidities that could interfere with the study outcomes.
Treatment Arms:
-
GnRH Antagonist Arm (e.g., Degarelix): A starting dose of 240 mg administered subcutaneously, followed by monthly maintenance doses of 80 mg.[11]
-
GnRH Agonist Arm (e.g., Leuprolide): Monthly intramuscular injections of 7.5 mg.[11] Anti-androgen therapy (e.g., bicalutamide) may be co-administered during the initial weeks to mitigate the testosterone flare.[16]
Primary Endpoint: The proportion of patients who achieve and maintain testosterone suppression to castrate levels (≤ 50 ng/dL or ≤ 0.5 ng/mL) from day 28 to day 364.[11]
Secondary Endpoints:
-
Time to testosterone castration.
-
Percentage of patients with a testosterone surge.
-
Prostate-Specific Antigen (PSA) response.
-
Levels of LH and FSH over time.
-
Incidence and severity of adverse events.
-
PSA progression-free survival.[15]
Data Collection and Analysis:
-
Serum testosterone, PSA, LH, and FSH levels are measured at baseline and at regular intervals throughout the study (e.g., days 0, 3, 7, 14, 28, and then monthly).
-
Adverse events are recorded and graded according to standard criteria.
-
Statistical analyses, such as Kaplan-Meier analysis for time-to-event endpoints and chi-square tests for categorical data, are used to compare the treatment arms.
Figure 2. Generalized workflow for a comparative clinical trial.
Summary and Conclusion
This compound (GnRH Agonist):
-
Advantages: Long-standing clinical use and extensive documentation.[12]
-
Disadvantages: Induces a testosterone surge, which can lead to a clinical flare of symptoms and necessitates co-treatment with an anti-androgen.[3][4] Slower onset of testosterone suppression.[6]
GnRH Antagonists:
-
Advantages: Rapid onset of action, achieving medical castration within days.[6][11] Avoids the testosterone surge and the need for anti-androgen protection.[3][11] Some studies suggest benefits in terms of PSA progression-free survival and a potentially lower risk of cardiovascular events.[14][15]
-
Disadvantages: Higher incidence of injection site reactions compared to intramuscular leuprolide.[11]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. benchchem.com [benchchem.com]
- 4. Flare Associated with LHRH-Agonist Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lupron (leuprolide acetate) for prostate cancer: What to expect [medicalnewstoday.com]
- 6. urologytimes.com [urologytimes.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. urotoday.com [urotoday.com]
- 10. mdpi.com [mdpi.com]
- 11. The efficacy and safety of degarelix: a 12-month, comparative, randomized, open-label, parallel-group phase III study in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GnRH agonists and antagonists in prostate cancer - GaBIJ [gabi-journal.net]
- 13. Relugolix vs. Leuprolide Effects on Castration Resistance-Free Survival from the Phase 3 HERO Study in Men with Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. A phase III extension trial with a 1-arm crossover from leuprolide to degarelix: comparison of gonadotropin-releasing hormone agonist and antagonist effect on prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. Real-world Cardiovascular Outcomes Associated With Degarelix vs Leuprolide for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Leuprolide Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance and reproducibility of different formulations of leuprolide, a gonadotropin-releasing hormone (GnRH) agonist widely used in therapeutic applications. Due to the limited availability of public data on leuprolide mesylate, this guide focuses on the more extensively studied leuprolide acetate. The principles of bioequivalence and formulation comparison detailed herein offer a framework for evaluating the reproducibility of long-acting injectable drug products.
The consistency of drug delivery and predictable pharmacokinetic and pharmacodynamic profiles are critical for the therapeutic efficacy of leuprolide. This guide summarizes key experimental data from published studies to highlight the performance of various leuprolide acetate formulations, including subcutaneous versus intramuscular injections, implantable devices versus microsphere-based depots, and generic versus brand-name products.
Data Presentation: Performance Comparison of Leuprolide Acetate Formulations
The following tables summarize quantitative data from comparative studies on different leuprolide acetate formulations. These data are essential for assessing the reproducibility and bioequivalence between products.
Table 1: Pharmacokinetic Comparison of Subcutaneous (SC) vs. Intramuscular (IM) Leuprolide Acetate (7.5 mg)
| Parameter | Subcutaneous (SC) Formulation | Intramuscular (IM) Formulation | Reference |
| Mean Cmax (ng/mL) | 19 ± 8.0 | 27 ± 4.9 | [1][2] |
| Mean tmax (h) | 2.1 ± 0.8 | 1.0 ± 0.4 | [1][2] |
| Mean AUClast (ng·h/mL) | 479 ± 133 | 248 ± 65 | [1] |
| Duration of Quantifiable Concentration | Up to 56 days | Up to 42 days | [1][2] |
Table 2: Pharmacodynamic Comparison of Subcutaneous (SC) vs. Intramuscular (IM) Leuprolide Acetate (7.5 mg)
| Parameter | Subcutaneous (SC) Formulation | Intramuscular (IM) Formulation | Reference |
| Subjects with Testosterone ≤ 50 ng/dL at Day 42 | 14 | 4 | [1][2] |
| Subjects with Testosterone ≤ 50 ng/dL at Day 56 | 13 | Not Reported | [1][2] |
Table 3: Comparison of a 3-Month Leuprolide Acetate Implant vs. Microspheres
| Parameter | 3-Month Implant | 3-Month Microspheres | Reference |
| Testosterone Suppression (≤ 0.5 ng/mL) at Week 8 | 97% of patients | 81% of patients | [3] |
| Testosterone Suppression (≤ 0.5 ng/mL) at Week 12 | 97% of patients | 81% of patients | [3] |
| Testosterone Suppression (≤ 0.5 ng/mL) at Week 16 | 90% of patients | 73% of patients | [3] |
Table 4: In Vitro vs. In Vivo Initial Burst Release of a PLGA Implant Formulation
| Environment | Initial Burst Release (First 24 hours) | Reference |
| In Vitro (PBS solution) | 14% | [4] |
| In Vivo (Rat model) | 7% - 8% | [4] |
Table 5: Efficacy Comparison of Generic vs. Branded Leuprorelin Acetate Microspheres in Prostate Cancer Patients (12 Months)
| Parameter | Generic (Boennuokang®) | Branded (Enantone®) | P-value | Reference |
| Median Testosterone at M12 (ng/dL) | 15.50 | 28.00 | <0.001 | [5][6] |
| Median PSA at M12 (ng/mL) | 0.01 | 0.02 | >0.05 | [5][6] |
| Change in Testosterone Levels (M12-baseline) | Not significantly different | Not significantly different | >0.050 | [5][6] |
| Change in PSA Levels (M12-baseline) | Not significantly different | Not significantly different | >0.050 | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the typical protocols used in the cited studies for evaluating the bioequivalence and performance of leuprolide acetate formulations.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
These studies are fundamental in establishing the bioequivalence of different leuprolide formulations.
-
Study Design: Most comparative studies employ a randomized, open-label, parallel-group design.[1][2] Healthy male subjects or patients with conditions like prostate cancer are enrolled.
-
Dosing and Administration: A single dose of the test and reference leuprolide acetate formulations is administered via the specified route (e.g., subcutaneous or intramuscular).
-
Blood Sampling: Blood samples are collected at predetermined time points to measure the concentrations of leuprolide and relevant biomarkers. For PK analysis, sampling is frequent initially to capture the peak concentration (Cmax) and then spaced out to monitor the drug's clearance over time.[1] For PD analysis, hormones such as luteinizing hormone (LH) and testosterone are measured.
-
Analytical Methods: Leuprolide concentrations in plasma or serum are typically quantified using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1] Hormone levels are commonly measured using radioimmunoassay (RIA) or chemiluminescent immunoassays.[7]
-
Data Analysis: PK parameters such as Cmax, time to maximum concentration (tmax), and the area under the concentration-time curve (AUC) are calculated from the concentration-time profiles.[1][2] PD parameters include the extent and duration of testosterone suppression.[1][2] Statistical analyses are performed to compare these parameters between the different formulations.
In Vitro Release Studies
In vitro release assays are used to assess the dissolution and drug release characteristics of sustained-release formulations.
-
Methodology: The formulation (e.g., microspheres or implant) is placed in a release medium, typically a phosphate-buffered saline (PBS) solution, maintained at a physiological temperature (37°C).[4] The system is agitated to simulate in vivo conditions.
-
Sampling: Aliquots of the release medium are collected at various time points and analyzed for the concentration of released leuprolide.
-
Analysis: The cumulative amount of drug released over time is plotted to generate a release profile. This profile can reveal important characteristics such as the initial burst release and the sustained-release rate.[4] UV spectrophotometry is a common analytical technique for measuring leuprolide concentration in the release medium.[4]
Visualizations
The following diagrams illustrate the mechanism of action of leuprolide and a typical workflow for comparative bioequivalence studies.
Caption: Leuprolide Acetate's Dual-Phase Signaling Pathway.
Caption: Workflow for a Comparative Bioequivalence Study.
References
- 1. Pharmacokinetic and pharmacodynamic comparison of subcutaneous versus intramuscular leuprolide acetate formulations in male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic comparison of subcutaneous versus intramuscular leuprolide acetate formulations in male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical development of two innovative pharmaceutical forms of leuprorelin acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro/In-vivo comparison of leuprolide acetate release from an in-situ forming plga system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the efficacy and safety profiles of generic and branded leuprorelin acetate microspheres in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the efficacy and safety profiles of generic and branded leuprorelin acetate microspheres in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Testosterone suppression with a unique form of leuprorelin acetate as a solid biodegradable implant in patients with advanced prostate cancer: results from four trials and comparison with the traditional leuprorelin acetate microspheres formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Leuprolide Mesylate
The following guide provides essential safety and logistical information for the proper disposal of leuprolide mesylate, a potent gonadotropin-releasing hormone (GnRH) agonist. Adherence to these procedures is critical for ensuring personnel safety and environmental protection in a laboratory setting. These guidelines are intended for researchers, scientists, and drug development professionals.
I. Waste Characterization and Regulatory Overview
This compound, due to its potent pharmacological activity, requires careful handling and disposal. While some safety data sheets (SDS) may not classify it as a hazardous chemical under OSHA's Hazard Communication Standard, its hormonal effects and potential to damage fertility or an unborn child necessitate that it be managed as a hazardous pharmaceutical waste.[1][2][3]
Disposal of pharmaceutical waste is regulated by several bodies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), and state and local authorities.[4][5][6][7] Always consult your institution's Environmental Health and Safety (EHS) department and local regulations to ensure full compliance.[1][8] The primary and recommended method for disposal is through a licensed hazardous material disposal company.[1][9]
II. Personal Protective Equipment (PPE)
Before handling this compound waste, all personnel must wear appropriate PPE to prevent exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact and absorption. |
| Eye Protection | Safety goggles with side-shields | Protects eyes from dust or splashes.[1] |
| Lab Coat | Standard laboratory coat or impervious clothing | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling powders or creating aerosols. |
III. Step-by-Step Disposal Protocol
This protocol outlines the procedure for segregating and preparing this compound waste for final disposal.
Step 1: Waste Segregation Immediately segregate this compound waste at the point of generation. Do not mix it with non-hazardous trash, biohazardous waste, or other chemical waste streams to ensure proper handling and avoid unnecessary disposal costs.[9][10]
Step 2: Containment of Waste Use designated, properly labeled containers for each type of this compound waste.
-
Solid Waste:
-
Includes: Unused or expired powder, contaminated personal protective equipment (gloves, wipes), and contaminated labware (e.g., weigh boats, pipette tips).
-
Procedure: Place all solid waste into a durable, sealable plastic bag or container. Label it clearly. Leave chemicals in their original containers when possible.
-
-
Liquid Waste:
-
Includes: Solutions containing this compound, and solvents used for cleaning contaminated glassware.
-
Procedure: Collect all liquid waste in a designated, leak-proof, and shatter-resistant container. Do not pour this compound waste down the drain or onto the ground.[1]
-
-
Sharps Waste:
Step 3: Labeling and Storage Proper labeling is crucial for regulatory compliance and safe handling.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's EHS program.
-
Storage: Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area. Ensure they are stored away from incompatible materials pending collection.
Step 4: Final Disposal The final disposal of this compound must be handled by trained professionals.
-
Arranging Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Disposal Method: The approved disposal method for this type of pharmaceutical waste is typically high-temperature incineration by a licensed hazardous waste management facility.[1][8] This process ensures the complete destruction of the active pharmaceutical ingredient.
IV. Spill Management Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill location.
-
Don PPE: Wear the appropriate PPE as listed in the table above.
-
Contain Spill: For liquid spills, use absorbent pads or other appropriate absorbent material. For powder spills, gently cover with a damp paper towel to avoid generating dust.[2]
-
Clean-Up: Carefully collect all contaminated materials (absorbent pads, towels, etc.) and place them into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable detergent or solvent.
-
Dispose: Seal and label the container as hazardous waste and arrange for disposal through your EHS department.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemos.de [chemos.de]
- 4. luriechildrens.org [luriechildrens.org]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. medprodisposal.com [medprodisposal.com]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. manuals.plus [manuals.plus]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Leuprolide Mesylate
For laboratory professionals engaged in research and development, ensuring personal safety during the handling of potent pharmaceutical compounds like Leuprolide mesylate is paramount. This guide provides essential, step-by-step safety and logistical information, from initial handling to final disposal, to minimize exposure and ensure a secure laboratory environment.
Leuprolide, a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a potent compound that can have significant physiological effects.[1] Occupational exposure, even to small amounts, may lead to reproductive system effects.[1] Therefore, strict adherence to safety protocols is crucial.
Recommended Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets for leuprolide compounds.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves are recommended.[2] Some sources suggest wearing double gloves or "chemotherapy" gloves.[3] Gloves must be inspected before use.[4] | Prevents skin contact and absorption. Regularly changing gloves, especially if contaminated, is critical.[2][3] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][4][5] | Protects eyes from splashes or airborne particles (dust). |
| Respiratory Protection | A suitable respirator, such as an approved mask (EN149) with a P3 particle filter, is required when dusts are generated or during all open handling.[2][6] | Prevents inhalation of the compound, which can cause allergic reactions or asthma-like symptoms.[2][7] |
| Skin and Body Protection | Impervious, closed-front, low-permeability protective gowns with tight-fitting wrist cuffs.[3][5] Fire/flame resistant and impervious clothing may also be indicated.[4] | Provides a barrier against skin exposure and contamination of personal clothing. Contaminated clothing should be removed immediately.[4][8] |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Risk Assessment: Before handling, conduct a task-specific risk assessment.[3]
-
Ventilation: All handling of this compound powder should be performed in a designated area with adequate ventilation, such as a laboratory fume hood, externally vented biosafety cabinet, or another suitable form of local exhaust ventilation.[1][2][4][5] This is crucial to avoid the formation and inhalation of dust and aerosols.[4][5]
-
Gather Materials: Assemble all necessary PPE, handling equipment, and waste disposal containers before beginning work.
2. Handling Procedure:
-
Don PPE: Put on all required PPE as specified in the table above.
-
Avoid Dust Generation: When working with the solid form, handle the material carefully to avoid creating dust.[1][2][4]
-
Contact Avoidance: Avoid all contact with skin, eyes, and clothing.[3][4] Do not breathe vapors, mist, dust, or gas.[5]
-
Hygiene: After handling, wash hands and other exposed skin thoroughly, especially before breaks and at the end of the workday.[3][4][8]
3. Accidental Release Measures:
-
Evacuate: Keep unnecessary personnel away from the spill area.[1][4]
-
Ventilate: Ensure adequate ventilation of the spill area.[2][5]
-
Containment: Prevent the spilled material from entering drains, water courses, or the ground.[2][5]
-
Clean-up:
4. Disposal Plan:
-
Waste Classification: While not universally classified as a "Hazardous Chemical" by OSHA standards, it is prudent to treat all waste as potent pharmaceutical waste.[4]
-
Containerization: Place all waste, including contaminated PPE, cleaning materials, and excess this compound, into a suitable, sealed, and clearly labeled hazardous waste container.[1][4][9]
-
Licensed Disposal: Excess and expired materials should be offered to a licensed hazardous material disposal company.[4] Disposal may involve incineration in a facility equipped with an afterburner and scrubber.[4]
-
Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[4]
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. polypeptide.com [polypeptide.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. hoelzel-biotech.com [hoelzel-biotech.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. eugiaus.com [eugiaus.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. metrodrugs.com [metrodrugs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
